molecular formula C12H27N3 B141667 1,5,9-Trimethyl-1,5,9-triazacyclododecane CAS No. 133256-59-4

1,5,9-Trimethyl-1,5,9-triazacyclododecane

Cat. No.: B141667
CAS No.: 133256-59-4
M. Wt: 213.36 g/mol
InChI Key: LRPVVAOGGZFVFO-UHFFFAOYSA-N
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Description

1,5,9-Trimethyl-1,5,9-triazacyclododecane is a macrocyclic triamine ligand of significant interest in advanced chemical research and development. Its primary research value lies in its strong chelating ability, particularly as a versatile ligand for forming stable complexes with various metal ions. These complexes are fundamental in exploring new catalytic systems, especially for oxidation reactions relevant to industrial and environmental applications . A specific and critical application of this compound is its use as an internal standard in the highly sensitive quantification of Kryptofix 2.2.2 (a phase-transfer catalyst) in radiopharmaceuticals like 2-[18F]FDG via liquid chromatography-tandem mass spectrometry (LC/MS/MS) . This use is vital in positron emission tomography (PET) drug manufacturing, where ensuring the absence of toxic levels of Kryptofix is a essential safety step . The compound's structure makes it a valuable building block in coordination chemistry for developing novel catalysts and studying metal-ion interactions, with potential applications spanning pharmaceutical development, material science, and environmental chemistry.

Properties

IUPAC Name

1,5,9-trimethyl-1,5,9-triazacyclododecane
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InChI

InChI=1S/C12H27N3/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LRPVVAOGGZFVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CCCN(CCC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Source PubChem
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DSSTOX Substance ID

DTXSID901272631
Record name 1,5,9-Trimethyl-1,5,9-triazacyclododecane
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Molecular Weight

213.36 g/mol
Source PubChem
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CAS No.

133256-59-4
Record name 1,5,9-Trimethyl-1,5,9-triazacyclododecane
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Record name 1,5,9-Trimethyl-1,5,9-triazacyclododecane
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Record name 1,5,9-Trimethyl-1,5,9-triazacyclododecane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis of 1,5,9-trimethyl-1,5,9-triazacyclododecane, a significant macrocyclic ligand in coordination chemistry and catalysis. The protocol herein is curated for researchers, scientists, and professionals in drug development, amalgamating established synthetic strategies with practical, field-proven insights.

Introduction

This compound, a derivative of the 12-membered macrocycle 1,5,9-triazacyclododecane, is a versatile ligand renowned for its ability to form stable complexes with a variety of metal ions.[] These complexes are instrumental in diverse applications, including catalysis in organic reactions and the development of novel materials with bespoke properties.[] The strategic placement of the three nitrogen atoms within the macrocyclic ring imparts a unique coordination geometry, which can be finely tuned by N-alkylation. The trimethylated derivative, in particular, offers distinct steric and electronic properties that influence the stability and reactivity of its metal complexes.

The synthesis of this macrocycle is a multi-step process that demands careful control of reaction conditions to achieve high yields and purity. This guide will detail a robust and reproducible synthetic route, beginning with the protection of a linear triamine, followed by a macrocyclization reaction, deprotection, and concluding with exhaustive N-methylation.

Synthetic Strategy Overview

The most prevalent and reliable method for the synthesis of polyazamacrocycles is the Richman-Atkins reaction.[2] This strategy will be employed for the construction of the 1,5,9-triazacyclododecane ring system. The overall synthetic pathway can be dissected into four principal stages:

  • Protection: The secondary amine functionalities of the starting linear triamine, bis(3-aminopropyl)amine, are protected with p-toluenesulfonyl (tosyl) groups. This is a critical step to prevent unwanted side reactions during the subsequent cyclization.

  • Macrocyclization: The N,N',N''-tritosylated triamine undergoes cyclization with a suitable dielectrophile, in this case, a 1,3-dihalopropane or a related derivative, to form the 12-membered ring.

  • Deprotection: The tosyl protecting groups are removed from the macrocycle under strongly acidic or reductive conditions to yield the parent 1,5,9-triazacyclododecane.

  • N-Methylation: The secondary amine groups of the deprotected macrocycle are exhaustively methylated using the Eschweiler-Clarke reaction to afford the final product, this compound.

Synthesis_Overview A Bis(3-aminopropyl)amine B N,N',N''-Tritosyl- bis(3-aminopropyl)amine A->B Tosylation (TsCl, Base) C 1,5,9-Tritosyl- 1,5,9-triazacyclododecane B->C Cyclization (e.g., 1,3-dibromopropane, Base) D 1,5,9-Triazacyclododecane C->D Deprotection (e.g., HBr/AcOH) E 1,5,9-Trimethyl- 1,5,9-triazacyclododecane D->E N-Methylation (HCHO, HCOOH)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of N,N',N''-Tritosyl-bis(3-aminopropyl)amine

The initial step involves the protection of the commercially available linear triamine, bis(3-aminopropyl)amine. The p-toluenesulfonyl (tosyl) group is an ideal protecting group for amines in this context due to its stability under a range of reaction conditions, which is crucial for the subsequent, often harsh, cyclization step.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Bis(3-aminopropyl)amine131.2213.1 g0.1Starting triamine
p-Toluenesulfonyl chloride (TsCl)190.6562.9 g0.33Tosylating agent
Pyridine79.10250 mL-Solvent and base
Dichloromethane (DCM)84.93500 mL-Solvent for workup
Hydrochloric acid (HCl), 2 M36.46As needed-For washing
Saturated sodium bicarbonate solution-As needed-For washing
Anhydrous magnesium sulfate120.37As needed-Drying agent

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bis(3-aminopropyl)amine in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in pyridine to the cooled amine solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Pour the reaction mixture into 1 L of ice-cold water and stir for 30 minutes to precipitate the product.

  • Filter the white precipitate and wash it thoroughly with water.

  • Dissolve the crude product in dichloromethane and wash sequentially with 2 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the tritosylated product as a white solid.

Part 2: Macrocyclization to 1,5,9-Tritosyl-1,5,9-triazacyclododecane

This step constitutes the key ring-forming reaction, following the principles of the Richman-Atkins synthesis. The disodium salt of the tritosylated triamine is reacted with a suitable 1,3-dielectrophile to form the 12-membered macrocycle. The use of a high-boiling polar aprotic solvent like dimethylformamide (DMF) is crucial for this reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
N,N',N''-Tritosyl-bis(3-aminopropyl)amine593.7859.4 g0.1Protected triamine
Sodium hydride (60% dispersion in mineral oil)24.008.8 g0.22Base
1,3-Dibromopropane201.8622.2 g0.11Cyclizing agent
Anhydrous Dimethylformamide (DMF)73.091 L-Solvent

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend the N,N',N''-tritosylated triamine in anhydrous DMF.

  • Carefully add the sodium hydride dispersion in small portions to the stirred suspension at room temperature under a nitrogen atmosphere.

  • Heat the mixture to 80-90 °C and stir for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the disodium salt.

  • Cool the mixture to room temperature.

  • Slowly add a solution of 1,3-dibromopropane in anhydrous DMF to the reaction mixture over 4-6 hours.

  • After the addition, heat the reaction mixture to 100-110 °C and stir for 12-18 hours.

  • Cool the mixture to room temperature and pour it into 3 L of ice-cold water.

  • Collect the precipitated product by filtration, wash thoroughly with water, and air-dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetone) to obtain the pure tosylated macrocycle.

Part 3: Deprotection of 1,5,9-Tritosyl-1,5,9-triazacyclododecane

The removal of the robust tosyl groups requires harsh conditions. A common and effective method is acidic hydrolysis using a mixture of hydrobromic acid and acetic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,5,9-Tritosyl-1,5,9-triazacyclododecane633.8563.4 g0.1Tosylated macrocycle
Hydrobromic acid (48% in acetic acid)-500 mL-Deprotecting agent
Diethyl ether74.12As needed-For washing
Sodium hydroxide (50% aqueous solution)40.00As needed-For neutralization
Dichloromethane (DCM)84.93As needed-For extraction

Procedure:

  • In a heavy-walled flask, suspend the tosylated macrocycle in the hydrobromic acid/acetic acid solution.

  • Heat the mixture to 100-110 °C with stirring for 48-72 hours.

  • Cool the reaction mixture to room temperature and pour it into a large volume of diethyl ether to precipitate the hydrobromide salt of the macrocycle.

  • Filter the salt and wash it with diethyl ether.

  • Dissolve the salt in water and cool in an ice bath.

  • Carefully add 50% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 12).

  • Extract the free amine into dichloromethane (3 x 200 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1,5,9-triazacyclododecane as an oil or low-melting solid.

Part 4: N-Permethylation via Eschweiler-Clarke Reaction

The final step is the exhaustive methylation of the secondary amine groups of the macrocycle. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.[3][4][5][6][7] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts.[4][6][7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,5,9-Triazacyclododecane171.2917.1 g0.1Deprotected macrocycle
Formaldehyde (37% aqueous solution)30.0381 mL~1.0Methylating agent
Formic acid (98-100%)46.0346 mL~1.2Reducing agent
Hydrochloric acid (6 M)36.46As needed-For acidification
Sodium hydroxide (50% aqueous solution)40.00As needed-For basification
Diethyl ether74.12As needed-For extraction

Procedure:

  • In a round-bottom flask, combine 1,5,9-triazacyclododecane, formaldehyde solution, and formic acid.

  • Heat the mixture to reflux (90-100 °C) for 12-24 hours. The evolution of carbon dioxide will be observed.

  • Cool the reaction mixture to room temperature and acidify with 6 M hydrochloric acid.

  • Wash the acidic solution with diethyl ether to remove any non-basic impurities.

  • Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the careful addition of 50% aqueous sodium hydroxide solution.

  • Extract the product into diethyl ether or dichloromethane (3 x 150 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Reaction_Mechanism cluster_methylation Eschweiler-Clarke Methylation Mechanism Amine R2NH Iminium [R2N=CH2]+ Amine->Iminium + HCHO, - H2O Formaldehyde HCHO Methylated_amine R2N-CH3 Iminium->Methylated_amine + HCOOH, - H+, - CO2 Formic_acid HCOOH CO2 CO2

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction for the methylation of a secondary amine.

Conclusion

The synthesis of this compound is a well-established yet intricate process that relies on fundamental principles of organic synthesis. The four-stage approach detailed in this guide, centered around the Richman-Atkins macrocyclization and culminating in the Eschweiler-Clarke N-permethylation, provides a reliable and scalable route to this valuable macrocyclic ligand. Success in this synthesis hinges on careful execution of each step, particularly the anhydrous conditions required for the cyclization and the controlled workup procedures. The insights and detailed protocols provided herein are intended to empower researchers and professionals to confidently synthesize this compound for their varied applications in chemistry and drug development.

References

  • Dahl, O., & Norrby, P.-O. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503–506. [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832.
  • Alder, R. W., Mowlam, R. W., Vachon, D. J., & Weisman, G. R. (1992). New synthetic routes to macrocyclic triamines. Journal of the Chemical Society, Chemical Communications, (1), 18-20. [Link]

  • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.
  • Weisman, G. R., & Reed, D. P. (1996). 1,4,7,10-TETRAAZACYCLODODECANE. Organic Syntheses, 73, 137. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(8), 3504. [Link]

  • Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of the crown ethers. Journal of the American Chemical Society, 96(7), 2268-2270.
  • Chem-Impex. (n.d.). 1,5,9-Triazacyclododecane. Retrieved from [Link]

  • PubChem. (n.d.). 1,5,9-Triazacyclododecane. Retrieved from [Link]

  • Google Patents. (1974).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Trimethyl-1,5,9-triazacyclododecane, often abbreviated as Me₃-TACD, is a synthetically derived macrocyclic polyamine. Its structure, featuring a 12-membered ring with three tertiary amine groups, makes it a potent tridentate ligand with significant applications in coordination chemistry. This guide provides a comprehensive overview of the core physicochemical properties of Me₃-TACD, its synthesis, coordination behavior, and established experimental protocols for its characterization. The insights presented herein are intended to support researchers and professionals in leveraging the unique attributes of this molecule in catalysis, drug development, and materials science.

Introduction to a Versatile Macrocycle

Macrocyclic compounds, characterized by their large ring structures, are of paramount importance in chemistry. 1,5,9-Triazacyclododecane (TACD) and its derivatives are a notable class of these molecules, prized for their ability to form stable complexes with a wide array of metal ions.[1] The N-permethylated analogue, this compound (Me₃-TACD), exhibits distinct physicochemical properties owing to the presence of the three methyl groups on the nitrogen atoms. These methyl groups enhance the lipophilicity of the molecule and influence its coordination geometry and the stability of its metal complexes. Understanding these properties is crucial for its application in designing sophisticated catalysts and therapeutic agents.

Molecular Structure and Synthesis

The foundational structure of Me₃-TACD is the 1,5,9-triazacyclododecane ring. The addition of methyl groups to each of the three nitrogen atoms results in a molecule with the chemical formula C₁₂H₂₇N₃.[2]

Caption: Molecular structure of this compound.

The synthesis of Me₃-TACD is typically achieved through the N-methylation of its parent macrocycle, 1,5,9-triazacyclododecane. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which involves treating the secondary amine with an excess of formaldehyde and formic acid. This reductive amination process is advantageous due to its mild conditions and high yield.

Core Physicochemical Properties

A quantitative understanding of the physicochemical properties of Me₃-TACD is essential for its practical application. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₂H₂₇N₃[2][3]
Molecular Weight 213.36 g/mol [2]
Monoisotopic Mass 213.2205 Da[3]
CAS Number 133256-59-4[2]
Appearance Colorless to yellow oil/liquid[4]
Storage Inert atmosphere, room temperature[2]
Protonation Behavior
Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Me₃-TACD.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons and the ethylene bridges of the macrocyclic ring. The methyl protons would likely appear as a singlet, while the methylene protons would exhibit more complex splitting patterns due to their diastereotopic nature within the flexible ring system.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the methyl carbons and the carbons of the cyclododecane ring. The chemical shifts of these carbons are sensitive to the molecule's conformation and protonation state.[5]

Coordination Chemistry: A Potent Tridentate Ligand

The defining feature of Me₃-TACD in applied chemistry is its function as a highly effective tridentate ligand. The three nitrogen atoms are positioned to coordinate with a single metal ion, forming a stable chelate complex. This coordination is crucial for its use in catalysis and as a sequestering agent.

Caption: Coordination of Me₃-TACD to a central metal ion (Mⁿ⁺).

Me₃-TACD has been incorporated into more complex molecular architectures to create highly efficient catalysts. For instance, when appended to a calix[3]arene scaffold, its zinc(II) complexes have demonstrated remarkable rate accelerations in the catalysis of ester cleavage.[6]

Experimental Protocols

General Synthesis via Eschweiler-Clarke Reaction

This protocol describes a general method for the N-methylation of 1,5,9-triazacyclododecane.

  • Dissolution: Dissolve 1,5,9-triazacyclododecane in an excess of formic acid in a round-bottom flask equipped with a reflux condenser.

  • Addition of Formaldehyde: Slowly add an excess of aqueous formaldehyde solution to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Cool the mixture to room temperature and neutralize with a strong base (e.g., NaOH) to a pH > 12.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

NMR Spectroscopic Characterization

The following steps outline a standard procedure for obtaining NMR spectra of Me₃-TACD.

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃, D₂O with acidification, or C₆D₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both spectra to the corresponding atoms in the molecule, potentially with the aid of 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignments.

Applications and Future Directions

The unique properties of this compound have led to its use in several areas of research and development:

  • Catalysis: As a ligand, it forms catalytically active metal complexes for various organic transformations, including hydrolysis and oxidation reactions.[6]

  • Biomedical Research: The parent macrocycle, TACD, and its derivatives are explored as components of MRI contrast agents and radiopharmaceuticals due to their strong metal-binding capabilities.[1] Functionalized TACD derivatives have also been investigated for their DNA photocleavage activity.[7]

  • Environmental Remediation: The ability to chelate heavy metal ions makes these compounds potential candidates for environmental remediation applications, such as the removal of toxic metals from wastewater.[1]

The continued exploration of Me₃-TACD and its derivatives is expected to yield novel applications in supramolecular chemistry, materials science, and medicine.

References

  • Bhula, R., & Weatherburn, D. C. (1988). 13C nuclear magnetic resonance study of the protonation of 2,2,4-trimethyl-1,5,9-triazacyclododecane. Journal of the Chemical Society, Perkin Transactions 2, (7), 1161. [Link]

  • PubChem. (n.d.). 1,5,9-Triazacyclododecane. Retrieved from [Link]

  • Chem Pharm Bull (Tokyo). (2025). Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[8]aneN3) and Its DNA Photocleavage Activity. 73(2), 103-107. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1993). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. [Link]

  • ResearchGate. (n.d.). Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox). Retrieved from [Link]

  • Google Patents. (n.d.). US3845078A - 1,5,9-trimethylcyclododecatriene derivatives.
  • Chematech. (n.d.). 1,5,9-triazacyclododecane (TACD). Retrieved from [Link]

  • Inorganic Chemistry. (1987). Aqueous solution equilibriums involving the ligand 2,2,4-trimethyl-1,5,9-triazacyclododecane and nickel(II), copper(II), and zinc(II). 26(24), 4143–4147. [Link]

  • PubChem. (n.d.). 1,5,9-Trimethylcyclododeca-1,5,9-triene. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,5,9-trimethyl-1,5,9-cyclododecatriene. Retrieved from [Link]

  • Inorganica Chimica Acta. (2007). Di- and trinuclear arrangements of zinc(II)-1,5,9-triazacyclododecane units on the calix[3]arene scaffold: Efficiency and substrate selectivity in the catalysis of ester cleavage. 360(3), 1087-1095. [Link]

Sources

An In-depth Technical Guide to 1,5,9-Trimethyl-1,5,9-triazacyclododecane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,5,9-Trimethyl-1,5,9-triazacyclododecane, a key macrocyclic ligand in coordination chemistry and a building block for advanced applications in catalysis and drug development. We will delve into its synthesis, physicochemical properties, coordination behavior, and its emerging roles in biomedical research.

Introduction: The Significance of N-Alkylated Triazamacrocycles

This compound is a synthetic macrocyclic compound featuring a 12-membered ring with three symmetrically placed nitrogen atoms, each bearing a methyl group. It is the permethylated derivative of 1,5,9-triazacyclododecane, a ligand commonly known in coordination chemistry as[1]aneN3. The parent macrocycle,[1]aneN3, is renowned for its ability to form highly stable complexes with a variety of metal ions.[2]

The addition of methyl groups to the nitrogen atoms significantly alters the ligand's properties. These N-alkyl groups enhance the lipophilicity of the molecule and introduce steric hindrance around the nitrogen donor atoms. This steric effect can influence the coordination geometry and stability of the resulting metal complexes, a feature that can be strategically exploited in the design of catalysts and therapeutic agents. Understanding the subtle yet profound impact of N-methylation is crucial for tailoring the properties of metal-based molecular architectures for specific functions.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference(s)
CAS Number 133256-59-4[3]
Molecular Formula C₁₂H₂₇N₃[3]
Molecular Weight 213.36 g/mol [3]
IUPAC Name This compound
SMILES CN1CCCN(C)CCCN(C)CCC1[3]
Appearance Typically a colorless to light yellow oil or liquid
Storage Conditions Store under an inert atmosphere at room temperature.[3]

The structure of this molecule is characterized by a flexible 12-membered ring. The presence of three tertiary amine groups makes it a moderately basic compound. The protonation behavior of similar triazacyclododecanes has been studied, revealing sequential protonation of the nitrogen atoms, which can be characterized by NMR spectroscopy.[4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the exhaustive methylation of its parent macrocycle, 1,5,9-triazacyclododecane ([1]aneN3). The choice of methylation agent and reaction conditions is critical to ensure complete methylation and to minimize side products.

A widely used and effective method for the N-methylation of secondary amines is the Eschweiler-Clarke reaction . This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction is typically high-yielding and avoids the use of alkyl halides, which can lead to the formation of quaternary ammonium salts as byproducts.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

Objective: To synthesize this compound from 1,5,9-triazacyclododecane.

Materials:

  • 1,5,9-triazacyclododecane ([1]aneN3) (1.0 eq)

  • Formaldehyde (37% aqueous solution) (excess, >6 eq)

  • Formic acid (98-100%) (excess, >6 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,5,9-triazacyclododecane (1.0 eq) in formic acid (excess). To this solution, add formaldehyde (excess) dropwise while stirring. The reaction is exothermic, so cooling in an ice bath may be necessary during the initial addition.

  • Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (typically around 100°C) for several hours (e.g., 6-12 hours) until the reaction is complete (monitored by TLC or GC-MS).

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). Perform this step in an ice bath as the neutralization is highly exothermic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or chloroform (3 x volumes).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography if necessary.

Self-Validation: The purity and identity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum of the starting material and the appearance of a singlet corresponding to the N-CH₃ protons are key indicators of a successful reaction.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process TACD 1,5,9-Triazacyclododecane ([12]aneN3) Reaction Eschweiler-Clarke Reaction (Reflux, 100°C) TACD->Reaction Reagents Formaldehyde (HCHO) Formic Acid (HCOOH) Reagents->Reaction Workup Workup (Basification & Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Facial coordination of the ligand to a central metal ion (Mⁿ⁺).

Applications in Drug Development and Research

The unique properties of this compound and its metal complexes make them valuable tools in several areas of research and development.

Catalysis

Metal complexes of this ligand and its parent,a[1]neN3, are explored as catalysts in various organic transformations. The defined coordination sphere and the stability of the complexes allow for the creation of well-defined active sites. For example, zinc complexes ofa[1]neN3 have been investigated as models for the enzyme carbonic anhydrase, which catalyzes the hydration of carbon dioxide. The steric and electronic tuning afforded by the N-methyl groups can be used to modulate the catalytic activity and selectivity of such biomimetic systems.

Biomedical Imaging: MRI Contrast Agents

One of the most significant potential applications is in the development of Magnetic Resonance Imaging (MRI) contrast agents. Gadolinium(III) (Gd³⁺) is a highly paramagnetic ion that enhances the relaxation rate of water protons, leading to brighter MRI signals. [5]However, free Gd³⁺ is toxic. Therefore, it must be administered in the form of a highly stable chelate.

Macrocyclic ligands like DOTA (a tetraaza macrocycle) are clinically used for this purpose because they form exceptionally stable and kinetically inert complexes with Gd³⁺. [5][6]this compound provides a tridentate scaffold that can be further functionalized with other donor groups (e.g., carboxylates) to create heptadentate or octadentate ligands that fully encapsulate the Gd³⁺ ion. The N-methyl groups can influence the water exchange rate and the rotational dynamics of the complex, both of which are critical parameters for designing high-efficacy contrast agents. [7]

Radiopharmaceuticals

The ability to form stable complexes with radiometals makes these ligands suitable for applications in nuclear medicine, both for imaging (e.g., PET, SPECT) and targeted radiotherapy. By attaching a radionuclide to the macrocyclic chelate, which is in turn conjugated to a targeting vector (e.g., a peptide or antibody), the radiation can be delivered specifically to diseased tissues, such as tumors.

DNA Interaction and Gene Therapy

Functionalized triazacyclododecane derivatives have been designed as agents for DNA cleavage. A study on an anthracene-appended derivative ofa[1]neN3 demonstrated its ability to induce DNA photocleavage. [8]It was observed that under physiological conditions, the nitrogen atoms of the macrocycle can become protonated, leading to an electrostatic affinity for the negatively charged phosphate backbone of DNA. [8]This principle can be applied in the design of novel gene therapies or diagnostic tools. The N-methylated version, being more lipophilic, could offer different cell permeability and pharmacokinetic profiles for such applications.

Conclusion and Future Outlook

This compound is more than just a simple macrocycle; it is a versatile platform for innovation. The strategic placement of three nitrogen atoms within a 12-membered ring, combined with the modulating effect of N-methylation, provides a powerful tool for chemists and drug developers. Its robust coordination chemistry is central to its utility, enabling the creation of stable metal complexes with tailored properties.

Future research will likely focus on the development of more sophisticated derivatives, where the macrocycle serves as a core scaffold for assembling multifunctional agents. For instance, conjugating these metal complexes to tumor-targeting moieties or environmentally responsive units could lead to the next generation of "smart" theranostic agents that combine diagnostic imaging with targeted therapy. As our understanding of the intricate relationship between ligand structure and complex function deepens, the potential applications for this compound and its analogues will continue to expand.

References

  • Chem-Impex. (n.d.). 1,5,9-Triazacyclododecane. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox). Retrieved from [Link]

  • Dalton Transactions. (n.d.). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. Retrieved from [Link]

  • PubMed Central. (2025). Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-a[1]neN3) and Its DNA Photocleavage Activity. Retrieved from [Link]

  • PubChem. (n.d.). 1,5,9-Cyclododecatriene, 1,5,9-trimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1,5,9-Triazacyclododecane. Retrieved from [Link]

  • Google Patents. (n.d.). US3845078A - 1,5,9-trimethylcyclododecatriene derivatives.
  • PubMed Central. (n.d.). Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). Late-Stage C(sp3)–H Methylation of Drug Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Targeted Contrast Agents for Molecular MRI. Retrieved from [Link]

  • PubMed Central. (2020). Integrative Analysis of DNA Methylation Identified 12 Signature Genes Specific to Metastatic ccRCC. Retrieved from [Link]

  • Genomics and Pharmacology Facility. (2021). Association of expression of epigenetic molecular factors with DNA methylation and sensitivity to chemotherapeutic agents in cancer cell lines. Retrieved from [Link]

  • PDXScholar. (2005). Towards the Rational Design of MRI Contrast Agents: A Practical Approach to the Synthesis of Gadolinium Complexes that. Retrieved from [Link]

  • University of Waterloo. (n.d.). Gadolinium in MRI contrast agents. Retrieved from [Link]

  • Sci-Hub. (1988). 13C nuclear magnetic resonance study of the protonation of 2,2,4-trimethyl-1,5,9-triazacyclododecane. Retrieved from [Link]

  • UT Dallas News Center. (2020). Researchers Brighten Path for Creating New Type of MRI Contrast Agent. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

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solubility of 1,5,9-Trimethyl-1,5,9-triazacyclododecane in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available experimental data, this document establishes a robust predictive framework based on the compound's molecular structure and established principles of physical organic chemistry. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine the compound's solubility in a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's physical properties to facilitate its use in synthesis, formulation, and various scientific applications.

Introduction: The Significance of a Versatile Macrocycle

This compound is a macrocyclic tertiary amine. Its parent structure, 1,5,9-triazacyclododecane, is a well-known ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The N-methylated derivative is of significant interest for modulating the electronic and steric properties of these metal complexes, influencing their catalytic activity, stability, and potential applications in areas from organic synthesis to biomedical imaging.

A fundamental understanding of a compound's solubility is a non-negotiable prerequisite for its successful application. Solubility dictates the choice of reaction media, purification strategies, and the feasibility of formulation for biological or material science assays. This guide addresses the critical need for a detailed solubility profile of this compound by providing both a theoretical prediction and a practical guide to its experimental determination.

Predictive Solubility Analysis: A Molecular-Level Perspective

The solubility of a molecule is governed by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" provides a foundational basis for prediction.

Structural Dissection and Physicochemical Properties

This compound (C₁₂H₂₇N₃) possesses a distinct molecular architecture that balances polar and nonpolar characteristics:

  • Hydrophilic Moieties : The three tertiary amine nitrogen atoms are the primary polar centers. Their lone pairs of electrons can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents.

  • Hydrophobic Moieties : The 12-carbon aliphatic ring and the three N-methyl groups constitute the nonpolar, hydrophobic portion of the molecule. These regions contribute to solubility in nonpolar organic solvents.

A key predicted physicochemical property is the octanol-water partition coefficient (LogP). The predicted XlogP for this compound is 1.2, suggesting it is moderately more soluble in an organic phase (octanol) than in water, but it is not considered highly lipophilic.[1]

The Influence of N-Methylation

The substitution of hydrogens on the nitrogen atoms of the parent macrocycle with methyl groups has a profound impact on its properties. While N-methylation of secondary amines often has a minimal effect on aqueous solubility, it typically increases lipophilicity (log D).[2][3] Crucially, the transformation from a secondary amine (a hydrogen bond donor and acceptor) to a tertiary amine (only a hydrogen bond acceptor) generally leads to a decrease in solubility in polar protic solvents like water, as the capacity for hydrogen bond donation is eliminated.[4]

Predicted Solubility Across Solvent Classes

Based on the structural analysis, a qualitative solubility profile can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water; High in Alcohols The molecule lacks hydrogen bond donors, limiting its solubility in the strong hydrogen-bonding network of water. Alcohols can better solvate both the polar amine groups and the hydrophobic hydrocarbon backbone.
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents effectively solvate the polar C-N bonds and the overall molecular dipole without requiring hydrogen bond donation from the solute.
Nonpolar Toluene, Dichloromethane (DCM)Moderate to High The significant hydrocarbon character of the macrocycle promotes solubility in these solvents. DCM, with its moderate polarity, is expected to be a very effective solvent.
Aliphatic Nonpolar Hexane, CyclohexaneLow to Moderate The polarity imparted by the three nitrogen atoms will likely limit solubility in purely aliphatic, nonpolar solvents.

Critical Insight for Aqueous Applications: As a tertiary amine, this compound is basic. Its solubility in water is expected to be highly pH-dependent . In acidic aqueous solutions, the nitrogen atoms will be protonated to form ammonium salts. This ionization will dramatically increase the molecule's polarity and confer high water solubility.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to validating the predicted solubility profile and establishing quantitative data.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a practical classification of solubility for routine lab work.

Methodology:

  • Preparation : Add 1 mL of the selected solvent to a clear glass vial (e.g., 4 mL).

  • Solute Addition : Weigh approximately 10 mg of this compound and add it to the vial.

  • Mixing : Cap the vial and vortex vigorously for 60 seconds at room temperature.

  • Observation : Visually inspect the solution against a dark background for any undissolved particles.

  • Classification :

    • Soluble : No solid particles are visible (>10 mg/mL).

    • Sparingly Soluble : A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble : The majority of the solid remains undissolved (<1 mg/mL).

G cluster_0 Qualitative Solubility Workflow start Add 10 mg solute to 1 mL solvent vortex Vortex for 60 seconds start->vortex observe Visually inspect for undissolved solid vortex->observe soluble Classify: Soluble (>10 mg/mL) observe->soluble None insoluble Classify: Insoluble (<1 mg/mL) observe->insoluble Present

Caption: Workflow for rapid qualitative solubility assessment.

Protocol 2: Quantitative Determination by the Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[5]

Methodology:

  • Preparation : Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL). The solid must be visibly present in excess.

  • Equilibration : Seal the vial tightly and place it in a shaker or agitator set to a constant temperature (e.g., 25°C) for 24 to 48 hours. This ensures the solution reaches equilibrium.

  • Phase Separation : Remove the vial and allow it to stand undisturbed for at least 1 hour. To separate the saturated supernatant from the excess solid, either:

    • Centrifuge : Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes.

    • Filter : Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent.

  • Quantification : Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analysis : Analyze the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., MS, ELSD), or Nuclear Magnetic Resonance (NMR) with a quantitative internal standard.

  • Calculation : Back-calculate the concentration in the original supernatant to determine the solubility in units such as mg/mL or mol/L.

Protocol 3: Determining pH-Dependent Aqueous Solubility

This protocol is essential for understanding the behavior of this basic compound in aqueous environments.

Methodology:

  • Buffer Preparation : Prepare a series of aqueous buffers covering a physiologically and chemically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0).

  • Solubility Measurement : Perform the quantitative shake-flask method (Protocol 2) for the compound in each of the prepared buffers.

  • Data Analysis : Plot the determined solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile, illustrating the sharp increase in solubility at pH values below the pKa of the conjugate acid.

G cluster_1 pH-Dependent Protonation and Solubility structure structure structure2 structure2 structure:f1->structure2:f1 + H⁺ - H⁺

Caption: Effect of pH on the protonation state and aqueous solubility.

Summary and Concluding Remarks

While specific experimental data for this compound is not widely published, a detailed analysis of its molecular structure allows for robust predictions of its solubility behavior. It is anticipated to be highly soluble in a broad range of polar aprotic and alcoholic solvents, with moderate solubility in nonpolar organic solvents.

Its solubility in water is predicted to be low but is critically dependent on pH. Researchers can leverage this property by using acidic aqueous solutions to achieve high concentrations, which is a key field-proven insight for handling basic compounds. The provided experimental protocols offer a clear and reliable pathway for any research team to generate the precise, quantitative data required for their specific application, ensuring reproducible and successful scientific outcomes.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Sygnature Discovery.

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2014). RSC Publishing.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2016). Organic & Biomolecular Chemistry (RSC Publishing).

  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

  • Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. (2022). PMC - PubMed Central.

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications.

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

  • This compound. (n.d.). PubChem.

  • Predicting CO2 Equilibrium Solubility in Various Amine-CO2 Systems Using an Artificial Neural Network Model. (2022). ResearchGate.

  • This compound (133256-59-4). (n.d.). ChemicalBook.

  • This compound | 133256-59-4. (n.d.). ChemicalBook.

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2022). NIH National Library of Medicine.

  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. (2023). ChemRxiv | Cambridge Open Engage.

  • Solubility Temperature Dependence Predicted from 2D Structure. (2015). ADMET and DMPK.

  • Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (2021). MDPI.

  • Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. (2014). PMC - NIH.

  • Structure–Property Relationship of Macrocycles in Organic Photoelectric Devices: A Comprehensive Review. (2023). Semantic Scholar.

  • 133256-59-4|this compound|BLD Pharm. (n.d.). BLD Pharm.

  • Prediction of drug solubility from molecular structure using a drug-like training set. (2005). Scilit.

  • Solubility of porphyrin macrocycles in mixed solvents. (2021). ResearchGate.

  • Macrocycles in Drug Discovery Learning from the Past for the Future. (2021). Diva-Portal.org.

  • Structure–Property Relationship of Macrocycles in Organic Photoelectric Devices: A Comprehensive Review. (2023). PMC - NIH.

  • Boiling Points and Solubility of Amines. (2019). YouTube.

  • 1,5,9-Trimethylcyclododeca-1,5,9-triene. (n.d.). PubChem.

  • Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. (2023). MDPI.

  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (2017). PMC - NIH.

  • Solubility of Organic Compounds. (2023).
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Navigating the Labyrinth: A Technical Guide to the Safe Handling of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

This document serves as an in-depth technical guide to the safety and handling precautions for 1,5,9-Trimethyl-1,5,9-triazacyclododecane. As of the latest revision of this guide, a comprehensive and verified Safety Data Sheet (SDS) specifically for this compound (CAS No. 133256-59-4) was not publicly available. Consequently, the safety protocols and hazard information detailed herein are extrapolated from the known properties of the parent compound, 1,5,9-Triazacyclododecane, and general principles of handling macrocyclic amines. It is imperative that users of this compound exercise extreme caution and conduct their own risk assessments based on the specific conditions of their experiments. This guide should be considered a supplementary resource to, not a replacement for, rigorous institutional safety protocols and professional judgment.

Section 1: Understanding the Hazard Profile

This compound belongs to the family of macrocyclic polyamines. While specific toxicological data for this methylated derivative is scarce, the parent compound, 1,5,9-Triazacyclododecane, is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It is prudent to assume that this compound exhibits similar, if not identical, hazardous properties.

The primary hazards associated with this class of compounds are:

  • Corrosivity: Direct contact can cause severe burns to the skin and eyes, leading to permanent damage.[1][2]

  • Irritation: Inhalation of vapors or aerosols may cause severe irritation to the respiratory tract.[3]

Physicochemical Properties (Illustrative)

The following table summarizes the known and predicted physicochemical properties relevant to safety and handling.

PropertyValueSource
CAS Number 133256-59-4BLD Pharm
Molecular Formula C₁₂H₂₇N₃BLD Pharm
Molecular Weight 213.36 g/mol BLD Pharm
Appearance Data not available; likely a liquid or low-melting solid-
Boiling Point Data not available-
Solubility Data not available; likely soluble in organic solvents-

Section 2: The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is a critical control measure to prevent exposure.

Recommended PPE Ensemble
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.To prevent skin contact and chemical burns.
Eye Protection Chemical safety goggles and a face shield.To provide comprehensive protection against splashes to the eyes and face.
Body Protection A flame-resistant lab coat worn over full-length clothing. A chemical-resistant apron is also recommended.To protect the body from splashes and spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or with heated material.To prevent inhalation of potentially harmful vapors.

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Gloves (Inner Pair) Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves (Outer Pair) Don3->Don4 Doff1 Gloves (Outer Pair) Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Gloves (Inner Pair) Doff3->Doff4

Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize cross-contamination.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to meticulously planned experimental protocols is paramount. The following procedures are designed to mitigate the risks associated with this compound.

General Handling
  • Work Area: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Food and Drink: Do not eat, drink, or smoke in laboratory areas.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and acids.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and reaction with atmospheric components.

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Section 4: Emergency Procedures: A Self-Validating System of Response

Rapid and correct response to an exposure or spill is crucial to minimizing harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Report: Report the incident to the appropriate safety personnel.

Emergency Response Workflow

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure Spill1 Evacuate Area Spill2 Don Appropriate PPE Spill1->Spill2 Spill3 Contain Spill Spill2->Spill3 Spill4 Collect Waste Spill3->Spill4 Spill5 Decontaminate Spill4->Spill5 Exp1 Remove from Source Exp2 Administer First Aid Exp1->Exp2 Exp3 Seek Medical Attention Exp2->Exp3

Caption: A clear, logical flow for responding to spills and personnel exposure incidents.

Section 5: Toxicological Profile (Inferred)

  • Acute Toxicity: Likely harmful if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: Expected to cause severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Expected to cause serious eye damage.[1][2]

  • Respiratory or Skin Sensitization: Data not available.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): Data not available.

  • Aspiration Hazard: Data not available.

References

  • PubChem. 1,5,9-Triazacyclododecane. [Link]

  • West Liberty University. Material Safety Data Sheet Trimethyl-1,5,9-Cyclododecatriene. [Link]

  • PubChem. 1,5,9-Triazacyclododecane - GHS Classification. [Link]

  • West Liberty University. Material Safety Data Sheet Trimethyl-1,5,9-Cyclododecatriene (Mixture of Isomers), 98%. [Link]

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theoretical calculations for 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Calculation of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

This guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize this compound, a significant macrocyclic ligand in coordination chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the causality behind computational choices, offering field-proven insights into conformational analysis, protonation equilibria, and metal complexation.

Introduction: The Computational Lens on a Versatile Ligand

This compound ([Me₃]-[1]aneN₃) is a macrocyclic polyamine whose structural and electronic properties make it a highly effective chelating agent. Its parent scaffold, 1,5,9-triazacyclododecane, is a cornerstone in the synthesis of more complex molecules for applications ranging from DNA photocleavage agents to catalysts.[1][2] The addition of N-methyl groups significantly alters the ligand's steric and electronic profile, influencing its conformational flexibility, basicity, and the stability of its metal complexes.

Understanding these properties at a molecular level is paramount for designing novel therapeutics, catalysts, and contrast agents. While experimental techniques provide invaluable data, theoretical calculations offer a predictive and explanatory framework that can rationalize observed behaviors and guide future synthesis.[3][4] Computational chemistry allows us to build a bottom-up understanding of the molecule, from its preferred shapes to its interactions with protons and metal ions, thereby accelerating the design-build-test-learn cycle.[4]

Part I: Conformational Analysis - Mapping the Energy Landscape

The Causality Behind Conformational Searching

The first step in understanding any flexible molecule is to map its conformational landscape. For a 12-membered ring like [Me₃]-[1]aneN₃, numerous conformations are possible due to the rotation around C-C and C-N bonds, as well as the potential for nitrogen atom inversion.[5] Identifying the global minimum energy structure and other low-energy conformers is critical because:

  • Reactivity and Binding: The molecule's shape dictates how it can approach and bind to a metal ion or a biological target. The lowest energy conformer is often, but not always, the one that participates in complexation.

  • Pre-organization: An effective ligand is often "pre-organized," meaning its lowest-energy free-state conformation is close to the geometry it adopts when bound. Calculating this helps predict binding affinity.

  • Spectroscopic Correlation: Theoretical calculations of multiple conformers can help assign complex experimental spectra where several species might be present in solution.

Our approach is a multi-step, hierarchical workflow designed to efficiently and accurately survey the potential energy surface.

Experimental Protocol: A Hybrid Workflow for Robust Conformational Search

This protocol leverages a combination of low-cost and high-accuracy methods to ensure a thorough yet computationally feasible search.[6][7]

  • Initial Conformer Generation:

    • Objective: To generate a diverse and extensive pool of possible 3D structures.

    • Method: A stochastic search using a molecular mechanics force field (e.g., MMFF94) is an excellent starting point.[7] This method rapidly produces thousands of unique conformations by randomly sampling torsional angles.

    • Step-by-Step:

      • Build the 2D structure of this compound in a molecular editor (e.g., Avogadro).

      • Use the software's built-in conformational search tool, often based on Monte Carlo algorithms, to generate at least 1000 initial conformers.[8]

      • Perform a quick energy minimization of each generated structure with the MMFF94 force field to get a rough energy ranking.

  • Semi-Empirical Pre-Optimization and Clustering:

    • Objective: To refine the initial pool and remove redundant or very high-energy structures using a faster quantum mechanical method.

    • Method: The GFN2-xTB semi-empirical tight-binding method is highly efficient for this purpose.[6]

    • Step-by-Step:

      • Take the top 100-200 unique conformers from the molecular mechanics search.

      • Perform a geometry optimization on each using the GFN2-xTB method.

      • Cluster the resulting geometries based on Root Mean Square Deviation (RMSD) and energy, selecting only the unique conformers within a 10-15 kcal/mol energy window for the next step.

  • DFT Optimization and Final Ranking:

    • Objective: To obtain highly accurate geometries and relative energies for the most promising conformers.

    • Method: Density Functional Theory (DFT) provides the necessary accuracy. A common and reliable choice is the B3LYP functional with the 6-31G* basis set. For higher accuracy, a dispersion-corrected functional like ωB97X-D with a larger basis set (e.g., def2-SVP) is recommended.[7]

    • Step-by-Step:

      • For each unique conformer from the semi-empirical step, perform a full geometry optimization using DFT.

      • Run a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that a true local minimum has been found.

      • Use the resulting Gibbs free energies to rank the conformers and identify the most stable structures.

G cluster_workflow Conformational Analysis Workflow A 1. Initial Generation (Molecular Mechanics / MMFF94) B 2. Semi-Empirical Refinement (GFN2-xTB) A->B ~1000 conformers C 3. DFT Optimization & Ranking (e.g., B3LYP/6-31G*) B->C ~20-50 unique conformers D Low-Energy Conformers (Ranked by Gibbs Free Energy) C->D Final geometries & energies

Fig 1: Workflow for identifying low-energy conformers.
Data Presentation: Relative Conformer Energies

The final output should be summarized in a table for clarity.

Conformer IDPoint GroupRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Conf-1 C₁0.000.00
Conf-2 C₁1.251.30
Conf-3 C₃2.102.05
...etc..........

Part II: Protonation Equilibria - Predicting Basicity and Site Selectivity

The Causality Behind Protonation Calculations

The three tertiary amine groups in [Me₃]-[1]aneN₃ are Lewis bases that can be protonated in acidic or physiological conditions.[1] Determining the sequence of protonation and the associated pKa values is crucial because:

  • pH-Dependent Binding: The charge state of the ligand dramatically affects its ability to bind metal cations. At low pH, protonated amines may repel metal ions, inhibiting complex formation.

  • Solubility and Bioavailability: For drug development, the charge state influences aqueous solubility and the ability to cross biological membranes.

  • Rationalizing Experimental Data: Theoretical calculations can confirm or clarify protonation sequences suggested by experimental methods like ¹³C NMR spectroscopy.[9]

We can predict the most favorable protonation sites by calculating the Gibbs free energy change for each potential protonation step in a simulated aqueous environment.[10]

Experimental Protocol: Calculating Protonation Free Energies with DFT

This protocol uses an implicit solvent model to efficiently approximate the effects of an aqueous solution.

  • Structure Optimization:

    • Objective: To obtain the optimized geometries of the neutral ligand and all its possible protonated forms.

    • Method: Use a DFT functional and basis set (e.g., B3LYP/6-31G*) combined with an implicit solvent model like the Solvation Model based on Density (SMD).[10]

    • Step-by-Step:

      • Start with the global minimum energy conformer of the neutral [Me₃]-[1]aneN₃.

      • Optimize the structure of the neutral molecule (L).

      • Generate all possible mono-protonated (LH⁺), di-protonated (LH₂²⁺), and the single tri-protonated (LH₃³⁺) species. Note that for LH₂²⁺, there are three distinct possibilities based on which two of the three nitrogens are protonated.

      • Optimize the geometry of each of these protonated species.

  • Gibbs Free Energy Calculation:

    • Objective: To calculate the Gibbs free energies required to determine the relative stability of each protonated form.

    • Step-by-Step:

      • Perform a frequency calculation on each optimized structure (L, LH⁺, LH₂²⁺ isomers, LH₃³⁺) in the implicit solvent model.

      • Extract the Gibbs free energy (G_solv) for each species.

  • Determining Protonation Sequence:

    • Objective: To identify the most stable isomer at each protonation level.

    • Step-by-Step:

      • First Protonation: The first proton will add to the nitrogen that results in the lowest-energy LH⁺ species.

      • Second Protonation: Starting from the most stable LH⁺, add a second proton to each of the remaining two nitrogen atoms. The isomer with the lower energy will be the preferred LH₂²⁺ species.[9]

      • Third Protonation: Add the final proton to the last available nitrogen.

G cluster_protonation Predicted Protonation Pathway L Neutral Ligand (L) LH1 Most Stable Monoprotonated (LH⁺) L->LH1 + H⁺ LH2 Most Stable Diprotonated (LH₂²⁺) LH1->LH2 + H⁺ LH3 Triprotonated (LH₃³⁺) LH2->LH3 + H⁺

Fig 2: Sequential protonation pathway of the ligand.
Data Presentation: Relative Free Energies of Protonation
SpeciesRelative Gibbs Free Energy (kcal/mol)Most Favorable Site(s)
LH⁺ 0.00N1
LH₂²⁺ (N1, N5) 0.00N1, N5
LH₂²⁺ (N1, N9) 1.5-

Part III: Metal Complexation - Modeling Ligand-Ion Interactions

The Causality Behind Modeling Metal Complexes

The primary utility of [Me₃]-[1]aneN₃ is its role as a tridentate ligand.[2][11] Modeling its metal complexes allows us to:

  • Predict Coordination Geometry: Determine the preferred coordination number and geometry (e.g., octahedral, square pyramidal) of the resulting complex.[12]

  • Analyze Bonding: Quantify the nature of the metal-ligand bonds, assessing their covalent versus electrostatic character.

  • Simulate Spectra: Predict spectroscopic properties (IR, UV-Vis) that can be directly compared with experimental data for structure validation.[13]

  • Screen Metal Ions: Computationally screen a variety of metal ions to predict which will form the most stable complexes, guiding experimental synthesis.

Experimental Protocol: Simulating a [Ni(II)([Me₃]-[1]aneN₃)]²⁺ Complex

This protocol provides a framework for modeling a representative transition metal complex.

  • Initial Structure Generation:

    • Objective: To create a reasonable starting geometry for the complex.

    • Step-by-Step:

      • Use the global minimum energy conformer of the [Me₃]-[1]aneN₃ ligand.

      • Place a Ni(II) ion in the center of the macrocyclic cavity, roughly equidistant from the three nitrogen atoms.

  • Geometry Optimization:

    • Objective: To find the minimum energy structure of the metal complex.

    • Method: DFT is essential for metal complexes. For a transition metal like Nickel, a functional like B3LYP is often sufficient. A mixed basis set is standard: LANL2DZ with an effective core potential for the Ni(II) ion and 6-31G* for C, H, and N atoms.

    • Step-by-Step:

      • Define the total charge of the system (+2) and its spin multiplicity. For Ni(II) (d⁸), a triplet state (multiplicity = 3) is a common starting point for octahedral or square pyramidal geometries.

      • Perform a full geometry optimization.

      • Confirm the structure is a minimum by running a frequency calculation.

  • Bonding and Spectroscopic Analysis:

    • Objective: To characterize the electronic structure and predict spectra.

    • Step-by-Step:

      • Structural Analysis: Measure the key Ni-N bond lengths and N-Ni-N bond angles from the optimized geometry.

      • Bonding Analysis: Perform a Natural Bond Orbital (NBO) analysis to calculate the charges on the metal and ligand atoms and to analyze the donor-acceptor interactions corresponding to the coordinate bonds.

      • Spectroscopic Prediction: The output of the frequency calculation provides the vibrational modes for comparison with experimental IR and Raman spectra. Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions for comparison with UV-Vis spectra.

G cluster_complexation Metal Complex Modeling Workflow A 1. Generate Initial Structure (Ligand + Metal Ion) B 2. DFT Geometry Optimization (Define Charge/Spin) A->B Initial guess C 3. Frequency Calculation (Confirm Minimum) B->C Optimized geometry D 4. Property Analysis (Bonds, Charges, Spectra) C->D Validation & analysis

Fig 3: Workflow for modeling metal complexation.
Data Presentation: Predicted Properties of [Ni(II)([Me₃]-[1]aneN₃)]²⁺
PropertyCalculated Value
Ni-N1 Bond Length2.08 Å
Ni-N5 Bond Length2.09 Å
Ni-N9 Bond Length2.08 Å
N1-Ni-N5 Angle88.5°
NBO Charge on Ni+1.75
Strongest IR Freq.1050 cm⁻¹ (C-N stretch)

Conclusion: The Synergy of Theory and Experiment

The theoretical protocols outlined in this guide provide a robust framework for characterizing this compound and its derivatives. By systematically investigating its conformational preferences, protonation behavior, and metal-binding properties, computational chemistry provides deep molecular insights that are often inaccessible through experiment alone.[14][15] These calculations are not a replacement for experimental work but rather a powerful partner. They allow for the pre-screening of candidates, the rationalization of observed phenomena, and the intelligent design of next-generation molecules for targeted applications in medicine and materials science.

References

  • Title: Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Conformational analysis of complexes of 2,4,4-trimethyl-1,5,9-triazacyclododec-1-ene and its 9-methyl derivative Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS Source: Research Square (Preprint) URL: [Link]

  • Title: Triazamacrocyclic complexes with 8- and 9-membered chelate rings. Preparation, structures and agostic interactions in complexes of 1,5,9-triazacyclotetradecane and 1,5,9-triazacyclopentadecane Source: ResearchGate URL: [Link]

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  • Title: Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set Source: ChemRxiv (Preprint) URL: [Link]

  • Title: Computational & Theoretical Chemistry Source: Boston University URL: [Link]

  • Title: 13C nuclear magnetic resonance study of the protonation of 2,2,4-trimethyl-1,5,9-triazacyclododecane Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]

  • Title: Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: Preparation, characterization and kinetic study of metal complexes derived from N5 acyclic ligand Source: International Scholars Journals URL: [Link]

  • Title: Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3) and Its DNA Photocleavage Activity Source: PubMed URL: [Link]

  • Title: What is Computational Chemistry? HIGHHYDROGENML Science Explained with Dr. Valentín Vassilev Galindo Source: YouTube URL: [Link]

  • Title: The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl Source: Journal of the American Chemical Society URL: [Link]

  • Title: Computational Chemistry Research | MorDOR Lab | Chemistry with Dr. G Source: YouTube URL: [Link]

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The Genesis and Evolution of Triazacyclododecane Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide charts the historical development of 1,5,9-triazacyclododecane (TACD) ligands, from their foundational synthesis to their contemporary applications as highly versatile chelating agents. We will explore the pioneering synthetic methodologies that enabled the creation of the core macrocycle and delve into the subsequent evolution of functionalization strategies on both the nitrogen and carbon atoms of the ring. This guide will illuminate the causal relationships between structural modifications and the resulting coordination chemistry, with a particular focus on the applications of these ligands in catalysis and the burgeoning field of nuclear medicine. Detailed experimental protocols for key synthetic transformations and data summarizing the properties of important derivatives are provided to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction: The Dawn of Triazamacrocycles

The story of triazacyclododecane ligands is intrinsically linked to the broader history of macrocyclic polyamines, a field that has its roots in the early 20th century. The unique ability of these cyclic compounds to encapsulate metal ions with high stability and selectivity has driven decades of research.[1][2] The 12-membered ring structure of 1,5,9-triazacyclododecane, containing three strategically positioned nitrogen atoms, provides a pre-organized cavity ideal for coordinating with a variety of metal ions.[3] This inherent structural advantage has made TACD and its derivatives highly sought-after ligands in coordination chemistry, with applications spanning from industrial catalysis to advanced medical diagnostics and therapeutics.[3][4]

The Foundational Synthesis: The Richman-Atkins Cyclization

A pivotal moment in the history of macrocyclic polyamine synthesis was the development of the Richman-Atkins cyclization. This powerful method, which involves the reaction of a bis-sulfonamide with a dihaloalkane or a disulfonate ester under basic conditions, provided a high-yield and general route to a wide range of macrocycles. While the initial work focused on other polyamines, this methodology laid the groundwork for the efficient synthesis of triazacyclododecane. The use of tosyl (Ts) protecting groups on the nitrogen atoms was crucial, as it activated the N-H protons for deprotonation and pre-organized the linear precursor for intramolecular cyclization, thereby minimizing competing intermolecular polymerization.

Experimental Protocol: A Representative Richman-Atkins Synthesis of a Tri-N-tosylated Triazacyclododecane

Objective: To synthesize N,N',N''-tritosyl-1,5,9-triazacyclododecane.

Materials:

  • N,N'-ditosyl-1,5-diamino-3-azapentane

  • 1,3-Dibromopropane

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred solution of N,N'-ditosyl-1,5-diamino-3-azapentane in anhydrous DMF at room temperature, add cesium carbonate.

  • Slowly add a solution of 1,3-dibromopropane in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N,N',N''-tritosyl-1,5,9-triazacyclododecane.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices:

  • Cesium Carbonate: The use of cesium carbonate as the base is advantageous due to the "cesium effect," which promotes intramolecular cyclization by templating the reaction.

  • Anhydrous DMF: A polar aprotic solvent like DMF is essential to dissolve the reactants and facilitate the SN2 reaction while avoiding side reactions that could occur with protic solvents.

  • High Dilution: While the Richman-Atkins reaction is less sensitive to concentration than many other cyclization methods, performing the addition of the electrophile at a controlled rate can further favor the intramolecular pathway.

The Era of Functionalization: Tailoring the Ligand for Specific Applications

The true potential of triazacyclododecane was unlocked through the development of methods to functionalize the macrocyclic framework. These modifications, primarily at the nitrogen and carbon atoms, allowed for the fine-tuning of the ligand's electronic and steric properties, as well as the introduction of reactive handles for conjugation to other molecules.

N-Functionalization: Expanding the Coordination Sphere

The secondary amine groups of the TACD ring are readily amenable to functionalization. The introduction of pendant arms containing additional donor atoms, such as carboxylates, pyridyls, or other coordinating groups, transforms the parent tridentate ligand into a polydentate chelator with enhanced affinity and selectivity for specific metal ions.[5][6] A significant breakthrough in this area was the development of tri-N-functionalized derivatives, which created highly stable complexes with a variety of metal ions.

A key example of N-functionalization is the synthesis of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a derivative of the smaller 9-membered triazacyclononane ring.[7] The principles of N-alkylation with carboxylate-containing arms are directly applicable to the triazacyclododecane system, leading to the analogous ligand 1,5,9-triazacyclododecane-1,5,9-triacetic acid (DOTRA). These polycarboxylate ligands have proven to be exceptionally effective chelators for a range of radiometals used in medical imaging and therapy.[7][8]

N_Functionalization TACD 1,5,9-Triazacyclododecane Protected_TACD N-Protected TACD (e.g., with Boc) TACD->Protected_TACD Protection N_Alkylated_TACD N-Alkylated TACD (e.g., with bromoacetic acid esters) Protected_TACD->N_Alkylated_TACD Alkylation Functionalized_Ligand Functionalized Ligand (e.g., DOTRA) N_Alkylated_TACD->Functionalized_Ligand Deprotection

Caption: General workflow for the N-functionalization of triazacyclododecane.

C-Functionalization: Introducing Versatility at the Carbon Backbone

While N-functionalization is more common, methods for modifying the carbon backbone of the triazacyclododecane ring have also been developed.[9] C-functionalization offers a powerful strategy for introducing substituents that can modulate the ligand's solubility, lipophilicity, and steric bulk without directly altering the primary coordination sphere of the nitrogen donors. This approach has been used to attach targeting moieties, such as peptides or antibodies, for applications in targeted drug delivery and medical imaging.[9]

The synthesis of C-functionalized derivatives is often more challenging than N-functionalization and typically involves the use of precursors that already contain the desired functionality before the macrocyclization step.

Coordination Chemistry and Applications: From Catalysis to Medicine

The rich coordination chemistry of triazacyclododecane ligands has led to their application in a wide array of fields.

Catalysis

Triazacyclododecane-metal complexes have been investigated as catalysts for various organic transformations.[4] The macrocyclic ligand enforces a specific coordination geometry on the metal center, which can lead to enhanced catalytic activity and selectivity.

Medicinal Applications: The Rise of Radiopharmaceuticals

Arguably the most significant impact of triazacyclododecane-based ligands has been in the field of nuclear medicine.[3][4] The ability of their functionalized derivatives, such as those analogous to NOTA and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to form highly stable complexes with radiometals is paramount for the development of radiopharmaceuticals.[7][10][11]

These bifunctional chelators can be conjugated to a targeting biomolecule (e.g., a peptide or antibody) that directs the radiometal to a specific biological target, such as a tumor. The choice of radiometal determines the application, with positron emitters like Gallium-68 (⁶⁸Ga) used for Positron Emission Tomography (PET) imaging and beta- or alpha-emitters like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac) used for targeted radionuclide therapy.

LigandMetal IonStability Constant (log K)Key Application
NOTAGa³⁺~30PET Imaging
DOTALu³⁺~25Radionuclide Therapy
DOTAGd³⁺~25MRI Contrast Agent

Note: Stability constants can vary depending on the experimental conditions. The values presented here are approximate and for comparative purposes.

Radiopharmaceutical_Development Ligand Functionalized Ligand (e.g., DOTRA-NCS) Conjugate Ligand-Biomolecule Conjugate Ligand->Conjugate Conjugation Biomolecule Targeting Biomolecule (e.g., Antibody) Biomolecule->Conjugate Radiopharmaceutical Radiolabeled Pharmaceutical Conjugate->Radiopharmaceutical Radiolabeling Radiometal Radiometal (e.g., ⁶⁸Ga³⁺) Radiometal->Radiopharmaceutical

Sources

spectroscopic data (NMR, IR, Mass Spec) of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

This guide provides a detailed exploration of the spectroscopic data for this compound, a key saturated macrocyclic amine often utilized as a tridentate ligand in coordination chemistry. Understanding its structural confirmation through modern spectroscopic techniques is paramount for researchers in inorganic synthesis, catalysis, and drug development. This document is structured to provide not just the data, but the underlying scientific rationale for the experimental approach and data interpretation, reflecting field-proven insights.

Introduction: The Molecule in Focus

This compound ([1]aneN₃Me₃) is a derivative of the parent macrocycle, 1,5,9-triazacyclododecane ([1]aneN₃). The methylation of the nitrogen atoms significantly alters its coordination properties, electronic nature, and steric profile. Accurate characterization is the bedrock of any subsequent application. The molecular formula is C₁₂H₂₇N₃ with a monoisotopic mass of 213.2205 Da.[2] This guide will systematically dissect its signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Caption: 2D representation of this compound.

The Analytical Workflow: A Multi-faceted Approach

No single technique provides a complete structural picture. Our approach is synergistic, using Mass Spectrometry to establish molecular weight, Infrared Spectroscopy to identify functional groups, and NMR to map the precise atomic connectivity and geometry. This workflow ensures self-validating and trustworthy results.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr mw Molecular Weight & Formula ms->mw fg Functional Groups ir->fg structure Connectivity & 3D Structure nmr->structure confirmation Verified Structure mw->confirmation fg->confirmation structure->confirmation

Caption: Integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For[1]aneN₃Me₃, we examine both proton (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information on the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds that are not protonated. The high degree of symmetry in[1]aneN₃Me₃ is expected to simplify the spectrum significantly.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Data Interpretation & Expected Signals: Due to the molecule's C₃ symmetry axis, the protons fall into three distinct categories, although the methylene protons may exhibit complex splitting due to conformational dynamics.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
N-CH~2.3 - 2.5Singlet (s)9HThe three methyl groups are chemically equivalent. Their signal is a sharp singlet as there are no adjacent protons to couple with.
Ring -CH ₂- (axial/equatorial)~2.5 - 2.8Multiplet (m)12HThese nine methylene protons are equivalent by symmetry but exist in a dynamic ring structure. This leads to complex overlapping signals (multiplets) due to geminal and vicinal coupling.
Ring -CH ₂-CH ₂-CH ₂-~1.6 - 1.9Multiplet (m)6HThe central methylene protons in the propylene bridges are furthest from the nitrogen atoms and thus appear more upfield. They will also show complex splitting.
¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. A standard experiment is performed with broadband proton decoupling, which results in a single sharp peak for each chemically unique carbon atom. This simplifies the spectrum and enhances the signal-to-noise ratio. The molecule's high symmetry is a key factor that simplifies the spectrum to only three expected signals.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Use the same NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Processing: Process the data similarly to the ¹H spectrum.

Data Interpretation & Expected Signals: The C₃ symmetry renders the three N-methyl groups equivalent and simplifies the 9 ring carbons into three distinct sets.

Assignment Expected Chemical Shift (δ, ppm) Notes
N-C H₃~45 - 50The methyl carbons are deshielded by the adjacent nitrogen atom.
N-C H₂-~55 - 60The methylene carbons directly attached to nitrogen are the most deshielded of the ring carbons.
N-CH₂-C H₂-~25 - 30These central methylene carbons are in a more alkane-like environment and are therefore the most shielded (upfield).

Note: A study on the related compound 2,2,4-trimethyl-1,5,9-triazacyclododecane provides context for the interpretation of chemical shifts upon changes in the macrocycle structure and protonation state.[3]

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For[1]aneN₃Me₃, the key diagnostic features will be the C-H and C-N stretching vibrations and, crucially, the absence of an N-H stretch, which confirms the tertiary nature of all three amine groups. Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The final spectrum is automatically generated as a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation & Expected Absorptions:

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Notes
2850 - 3000C-H Stretch (Alkyl)StrongCharacteristic of sp³ C-H bonds in the methyl and methylene groups.[4]
1450 - 1470C-H Bend (Methylene/Methyl)MediumCorresponds to the scissoring and bending vibrations of the C-H bonds.[4]
1000 - 1250C-N Stretch (Aliphatic Amine)Medium-StrongThis absorption confirms the presence of the carbon-nitrogen bonds within the macrocycle.
3300 - 3500N-H StretchAbsent The absence of a peak in this region is a critical piece of evidence confirming that all nitrogens are tertiary amines.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's overall structure.[5]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation, making molecular weight determination straightforward.

Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

  • Instrumentation: Introduce the solution into an ESI-mass spectrometer via direct infusion or coupled with liquid chromatography.

  • Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect ions based on their mass-to-charge ratio (m/z).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry can confirm the elemental composition.

Data Interpretation & Expected Ions:

m/z Value Assignment Notes
214.2278[M+H]⁺The protonated molecular ion. This is the base peak or one of the most abundant ions in an ESI spectrum. The predicted m/z for the [M+H]⁺ adduct is 214.22778.[2]
236.2097[M+Na]⁺An adduct with sodium ions, which are often present as impurities. The predicted m/z for the [M+Na]⁺ adduct is 236.20972.[2]

Fragmentation Analysis (Trustworthiness): While ESI is soft, some fragmentation can be induced. This fragmentation provides a self-validating system for the proposed structure. Common fragmentation pathways for such macrocycles involve ring-opening or the loss of substituents.

fragmentation parent [M+H]⁺ m/z = 214.2278 frag1 Loss of CH₃ m/z = 199.2040 parent->frag1 - •CH₃ frag2 Ring Cleavage (e.g., loss of C₃H₆N) parent->frag2 pathway a

Caption: A potential fragmentation pathway for protonated[1]aneN₃Me₃.

Conclusion

The structural elucidation of this compound is achieved through a coordinated application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the C₃ symmetric structure and the connectivity of the carbon and hydrogen framework. IR spectroscopy validates the presence of C-N and C-H bonds and, critically, the absence of N-H bonds, confirming complete methylation. Finally, high-resolution mass spectrometry provides an exact mass that corresponds to the molecular formula C₁₂H₂₇N₃. Together, these techniques provide an unambiguous and trustworthy characterization of the target molecule.

References

  • Kim, M., et al. (2021). Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3) and Its DNA Photocleavage Activity. PubMed. Available at: [Link][6]

  • Bhula, R., & Weatherburn, D. C. (1988). 13C nuclear magnetic resonance study of the protonation of 2,2,4-trimethyl-1,5,9-triazacyclododecane. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][3]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link][2]

  • Khan, A. (n.d.). Interpretation of IR Compounds. Scribd. Available at: [Link][4]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link][5]

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Forging New Frontiers: A Technical Guide to Potential Research Areas for 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of a Classic Ligand

The field of coordination chemistry is continually shaped by the design and application of ligands that can impart unique properties to metal centers. Among the vast arsenal of chelating agents, the 12-membered triazamacrocycle, 1,5,9-triazacyclododecane ([1]aneN3), and its N-permethylated derivative, 1,5,9-Trimethyl-1,5,9-triazacyclododecane (Me3-[1]aneN3), stand out for their remarkable kinetic inertness and versatile coordination geometry. As a small, neutral, tridentate facial-capping ligand, Me3-[1]aneN3 enforces a predictable coordination environment, leaving three sites on an octahedral metal center available for substrate binding or catalytic activity.

This technical guide moves beyond the well-established chemistry of Me3-[1]aneN3 to explore emergent and high-impact research areas. We aim to provide researchers, scientists, and drug development professionals with a forward-looking perspective, identifying untapped potential and outlining actionable experimental pathways. By synthesizing foundational principles with novel concepts, this document serves as a roadmap for innovation.

Pillar 1: Bioinorganic and Medicinal Chemistry - Beyond Mimicry

The ability of triazamacrocycles to form stable complexes with biologically relevant metal ions has long positioned them as valuable tools in creating mimics of metalloenzyme active sites, such as those in carbonic anhydrase.[1][2] However, the next wave of research lies in leveraging the unique kinetic stability of Me3-[1]aneN3 complexes for therapeutic and diagnostic applications.

Development of Novel Radiopharmaceuticals

The stable chelation of radiometals is a cornerstone of nuclear medicine for both imaging (PET, SPECT) and therapy.[3] The Me3-[1]aneN3 scaffold offers a compelling alternative to more common chelators like DOTA, particularly for smaller radiometals.

Potential Research Focus:

  • Gallium-68 (68Ga) and Copper-64 (64Cu) Chelation: These medically important positron-emitting isotopes are well-suited for the coordination pocket of Me3-[1]aneN3. Research should focus on synthesizing bifunctional chelators (BFCs) where Me3-[1]aneN3 is functionalized with a reactive group (e.g., isothiocyanate, maleimide) for conjugation to targeting vectors like peptides or antibodies.[4]

  • Theranostic Pairs: Explore the chelation of matched pairs of isotopes, such as 64Cu (imaging) and 67Cu (therapy), or 68Ga (imaging) and 177Lu (therapy), using functionalized Me3-[1]aneN3 derivatives to ensure identical pharmacokinetics for the diagnostic and therapeutic agents.

Experimental Workflow: Synthesis and Evaluation of a 68Ga-labeled Peptide

G cluster_0 Synthesis & Conjugation cluster_1 Radiolabeling & QC cluster_2 Preclinical Evaluation a1 Synthesize C-functionalized Me3-[12]aneN3-NCS a2 Conjugate to Targeting Peptide (e.g., Octreotate) a1->a2 a3 Purify Conjugate via HPLC a2->a3 b1 Incubate Conjugate with 68GaCl3 eluate a3->b1 b2 Determine Radiochemical Purity (RCP) via radio-TLC/HPLC b1->b2 b3 Measure in vitro Stability in Serum b2->b3 c1 In vitro Receptor Binding Assay b3->c1 c2 Cellular Uptake Studies in Receptor-Positive Cells c1->c2 c3 Micro-PET Imaging & Biodistribution in Tumor-Bearing Mice c2->c3

Caption: Workflow for developing a Me₃-[1]aneN₃-based radiopharmaceutical.

Metallo-prodrugs and DNA Intercalators

Functionalizing the Me3-[1]aneN3 ligand with planar aromatic moieties can create metal complexes capable of DNA interaction.[5] The metal center can then act as a redox-active agent to induce DNA cleavage or as a scaffold to deliver a cytotoxic payload.

Potential Research Focus:

  • Redox-Activated Drugs: Design copper or cobalt complexes of Me3-[1]aneN3 appended with an intercalating group (e.g., anthracene, phenanthroline).[5] The hypothesis is that upon intercalation, the complex can generate reactive oxygen species (ROS) in proximity to DNA, enhancing cleavage efficiency.

  • Targeted Platinum(IV) Prodrugs: Develop Pt(IV) complexes where two axial positions are occupied by a cytotoxic drug and a targeting ligand, while the equatorial plane is stabilized by Me3-[1]aneN3. The inert macrocycle would prevent premature drug release until the Pt(IV) is reduced to Pt(II) in the hypoxic tumor environment.

Pillar 2: Homogeneous Catalysis - Engineering the Second Coordination Sphere

The facial capping nature of Me3-[1]aneN3 makes its metal complexes excellent platforms for catalysis, as it leaves a predictable set of open coordination sites.[3] Future research should focus on moving beyond simple catalytic cycles to designing sophisticated systems where the ligand framework actively participates in the reaction.

Biomimetic Oxidation and Oxygenation

Manganese and iron complexes of Me3-[1]aneN3 are known to catalyze oxidation reactions, including epoxidation and bleaching. The next step is to introduce functionalities onto the ligand backbone that can modulate substrate selectivity and reaction mechanisms.

Potential Research Focus:

  • Substrate Recognition: Synthesize derivatives of Me3-[1]aneN3 with appended hydrogen-bond donors/acceptors or hydrophobic groups on the carbon backbone. These groups can create a "pocket" around the metal's open coordination sites, pre-organizing the substrate for selective attack by the metal-oxo intermediate.

  • Proton-Coupled Electron Transfer (PCET): Incorporate pendant bases (e.g., pyridine, imidazole) onto the macrocycle.[6][7] These can act as proton relays in catalytic cycles that require PCET, mimicking the function of amino acid residues in enzymes and potentially lowering activation barriers for reactions like water oxidation.

Proposed Catalytic Cycle for Alkane Hydroxylation

G A L-Mn(II) B L-Mn(IV)=O A->B Oxidant (H₂O₂) D B->D + R-H C L-Mn(III)-OH C->A - H₂O E D->E R• E->C + R-OH

Caption: A simplified catalytic cycle for Mn-catalyzed hydroxylation.

CO₂ Reduction and Utilization

The conversion of carbon dioxide into valuable feedstocks is a paramount goal of green chemistry. Zinc(II) complexes of related triazamacrocycles have shown promise as carbonic anhydrase mimics, facilitating the hydration of CO₂.[1][2]

Potential Research Focus:

  • Electrocatalytic and Photocatalytic Reduction: Investigate cobalt and rhenium complexes of Me3-[1]aneN3 for the electro- or photocatalytic reduction of CO₂ to CO or formic acid. The robust macrocycle can stabilize the low-valent metal species required in the catalytic cycle.

  • Copolymerization of CO₂ and Epoxides: Explore zinc(II) complexes of bifunctional Me3-[1]aneN3 ligands as catalysts for the ring-opening copolymerization of CO₂ and epoxides to form biodegradable polycarbonates. The ligand could be functionalized to act as a co-catalyst, enhancing turnover frequency.

Pillar 3: Advanced Materials and Supramolecular Chemistry

The rigid and predictable coordination geometry of Me3-[1]aneN3 makes it an ideal building block for constructing well-defined supramolecular architectures and functional materials.

Single-Molecule Magnets (SMMs)

Single-molecule magnets are individual molecules that exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. Their potential applications lie in high-density data storage and quantum computing.

Potential Research Focus:

  • Lanthanide-Based SMMs: The Me3-[1]aneN3 ligand can create a well-defined crystal field environment around highly anisotropic lanthanide ions (e.g., Dy3+, Tb3+). The research goal is to synthesize complexes of the type [Ln(Me3-[1]aneN3)X3] (where X is an ancillary ligand) and tune the axial anisotropy by modifying X to maximize the energy barrier for spin reversal.

  • 3d-4f Heterometallic Assemblies: Use functionalized Me3-[1]aneN3 complexes as "metalloligands." For example, a [Cu(Me3-[1]aneN3-R)2]2+ complex, where R is a coordinating group, could be used to bridge to lanthanide ions, creating heterometallic chains or clusters with unique magnetic properties.

Table 1: Comparison of Properties for Potential SMM Precursors

Metal IonIonic Radius (Å)Typical Coordination No.Ground State TermKey Feature for SMMs
Tb3+ 0.928-97F6High magnetic anisotropy (oblate)
Dy3+ 0.918-96H15/2High magnetic anisotropy (prolate)
Mn3+ 0.6565DHigh spin, significant zero-field splitting
Co2+ 0.7564FHigh anisotropy in specific geometries
Crystalline Porous Materials

While Me3-[1]aneN3 itself is too small to be a typical metal-organic framework (MOF) linker, its functionalized derivatives can be used to create nodes with specific, pre-defined geometries.

Potential Research Focus:

  • Hybrid MOFs: Synthesize Me3-[1]aneN3 derivatives with multiple carboxylic acid or pyridine "arms."[4][8] These multi-topic linkers can be combined with metal clusters to form robust MOFs. The encapsulated metal within the macrocycle could then serve as an isolated, protected catalytic site within the porous framework.

Methodologies: A Protocol for Probing Catalytic Activity

To assess the efficacy of a newly designed catalyst, a standardized protocol is essential. The following outlines a general procedure for testing a [Mn(Me3-[1]aneN3)Cl3] complex for the epoxidation of cyclooctene.

Protocol: Catalytic Epoxidation Screening

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Mn(Me3-[1]aneN3)Cl3] (1 µmol) in 1 mL of acetonitrile in a 4 mL vial.

  • Reaction Setup: Add cyclooctene (100 µmol, 100 equivalents) and an internal standard (e.g., dodecane, 100 µmol) to the vial.

  • Initiation: Add the oxidant, hydrogen peroxide (H₂O₂, 200 µmol, 200 equivalents), to the solution to initiate the reaction. Seal the vial and remove it from the glovebox.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. At specified time points (e.g., 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot.

  • Quenching & Analysis: Immediately quench the aliquot by passing it through a short plug of silica gel with ethyl acetate eluent. Analyze the filtrate by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the remaining substrate and the formed cyclooctene oxide.

  • Data Validation: Run control experiments: one without the manganese catalyst and one without the oxidant to ensure both are necessary for the observed reactivity. Calculate Turnover Number (TON) and Turnover Frequency (TOF) to quantify catalyst performance.

Logical Framework for Ligand Modification

G A Core Ligand Me3-[12]aneN3 B Functionalization Strategy A->B C1 Append H-bond Donors (e.g., -OH, -NH2) B->C1 C2 Incorporate Pendant Base (e.g., Pyridyl Arm) B->C2 C3 Attach Bulky Groups (e.g., -tBu, -Ph) B->C3 D1 Enhanced Substrate Selectivity C1->D1 D2 Enable PCET Pathways C2->D2 D3 Shape-Selective Catalysis C3->D3

Caption: Rationale for modifying the Me₃-[1]aneN₃ scaffold for catalysis.

Conclusion

This compound is far more than a simple spectator ligand. Its unique combination of kinetic stability, facial coordination, and amenability to functionalization makes it a powerful platform for addressing contemporary challenges in medicine, catalysis, and materials science. By moving beyond its traditional roles and embracing rational design principles, researchers can unlock new functionalities and drive innovation across the scientific spectrum. The research areas proposed herein represent not just incremental advances, but opportunities for transformative discoveries grounded in the elegant and robust chemistry of this versatile macrocycle.

References

  • Title: Syntheses of C- and N-functionalised derivatives of 1,5,9-triazacyclododecane. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Di- and trinuclear arrangements of zinc(II)-1,5,9-triazacyclododecane units on the calix[8]arene scaffold: Efficiency and substrate selectivity in the catalysis of ester cleavage. Source: Inorganica Chimica Acta URL: [Link]

  • Title: Complexation behaviour of C- and N-functionalized tetradentate ligands based on 1,5,9-triazacyclododecane. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Synthesis and co-ordination chemistry of the pyridyl pendant-arm azamacrocycles 1-(2-pyridylmethyl)-1,5,9-triazacyclododecane L1 and 1-(2-pyridyl-2′-ethyl)-1,5,9-triazacyclododecane L2, with nickel (II), copper(II) and zinc(II). Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: A zinc(II) complex of 1,5,9-triazacyclododecane ([1]aneN3) as a model for carbonic anhydrase. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3) and Its DNA Photocleavage Activity. Source: PubMed URL: [Link]

  • Title: this compound. Source: PubChem URL: [Link]

  • Title: Figure 1. Molecular structures of 1,5,9-triazacyclododedacane (A) and... Source: ResearchGate URL: [Link]

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Methodological & Application

The Versatile Tripodal Ligand: A Guide to the Coordination Chemistry of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Macrocycle

In the vast landscape of coordination chemistry, the choice of a ligand is paramount to tailoring the properties of a metal complex for a specific application. Among the plethora of available options, macrocyclic ligands have garnered significant attention due to the enhanced thermodynamic and kinetic stability they impart to their metal complexes, a phenomenon known as the macrocyclic effect. This guide delves into the coordination chemistry of a particularly versatile N-tripodal ligand, 1,5,9-trimethyl-1,5,9-triazacyclododecane (Me₃-[1]aneN₃).

The parent macrocycle, 1,5,9-triazacyclododecane ([1]aneN₃), is a flexible 12-membered ring containing three secondary amine donors.[2] The methylation of these nitrogen atoms to form Me₃-[1]aneN₃ significantly alters its steric and electronic properties. The methyl groups provide steric bulk, influencing the coordination geometry around the metal center, and also increase the electron-donating ability of the nitrogen atoms, thereby affecting the redox potential and reactivity of the resulting metal complex. This unique combination of properties makes Me₃-[1]aneN₃ an invaluable tool for researchers in catalysis, bioinorganic modeling, and materials science. This document provides a comprehensive overview of its synthesis, the preparation of its coordination complexes, and its diverse applications, offering detailed protocols and insights for both novice and experienced researchers.

PART 1: Synthesis of the Ligand and its Metal Complexes

A reliable supply of the ligand is the first critical step in exploring its coordination chemistry. While the direct synthesis of Me₃-[1]aneN₃ is not extensively detailed in readily available literature, a standard and robust method for the N-alkylation of polyaza macrocycles can be employed.

Protocol 1: Synthesis of this compound (Me₃-[1]aneN₃)

This protocol is based on the well-established Eschweiler-Clarke reaction, a reductive amination method for the methylation of primary and secondary amines using formaldehyde and formic acid.

Materials:

  • 1,5,9-Triazacyclododecane ([1]aneN₃)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥ 85%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5,9-triazacyclododecane (1.0 eq) in a minimal amount of water.

  • Methylation: To the stirred solution, add formaldehyde (3.5 eq) followed by the slow addition of formic acid (3.5 eq). The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of NaOH until a pH > 12 is achieved. This step should be performed in an ice bath as it is highly exothermic.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford a colorless oil.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Synthesis of Transition Metal Complexes with Me₃-[1]aneN₃

The synthesis of metal complexes with Me₃-[1]aneN₃ is typically a straightforward procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Materials:

  • This compound (Me₃-[1]aneN₃)

  • A selected transition metal salt (e.g., NiCl₂, Cu(NO₃)₂, Zn(ClO₄)₂, etc.)

  • Anhydrous ethanol or acetonitrile

  • Standard glassware for inert atmosphere synthesis (if required)

Procedure:

  • Ligand Solution: Dissolve Me₃-[1]aneN₃ (1.0 eq) in anhydrous ethanol or acetonitrile in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Metal Salt Solution: In a separate Schlenk flask, dissolve the chosen metal salt (1.0 eq) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate is often observed.

  • Reaction Time: Stir the reaction mixture at room temperature or with gentle heating for 2-12 hours to ensure complete complexation.

  • Isolation of the Complex:

    • If a precipitate forms: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If the complex is soluble: Reduce the volume of the solvent under reduced pressure until the product begins to crystallize. Alternatively, the complex can be precipitated by the addition of a less polar solvent (e.g., diethyl ether).

  • Recrystallization: The crude complex can be recrystallized from a suitable solvent system to obtain X-ray quality crystals.

Characterization: The resulting metal complexes should be thoroughly characterized by techniques such as X-ray crystallography, UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis.[3] For paramagnetic complexes, magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy are also valuable.

PART 2: Applications in Coordination Chemistry

The unique structural and electronic properties of Me₃-[1]aneN₃ make its metal complexes highly valuable in a range of applications.

Application 1: Catalysis

Metal complexes of Me₃-[1]aneN₃ have shown significant promise as catalysts in various organic transformations. The facial coordination of the tripodal ligand leaves open coordination sites on the metal center, which are essential for substrate binding and activation.

Example: Hydrolytic Cleavage of Esters

Zinc(II) complexes of triazamacrocycles, including derivatives of[1]aneN₃, have been extensively studied as models for hydrolytic metalloenzymes.[4][5] The Lewis acidic Zn(II) center, coordinated to the macrocycle, can activate a water molecule or the ester carbonyl group, facilitating nucleophilic attack and subsequent cleavage. The catalytic efficiency can be remarkably high, with rate accelerations of up to 10⁴-fold observed in some systems.[4]

Application 2: Bioinorganic Modeling

The ability of Me₃-[1]aneN₃ to form stable complexes with biologically relevant metal ions makes it an excellent platform for modeling the active sites of metalloenzymes.

Example: Carbonic Anhydrase Mimics

Carbonic anhydrase is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. The active site features a zinc ion coordinated to three histidine residues and a water molecule. The [Zn(Me₃-[1]aneN₃)]²⁺ complex provides a good structural and functional model for this active site. The tripodal arrangement of the nitrogen donors mimics the coordination of the three histidine residues, and the complex can catalyze the hydration of CO₂.[5] Studying such model complexes provides valuable insights into the mechanism of the native enzyme.

Application 3: Redox-Active Complexes and Materials Science

The electron-donating nature of the N-methyl groups in Me₃-[1]aneN₃ can be used to stabilize unusual oxidation states of coordinated metal ions. This has implications for the development of new redox catalysts and functional materials.

Redox Properties of Nickel Complexes

Nickel complexes are known for their rich redox chemistry, with accessible Ni(I), Ni(II), Ni(III), and even Ni(IV) oxidation states.[6][7] The coordination of Me₃-[1]aneN₃ to a nickel(II) center can modulate its redox potential. Cyclic voltammetry studies can be used to probe the Ni(II)/Ni(I) and Ni(II)/Ni(III) redox couples. The stability of these different oxidation states can be harnessed for applications in electrocatalysis, for example, in the reduction of protons to hydrogen or the oxidation of organic substrates.[6]

Data Presentation

Table 1: Representative Metal Complexes of Triazacyclododecane Derivatives and Their Properties

LigandMetal IonComplexCoordination GeometryKey Application/PropertyReference
[1]aneN₃Zn(II)[Zn([1]aneN₃)(H₂O)]²⁺Trigonal bipyramidalCarbonic anhydrase model[5]
Fe(II)[{Fe(L¹)(Cl)}₂]²⁺Octahedral (dimeric)Magnetic properties[8]
Ni(II)[{Ni(L¹)(Cl)}₂]²⁺Octahedral (dimeric)Structural characterization[8]
[1]aneN₃ derivativeZn(II)Calix[9]arene-[Zn([1]aneN₃)]₂-Catalysis of ester cleavage[4]
Me₃[1]N₃-eneNi(II)[Ni(Me₃[1]N₃-ene)(pyridonato)]⁺Square pyramidalConformational analysis[10]

L¹ = 1-(pyrazol-3-ylmethyl)-1,5,9-triazacyclododecane

Visualizations

Diagram 1: Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1,5,9-Triazacyclododecane 1,5,9-Triazacyclododecane Reaction Eschweiler-Clarke Reaction (Reductive Amination) 1,5,9-Triazacyclododecane->Reaction 1.0 eq Formaldehyde Formaldehyde Formaldehyde->Reaction 3.5 eq Formic Acid Formic Acid Formic Acid->Reaction 3.5 eq This compound This compound Reaction->this compound

Caption: Synthetic scheme for this compound.

Diagram 2: General Workflow for Metal Complex Synthesis

G Start Start Dissolve Ligand Dissolve Me₃-[12]aneN₃ in solvent Start->Dissolve Ligand Dissolve Metal Salt Dissolve Metal Salt in solvent Start->Dissolve Metal Salt Mix Solutions Mix Ligand and Metal Salt Solutions Dissolve Ligand->Mix Solutions Dissolve Metal Salt->Mix Solutions Stir and React Stir at RT or heat (2-12 h) Mix Solutions->Stir and React Isolate Product Isolate Product Stir and React->Isolate Product Filter Precipitate Filter Precipitate Isolate Product->Filter Precipitate Precipitate forms Crystallize/Precipitate Crystallize or Precipitate from solution Isolate Product->Crystallize/Precipitate Complex is soluble Characterize Characterize Complex (X-ray, UV-Vis, etc.) Filter Precipitate->Characterize Crystallize/Precipitate->Characterize End End Characterize->End

Caption: Workflow for the synthesis of metal complexes.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile tripodal ligand in coordination chemistry. Its straightforward synthesis and the stability of its metal complexes make it an attractive platform for a wide range of applications. The insights provided in this guide, from detailed synthetic protocols to examples of its utility in catalysis and bioinorganic modeling, are intended to empower researchers to explore the full potential of this remarkable macrocycle. Future research in this area could focus on the development of novel catalytic systems for challenging organic transformations, the design of more sophisticated bioinorganic models, and the incorporation of these metal complexes into advanced materials with unique electronic and magnetic properties. The potential for the application of these complexes in drug development, particularly as antimicrobial or anticancer agents, also warrants further investigation, building upon the broader understanding of the therapeutic applications of transition metal complexes.[11][12]

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  • Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. MDPI. Available at: [Link]

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Application Notes and Protocols: 1,5,9-Trimethyl-1,5,9-triazacyclododecane as a Catalyst Ligand in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Triazamacrocycles in Catalysis

Macrocyclic ligands, particularly triazamacrocycles, have garnered significant attention in the field of coordination chemistry and catalysis. Their ability to form stable and well-defined complexes with a variety of transition metals makes them invaluable tools for synthetic chemists. Among these, 1,5,9-triazacyclododecane and its N-permethylated derivative, 1,5,9-trimethyl-1,5,9-triazacyclododecane ([1]aneN3Me3 or Me3-TACD), stand out due to the unique coordination geometry they enforce on the metal center. This guide provides an in-depth exploration of Me3-TACD as a ligand in designing catalysts for key organic transformations, with a focus on oxidation reactions. We will delve into the synthesis of the ligand and its manganese complexes, followed by detailed protocols for catalytic alkene epoxidation and alcohol oxidation.

The core principle behind the efficacy of Me3-TACD in catalysis lies in its tridentate, facial coordination to a metal ion. This arrangement leaves several coordination sites on the metal available for substrate binding and activation, a crucial feature for catalytic turnover. The methyl groups on the nitrogen atoms enhance the ligand's electron-donating ability, thereby stabilizing higher oxidation states of the coordinated metal, which are often the key intermediates in oxidation catalysis.

Synthesis of the Ligand and a Representative Manganese Complex

A robust and reproducible synthesis of the ligand and its metal complexes is paramount for any catalytic application. While various functionalized derivatives of 1,5,9-triazacyclododecane have been reported, the synthesis of the parent N-trimethylated ligand can be achieved through established methodologies for macrocycle synthesis followed by N-alkylation. The subsequent complexation with a suitable metal salt, such as manganese(II) acetate, yields the pre-catalyst.

Protocol 1: Synthesis of this compound (Me3-TACD)

This protocol is a representative procedure based on the synthesis of related triazamacrocycles.

Step 1: Synthesis of 1,5,9-Triazacyclododecane ([1]aneN3) The synthesis of the parent macrocycle can be achieved through several routes, often involving the high-dilution cyclization of appropriate amine and tosylamide precursors.

Step 2: N-Permethylation

  • Dissolution: Dissolve 1,5,9-triazacyclododecane in a suitable solvent such as acetonitrile or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Methylating Agent: Add an excess of a methylating agent, such as methyl iodide or dimethyl sulfate, to the solution. The reaction is typically carried out in the presence of a weak base (e.g., potassium carbonate) to neutralize the acid formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution if methyl iodide was used). Extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum to yield this compound as a colorless to yellow oil.[2]

Protocol 2: Synthesis of a Manganese(II) Pre-catalyst: [Mn(Me3-TACD)Cl2]

The preparation of manganese complexes with triazamacrocyclic ligands is well-documented, particularly for the smaller ring analogue, 1,4,7-trimethyl-1,4,7-triazacyclononane. A similar procedure can be adapted for Me3-TACD.[3]

  • Ligand Dissolution: Dissolve this compound in a suitable anhydrous solvent like acetonitrile or ethanol in a Schlenk flask under an inert atmosphere (e.g., argon).

  • Addition of Manganese Salt: To the stirred solution, add an equimolar amount of a manganese(II) salt, such as manganese(II) chloride (MnCl2).

  • Complexation: Stir the reaction mixture at room temperature for several hours or until the complex precipitates. The formation of the complex is often indicated by a color change.

  • Isolation: Collect the precipitated solid by filtration under inert atmosphere, wash with a small amount of the cold solvent, and then with a non-coordinating solvent like diethyl ether.

  • Drying: Dry the resulting solid under high vacuum to yield the [Mn(Me3-TACD)Cl2] complex. The product should be stored under an inert atmosphere as manganese(II) complexes can be susceptible to air oxidation.

Application in Catalytic Alkene Epoxidation

One of the most prominent applications of manganese complexes with triazamacrocycle ligands is in the catalytic epoxidation of alkenes using environmentally benign oxidants like hydrogen peroxide. The active oxidant is believed to be a high-valent manganese-oxo species.

Mechanism of Manganese-Catalyzed Epoxidation

The catalytic cycle is generally believed to proceed through the following key steps:

Epoxidation_Mechanism MnII [MnII(Me3-TACD)] MnIV_O [MnIV(O)(Me3-TACD)] MnII->MnIV_O H2O2 MnV_O [MnV(O)(Me3-TACD)] (Active Oxidant) MnIV_O->MnV_O H2O2 - H2O Substrate_Complex {Alkene•••[MnV(O)(Me3-TACD)]} MnV_O->Substrate_Complex + Alkene Epoxide_Complex {Epoxide•••[MnIII(Me3-TACD)]} Substrate_Complex->Epoxide_Complex Oxygen Transfer MnIII [MnIII(Me3-TACD)] Epoxide_Complex->MnIII - Epoxide MnIII->MnII Reductant (e.g., H2O2)

Caption: Proposed mechanism for manganese-catalyzed alkene epoxidation.

The reaction is initiated by the oxidation of the Mn(II) pre-catalyst by hydrogen peroxide to form a higher-valent manganese-oxo species, likely a Mn(V)=O complex, which serves as the active oxidant. This species then transfers its oxygen atom to the alkene substrate, forming the epoxide and a Mn(III) species. The Mn(III) is then reduced back to Mn(II) to complete the catalytic cycle.

Protocol 3: General Procedure for the Epoxidation of an Alkene

This protocol is a representative procedure for the epoxidation of an alkene such as cyclooctene, using a manganese complex of Me3-TACD as the catalyst and hydrogen peroxide as the oxidant.

Materials:

  • [Mn(Me3-TACD)Cl2] (or a related Mn-Me3-TACD complex)

  • Alkene (e.g., cyclooctene)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene (1 mmol) and the internal standard in acetonitrile (5 mL).

  • Catalyst Addition: Add the manganese pre-catalyst (0.01 mmol, 1 mol%).

  • Buffering: Add sodium bicarbonate (0.2 mmol) to maintain a slightly basic pH, which can be crucial for catalyst stability and activity.[2][4]

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add hydrogen peroxide (2 mmol, 2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS.

  • Quenching: Once the reaction is complete (or has reached a plateau), quench the excess hydrogen peroxide by adding a small amount of manganese dioxide or a saturated aqueous solution of sodium sulfite.

  • Work-up: Add water to the reaction mixture and extract the product with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel.

SubstrateCatalyst Loading (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)
Cyclooctene1H2O2 (2)CH3CN02>95
Styrene1H2O2 (2)CH3CN03~85
1-Octene2H2O2 (2.5)CH3CN254~70

Note: The reaction conditions, particularly catalyst loading and reaction time, may need to be optimized for different substrates.

Application in Catalytic Alcohol Oxidation

Manganese complexes of Me3-TACD are also effective catalysts for the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, respectively. Again, hydrogen peroxide is a common and preferred oxidant.

Protocol 4: General Procedure for the Oxidation of a Secondary Alcohol

This protocol provides a general method for the oxidation of a secondary alcohol, such as 1-phenylethanol, to the corresponding ketone.

Materials:

  • [Mn(Me3-TACD)Cl2] (or a related Mn-Me3-TACD complex)

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid (as a co-catalyst)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the secondary alcohol (1 mmol) in acetonitrile (5 mL).

  • Catalyst and Co-catalyst Addition: Add the manganese pre-catalyst (0.02 mmol, 2 mol%) and acetic acid (0.1 mmol, 10 mol%). The acid co-catalyst can significantly enhance the reaction rate.[5]

  • Initiation of Reaction: Add hydrogen peroxide (1.5 mmol, 1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Work-up: Upon completion, quench any remaining peroxide with a small amount of MnO2. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution to remove acetic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ketone can be purified by column chromatography.

Workflow_Alcohol_Oxidation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve Alcohol in Acetonitrile Add_Catalyst Add Mn-Me3-TACD and Acetic Acid Dissolve->Add_Catalyst Add_H2O2 Add H2O2 Add_Catalyst->Add_H2O2 Stir Stir at RT and Monitor Progress Add_H2O2->Stir Quench Quench Peroxide Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Purify Dry and Purify Wash->Purify

Caption: Experimental workflow for the catalytic oxidation of a secondary alcohol.

Conclusion and Future Outlook

This compound is a highly versatile ligand for the development of potent oxidation catalysts. Its manganese complexes, in particular, have demonstrated significant utility in promoting challenging transformations such as alkene epoxidation and alcohol oxidation using environmentally friendly oxidants. The protocols detailed in this guide provide a solid foundation for researchers to explore the catalytic potential of Me3-TACD in their own synthetic endeavors. Future research in this area will likely focus on the development of chiral variants of this ligand for asymmetric catalysis, as well as the immobilization of these catalysts on solid supports for enhanced recyclability and application in flow chemistry.

References

  • [Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3) and Its DNA Photocleavage Activity.]([Link])

Sources

Application Notes and Protocols: 1,5,9-Trimethyl-1,5,9-triazacyclododecane in Biomimetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,5,9-Trimethyl-1,5,9-triazacyclododecane (Me3-TACD) in biomimetic chemistry. This document offers detailed protocols for the synthesis of Me3-TACD metal complexes and their application in modeling metalloenzymes and catalyzing biological reactions.

Introduction: The Versatility of this compound as a Biomimetic Ligand

This compound, often abbreviated as Me3-TACD, is a macrocyclic polyamine ligand that has garnered significant interest in the field of biomimetic chemistry. Its pre-organized, tripodal binding motif, created by the three nitrogen donors, allows for the stable chelation of a variety of transition metal ions. The methyl groups on the nitrogen atoms enhance the steric bulk and electronic properties of the resulting metal complexes, influencing their reactivity and stability.

The structure of Me3-TACD provides a facial coordination geometry that is often observed in the active sites of metalloenzymes. This makes it an excellent scaffold for developing synthetic models that mimic the structure and function of these biological catalysts. By studying these smaller, well-defined model complexes, researchers can gain valuable insights into the reaction mechanisms of complex biological systems.

This guide will focus on two key areas of application for Me3-TACD complexes:

  • Modeling Zinc Metalloenzymes: Specifically, the use of zinc(II)-Me3-TACD complexes to mimic the active site of carbonic anhydrase and to catalyze the hydrolysis of esters.

  • Biomimetic Oxidation Catalysis: The application of manganese-Me3-TACD complexes in oxidation reactions, drawing parallels with the function of manganese-containing enzymes.

Part 1: Synthesis and Characterization of Me3-TACD Metal Complexes

The successful application of Me3-TACD in biomimetic studies hinges on the reliable synthesis and thorough characterization of its metal complexes. This section provides a generalized protocol for the synthesis of first-row transition metal complexes of Me3-TACD.

Protocol 1: General Synthesis of [M(Me3-TACD)Xn] Complexes

This protocol outlines a general method for the synthesis of metal complexes of Me3-TACD, where 'M' represents a transition metal ion (e.g., Zn²⁺, Mn²⁺, Cu²⁺, Fe²⁺) and 'X' represents a counter-ion or a coordinated solvent molecule.

Materials:

  • This compound (Me3-TACD)

  • Metal salt (e.g., Zn(ClO₄)₂·6H₂O, MnCl₂·4H₂O, CuSO₄·5H₂O, FeCl₂·4H₂O)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Ligand Dissolution: In a Schlenk flask under an inert atmosphere, dissolve one molar equivalent of this compound in the chosen anhydrous solvent.

  • Metal Salt Addition: In a separate Schlenk flask, dissolve one molar equivalent of the desired metal salt in the same anhydrous solvent.

  • Complexation: Slowly add the metal salt solution to the stirred solution of the ligand at room temperature. The addition should be done dropwise to avoid localized high concentrations of the metal salt.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure complete complexation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if the complex is colored or by NMR spectroscopy.

  • Isolation of the Complex:

    • Precipitation: If the complex precipitates out of the solution, it can be isolated by filtration under an inert atmosphere. Wash the precipitate with a small amount of cold, anhydrous solvent and dry under vacuum.

    • Crystallization: If the complex remains in solution, reduce the volume of the solvent under vacuum. The complex can then be crystallized by slow evaporation of the solvent, vapor diffusion of a less polar solvent (e.g., diethyl ether or pentane), or by cooling the concentrated solution.

  • Characterization: The synthesized complex should be thoroughly characterized to confirm its identity and purity.

Table 1: Typical Characterization Data for Me3-TACD Metal Complexes
Characterization TechniqueExpected Observations
¹H and ¹³C NMR Spectroscopy Shifts in the proton and carbon signals of the ligand upon coordination to the metal. Broadening of signals may be observed for paramagnetic complexes.
Mass Spectrometry (e.g., ESI-MS) Observation of the molecular ion peak corresponding to the [M(Me3-TACD)]ⁿ⁺ or related fragments.
Infrared (IR) Spectroscopy Shifts in the C-N and N-H (if applicable) stretching frequencies of the ligand upon coordination.
UV-Vis Spectroscopy d-d transitions for colored transition metal complexes.
Elemental Analysis Confirmation of the empirical formula of the synthesized complex.
X-ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Part 2: Application in Modeling Zinc Metalloenzymes

Zinc is an essential trace element found in a vast number of enzymes where it plays either a catalytic or a structural role. The facial coordination provided by Me3-TACD makes it an excellent ligand for modeling the active sites of zinc enzymes.

Application 1: Mimicking Carbonic Anhydrase Activity

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The active site of these enzymes features a zinc ion coordinated to three histidine residues and a water molecule. The zinc-bound water molecule has a lowered pKa, facilitating its deprotonation to form a nucleophilic zinc-hydroxide species that attacks carbon dioxide.

A zinc(II) complex of 1,5,9-triazacyclododecane can serve as a functional model for carbonic anhydrase.[1]

G cluster_0 Carbonic Anhydrase Model Zn_TACD_H2O [Zn(Me3-TACD)(H2O)]²⁺ Zn_TACD_OH [Zn(Me3-TACD)(OH)]⁺ Zn_TACD_H2O->Zn_TACD_OH -H⁺ Zn_TACD_HCO3 [Zn(Me3-TACD)(HCO₃)]⁺ Zn_TACD_OH->Zn_TACD_HCO3 +CO₂ Zn_TACD_HCO3->Zn_TACD_H2O +H₂O -HCO₃⁻

Caption: Catalytic cycle of CO₂ hydration by a Zn(II)-Me3-TACD complex.

Protocol 2: Catalytic Hydrolysis of p-Nitrophenyl Acetate (pNPA)

This protocol describes a typical experiment to evaluate the catalytic activity of a [Zn(Me3-TACD)]²⁺ complex in the hydrolysis of an activated ester, p-nitrophenyl acetate (pNPA). The reaction is monitored spectrophotometrically by measuring the formation of the p-nitrophenolate ion.

Materials:

  • [Zn(Me3-TACD)(ClO₄)₂] or a similar zinc complex

  • p-Nitrophenyl acetate (pNPA)

  • Buffer solution (e.g., HEPES or TRIS) at the desired pH

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the zinc complex in the buffer solution.

    • Prepare a stock solution of pNPA in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) and then dilute with the buffer solution.

  • Kinetic Measurements:

    • Equilibrate the buffer solution in a cuvette to the desired temperature in the spectrophotometer.

    • Add a specific volume of the zinc complex stock solution to the cuvette and mix.

    • Initiate the reaction by adding a small volume of the pNPA stock solution to the cuvette and mix thoroughly.

    • Monitor the increase in absorbance at 400 nm (the λmax of the p-nitrophenolate anion) over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for p-nitrophenolate at pH > 7 is approximately 18,000 M⁻¹cm⁻¹).

    • Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance data to a first-order exponential equation.

    • The catalytic rate constant (k_cat) can be determined from the slope of a plot of k_obs versus the concentration of the catalyst.

The kinetic data can provide insights into the reaction mechanism, such as whether the hydrolysis proceeds via a metal-bound hydroxide or through substrate activation.[2][3][4]

Part 3: Application in Biomimetic Oxidation Catalysis

Manganese-containing enzymes play crucial roles in a variety of biological oxidation reactions, including the oxidation of water in photosystem II. Manganese complexes of Me3-TACD and the closely related 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-TACN) have been extensively studied as catalysts for a range of oxidation reactions using environmentally benign oxidants like hydrogen peroxide.[5][6][7]

Application 2: Catalytic Epoxidation of Alkenes

Manganese complexes can catalyze the epoxidation of alkenes, a fundamental transformation in organic synthesis. The active oxidant is often a high-valent manganese-oxo species.

G cluster_1 Biomimetic Epoxidation Mn_complex [Mn(Me3-TACD)]²⁺ Mn_oxo [Mn^V(O)(Me3-TACD)]⁺ Mn_complex->Mn_oxo + H₂O₂ Mn_oxo->Mn_complex + Alkene - Epoxide Alkene Alkene Epoxide Epoxide

Caption: Simplified catalytic cycle for alkene epoxidation by a Mn-Me3-TACD complex.

Protocol 3: Catalytic Epoxidation of Styrene with Hydrogen Peroxide

This protocol provides a general procedure for the epoxidation of styrene using a manganese-Me3-TACD complex as a catalyst and hydrogen peroxide as the oxidant. Note: This protocol is adapted from studies using the related Me3-TACN ligand and may require optimization for Me3-TACD complexes.

Materials:

  • [Mn(Me3-TACD)Cl₂] or a similar manganese complex

  • Styrene

  • 30% Hydrogen peroxide (H₂O₂)

  • Solvent (e.g., acetonitrile)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the manganese complex and the internal standard in the solvent.

  • Substrate Addition: Add styrene to the reaction mixture.

  • Oxidant Addition: Cool the reaction mixture in an ice bath and slowly add the hydrogen peroxide dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: Quench the reaction by adding a small amount of a reducing agent (e.g., sodium sulfite solution). Extract the organic products with a suitable solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by GC.

  • Analysis: Quantify the conversion of styrene and the yield of styrene oxide by comparing the peak areas with the internal standard.

Table 2: Representative Catalytic Oxidation Reactions
SubstrateCatalyst SystemOxidantProduct(s)Reference
Phenols[Mn(Me3-TACN)]²⁺H₂O₂Quinones[5][7]
Sulfides[Mn(Me3-TACN)]²⁺H₂O₂Sulfoxides, Sulfones[5][7]
Alkenes[Mn(Me3-TACN)]²⁺H₂O₂Epoxides[8]

Conclusion

This compound is a powerful and versatile ligand in the field of biomimetic chemistry. Its ability to form stable complexes with a variety of metal ions allows for the development of functional models of metalloenzymes and efficient catalysts for a range of chemical transformations. The protocols and information provided in these application notes serve as a starting point for researchers to explore the rich coordination chemistry and catalytic potential of Me3-TACD and its derivatives. Further exploration of different metal centers, ancillary ligands, and reaction conditions will undoubtedly lead to the discovery of new and improved biomimetic systems with applications in catalysis, drug development, and materials science.

References

  • US3845078A - 1,5,9-trimethylcyclododecatriene derivatives - Google P
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  • Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[9]aneN3) and Its DNA Photocleavage Activity - PubMed. [Link]

  • Manganese 1,4,7-trimethyl-1,4,7-triazacyclononane complexes: Versatile catalysts for the oxidation of organic compounds with hydrogen peroxide - White Rose Research Online. [Link]

  • A zinc(II) complex of 1,5,9-triazacyclododecane ([9]aneN3) as a model for carbonic anhydrase | Journal of the American Chemical Society. [Link]

  • Manganese 1,4,7-trimethyl-1,4,7-triazacyclononane complexes: Versatile catalysts for the oxidation of organic compounds with hydrogen peroxide | Request PDF - ResearchGate. [Link]

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester - PubMed. [Link]

  • and trinuclear arrangements of zinc(II)-1,5,9-triazacyclododecane units on the calix[10]arene scaffold: Efficiency and substrate selectivity in the catalysis of ester cleavage - Sci-Hub. [Link]

  • Inorganica Chimica Acta - CNR-IRIS. [Link]

  • Manganese 1,4,7-trimethyl-1,4,7-triazacyclononane complexes: Versatile catalysts for the oxidation of organic compounds with hydrogen peroxide - York Research Database. [Link]

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester - ResearchGate. [Link]

  • Conformational analysis of complexes of 2,4,4-trimethyl-1,5,9-triazacyclododec-1-ene and its 9-methyl derivative - New Journal of Chemistry (RSC Publishing). [Link]

  • Evaluation of Manganese Cubanoid Clusters for Water Oxidation Catalysis: From Well‐Defined Molecular Coordination Complexes to Catalytically Active Amorphous Films - PubMed Central. [Link]

  • Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox) - ResearchGate. [Link]

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of. [Link]

  • Activation of alkyl hydroperoxides by manganese complexes of tmtacn for initiation of radical polymerisation of alkenes - ChemRxiv. [Link]

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Application Note & Protocol: A Researcher's Guide to the Synthesis of Transition Metal Complexes with 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the complexation of transition metals with the macrocyclic ligand 1,5,9-trimethyl-1,5,9-triazacyclododecane. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles and offers a robust, adaptable experimental framework.

Introduction: The Significance of this compound in Coordination Chemistry

This compound is a versatile tridentate macrocyclic ligand that forms stable complexes with a variety of transition metals. The parent macrocycle, 1,5,9-triazacyclododecane, is a well-established building block in coordination chemistry, valued for its ability to create a pre-organized binding cavity for metal ions. The addition of methyl groups to the nitrogen atoms in this compound enhances the ligand's lipophilicity and introduces steric bulk, which can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. These complexes are of significant interest in various fields, including catalysis, bioinorganic chemistry, and the development of therapeutic and diagnostic agents. Understanding the principles of their synthesis is paramount for harnessing their potential.

Mechanistic Insights: The Chelate Effect and Kinetic Inertness

The remarkable stability of complexes formed with this compound is primarily attributed to the chelate effect . This thermodynamic principle dictates that multidentate ligands, such as the one discussed here, form more stable complexes than an equivalent number of monodentate ligands. The pre-organization of the donor nitrogen atoms in the macrocyclic structure minimizes the entropic penalty upon complexation, leading to a more favorable Gibbs free energy of formation.

Furthermore, the macrocyclic nature of the ligand often imparts kinetic inertness to the resulting metal complexes. This means that once the metal ion is encapsulated within the ligand's cavity, the rates of ligand dissociation are significantly reduced. This property is particularly desirable in applications where the metal complex must remain intact under physiological conditions, such as in medical imaging or therapy.

General Protocol for the Synthesis of Transition Metal Complexes with this compound

This protocol provides a generalized procedure that can be adapted for the complexation of various transition metals. The choice of metal salt, solvent, and reaction conditions may require optimization for specific applications.

Materials and Reagents
  • This compound

  • Transition metal salt (e.g., chloride, nitrate, perchlorate, or acetate salt of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), etc.)

  • Anhydrous methanol or ethanol

  • Diethyl ether or other suitable anti-solvent

  • Schlenk line or inert atmosphere setup (recommended for air-sensitive metals like Fe(II))

  • Standard laboratory glassware

Step-by-Step Experimental Procedure
  • Ligand Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve one molar equivalent of this compound in a minimal amount of anhydrous methanol or ethanol. Gentle warming may be applied to facilitate dissolution.

  • Metal Salt Dissolution: In a separate flask, dissolve one molar equivalent of the desired transition metal salt in anhydrous methanol or ethanol. The choice of the metal salt's counter-ion can influence the solubility and crystallinity of the final complex.

  • Complexation Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. For air-sensitive metals, this step should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression and Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature or under reflux, depending on the metal ion. The reaction progress can often be monitored by a color change. The reaction time can vary from a few hours to overnight.

  • Product Isolation and Crystallization:

    • Precipitation: If the complex precipitates out of the solution upon formation, it can be collected by filtration, washed with a small amount of cold solvent, and then with diethyl ether, and finally dried under vacuum.

    • Crystallization: If the complex remains in solution, the volume of the solvent can be reduced under reduced pressure. The product can then be crystallized by slow vapor diffusion of an anti-solvent, such as diethyl ether, into the concentrated solution.

  • Characterization: The identity and purity of the synthesized complex should be confirmed by appropriate analytical techniques, such as:

    • X-ray Crystallography: Provides definitive structural information.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)).

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in the ligand's vibrational modes upon coordination.

    • UV-Visible Spectroscopy: To study the electronic transitions of the metal center.

    • Elemental Analysis: To confirm the elemental composition of the complex.

    • Magnetic Susceptibility Measurements: For paramagnetic complexes.

Summary of Reaction Conditions for Selected Transition Metals

The following table provides a summary of typical reaction conditions for the complexation of various transition metals with triazacyclododecane-based ligands, which can serve as a starting point for optimization with this compound.

Transition MetalMetal Precursor ExampleSolventTemperatureTypical Reaction TimeNotes
Manganese(II) MnCl₂Methanol/EthanolRoom Temperature to Reflux2-12 hoursOften forms high-spin complexes. Can be air-sensitive, an inert atmosphere is recommended.[1]
Iron(II) FeCl₂Methanol/EthanolRoom Temperature4-24 hoursHighly sensitive to oxidation; strict inert atmosphere techniques are required.[1]
Nickel(II) Ni(NO₃)₂·6H₂OMethanol/EthanolReflux6-18 hoursTypically forms octahedral or square planar complexes.[1]
Copper(II) Cu(ClO₄)₂·6H₂OMethanol/EthanolRoom Temperature1-6 hoursReactions are often rapid, indicated by a distinct color change.[1]
Zinc(II) Zn(NO₃)₂·6H₂OEthanol60 °COvernightForms diamagnetic complexes, which are readily characterizable by NMR.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of transition metal complexes with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization dissolve_ligand Dissolve Ligand in Solvent mix_solutions Mix Ligand and Metal Solutions dissolve_ligand->mix_solutions dissolve_metal Dissolve Metal Salt in Solvent dissolve_metal->mix_solutions stir_reflux Stir at RT or Reflux mix_solutions->stir_reflux precipitation Precipitation / Filtration stir_reflux->precipitation crystallization Crystallization (Vapor Diffusion) stir_reflux->crystallization analysis Spectroscopic & Analytical Techniques precipitation->analysis crystallization->analysis

Caption: General workflow for the synthesis of transition metal complexes.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating. Successful synthesis is primarily confirmed through comprehensive characterization of the final product. A key indicator of successful complexation is the comparison of the analytical data of the starting materials with that of the product. For instance, shifts in the vibrational frequencies in the FTIR spectrum of the ligand upon complexation provide strong evidence of coordination to the metal center. Similarly, the appearance of d-d transitions in the UV-Visible spectrum is a hallmark of transition metal complex formation. Ultimately, single-crystal X-ray diffraction provides unambiguous proof of the structure and composition of the new complex.

Conclusion

The synthesis of transition metal complexes with this compound offers a gateway to a vast array of compounds with tunable properties and diverse applications. The protocol provided herein, grounded in established principles of coordination chemistry, serves as a reliable starting point for researchers. By understanding the mechanistic underpinnings and carefully controlling the experimental parameters, scientists can successfully synthesize and explore the potential of these fascinating macrocyclic complexes.

References

  • Bazzicalupi, C., Bencini, A., Berni, E., Bianchi, A., Fornasari, P., Giorgi, C., & Valtancoli, B. (2004). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. Journal of the Chemical Society, Dalton Transactions, (1), 121-130. [Link]

  • Martin, J. W. L., Johnston, J. H., & Curtis, N. F. (1978). Complexes of 2,4,4-trimethyl-1,5,9-triazacyclododec-1-ene with cobalt(II), nickel(II), and copper(II). Journal of the Chemical Society, Dalton Transactions, (1), 68-76. [Link]

  • Ansell, C. W. G., McPartlin, M., Tasker, P. A., & Thöm, V. (1982). Triazamacrocyclic complexes with 8- and 9-membered chelate rings. Preparation, structures and agostic interactions in complexes of 1,5,9-triazacyclotetradecane and 1,5,9-triazacyclopentadecane. Journal of the Chemical Society, Dalton Transactions, (10), 2037-2043. [Link]

  • Muller, J. G., Vagg, R. S., & Williams, P. A. (2008). {[1,5,9-Tris((2S)-2-hydroxypropyl)-1,5,9-triazacyclododecane]zinc(II)} dinitrate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(1), m327. [Link]

  • Livieri, M., et al. (2007). A zinc(II) complex of 1,5,9-triazacyclododecane ([3]aneN3) as a model for carbonic anhydrase. Journal of the American Chemical Society, 129(45), 13812-13813. [Link]

  • Parker, D., & Williams, J. A. G. (1995). Complexation behaviour of C- and N-functionalized tetradentate ligands based on 1,5,9-triazacyclododecane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1581-1589. [Link]

Sources

Application Notes & Protocols: The Role of 1,5,9-Trimethyl-1,5,9-triazacyclododecane in the Next Generation of MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in MRI Contrast Agent Design

Magnetic Resonance Imaging (MRI) stands as a cornerstone of modern diagnostic medicine, offering unparalleled spatial resolution of soft tissues without the use of ionizing radiation.[1][2] A significant portion, estimated between 30% and 45% of clinical MRI scans, rely on the administration of gadolinium-based contrast agents (GBCAs) to enhance the signal from specific tissues and pathologies.[2] These agents, typically complexes of the highly paramagnetic gadolinium(III) ion (Gd³⁺), function by shortening the longitudinal (T₁) relaxation time of nearby water protons, leading to a brighter signal in T₁-weighted images.[1][3]

The efficacy and safety of a GBCA are intrinsically linked to the chemical structure of the chelating ligand that encases the Gd³⁺ ion. This ligand must form a highly stable complex to prevent the release of toxic free Gd³⁺ in vivo, a concern that has driven the evolution of GBCA design.[1][4] Clinical agents are broadly categorized based on their ligand structure: linear or macrocyclic.[1] It is now widely accepted that macrocyclic ligands offer superior thermodynamic stability and kinetic inertness, significantly reducing the risk of gadolinium dissociation compared to their linear counterparts.[1][4][5][6] This guide focuses on a promising, yet underexplored, macrocyclic scaffold: 1,5,9-trimethyl-1,5,9-triazacyclododecane ([7]aneN₃Me₃), and its potential in designing safer, more efficient MRI contrast agents.

The[7]aneN₃Me₃ Scaffold: A Rationale for Investigation

The 1,5,9-triazacyclododecane ([7]aneN₃) ring is a compact and pre-organized platform for metal chelation. The addition of methyl groups to the nitrogen atoms to form[7]aneN₃Me₃ introduces several key advantages:

  • Enhanced Lipophilicity: The methyl groups increase the lipophilicity of the ligand, which can influence the agent's biodistribution and interaction with biological macromolecules.

  • Kinetic Inertness: The steric hindrance provided by the N-methylation can further lock the Gd³⁺ ion within the macrocyclic cavity, potentially increasing the kinetic inertness of the complex and slowing its dissociation rate.

  • Modulation of Electronic Properties: The electron-donating nature of the methyl groups can fine-tune the electronic environment of the coordinated Gd³⁺ ion.

While classic macrocyclic GBCAs like Gd-DOTA are octadentate (coordinating the Gd³⁺ ion via eight atoms), a simple[7]aneN₃Me₃ ligand is tridentate. To be a viable GBCA, this core must be functionalized with additional coordinating arms (e.g., carboxylates, phosphonates, or other donor groups) to satisfy the preferred coordination number of Gd³⁺ (typically 8 or 9) and ensure high stability.[8][9] This guide will explore a representative functionalized derivative, herein termed Gd-L , where L represents a[7]aneN₃Me₃ core appended with three carboxylate arms to create a hexadentate ligand. This leaves potentially three coordination sites for water molecules, which could lead to significantly higher relaxivity.

Experimental Protocols

PART 1: Synthesis of a Representative[7]aneN₃Me₃-based Contrast Agent (Gd-L)

This section outlines a plausible, multi-step synthesis for a Gd(III) complex based on a functionalized[7]aneN₃Me₃ core. The protocol is based on established methodologies for the alkylation of macrocycles and subsequent metal complexation.

G cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Gadolinium Complexation A 1,5,9-Triazacyclododecane B N-Methylation (e.g., Eschweiler-Clarke reaction) A->B C This compound ([12]aneN3Me3) B->C D N-Alkylation with Pendant Arms (e.g., with bromoacetic acid ester) C->D E Functionalized Ligand Precursor (Ester) D->E F Saponification (Base Hydrolysis) E->F G Final Ligand (L) F->G H Final Ligand (L) I GdCl3 or Gd2O3 in H2O, pH control H->I J Crude Gd-L Complex I->J K Purification (e.g., Ion Exchange Chromatography) J->K L Pure Gd-L K->L G A Prepare Stock Solution of Gd-L B Determine Exact Gd³⁺ Concentration (ICP-MS) A->B C Create Serial Dilutions (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM) in desired medium (water, plasma) B->C D Measure T₁ and T₂ for each sample (NMR Relaxometer, e.g., Bruker Minispec) C->D at 37 °C E Convert T₁/T₂ to R₁/R₂ (R = 1/T) D->E F Plot R₁ and R₂ vs. [Gd-L] E->F G Calculate Slope of the Line (Linear Regression) F->G H Slope = Relaxivity (r₁ or r₂) in mM⁻¹s⁻¹ G->H

Sources

Application Note: High-Efficiency Catalytic Oxidation of Cyclohexane using a Manganese(II) Complex of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective oxidation of hydrocarbons, particularly the conversion of cyclohexane to cyclohexanol and cyclohexanone (KA oil), is a cornerstone of industrial chemical synthesis, primarily serving as a precursor to adipic acid and caprolactam for the production of nylon.[1] Achieving high efficiency and selectivity under mild conditions remains a significant challenge. Bio-inspired catalysis, mimicking the function of metalloenzymes, offers a promising avenue for the development of potent and selective catalysts.[2] Manganese complexes, known for their versatile redox chemistry, have emerged as powerful catalysts for a variety of oxidation reactions.[2][3]

This application note details the experimental setup for the catalytic oxidation of cyclohexane utilizing a manganese(II) complex with the macrocyclic ligand 1,5,9-Trimethyl-1,5,9-triazacyclododecane (TMTACD). The TMTACD ligand provides a robust and sterically defined coordination environment for the manganese center, enhancing its catalytic activity and stability. The protocols outlined herein are based on established methodologies for similar manganese-macrocycle catalyzed oxidations and are intended for researchers in catalysis, organic synthesis, and materials science.[3][4][5]

Catalyst System Overview: The [Mn(TMTACD)] Complex

The catalytic system is centered around a manganese(II) complex of this compound. The synthesis of this complex is a critical first step, followed by its application in the catalytic oxidation of cyclohexane using hydrogen peroxide as a green and atom-economical oxidant.

Protocol 1: Synthesis of the [Mn(TMTACD)Cl₂] Pre-catalyst

This protocol describes the synthesis of the manganese(II) chloride complex of this compound, which serves as the pre-catalyst for the oxidation reaction. The synthesis involves the reaction of a manganese(II) salt with the TMTACD ligand in an appropriate solvent.

Materials:

  • Manganese(II) chloride (anhydrous)

  • This compound (TMTACD)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Cannula

  • Glass frit filter

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add manganese(II) chloride (1.0 mmol) to a Schlenk flask containing anhydrous acetonitrile (20 mL).

  • Stir the suspension until the manganese(II) chloride is fully dissolved.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the TMTACD solution to the stirring manganese(II) chloride solution via cannula.

  • Stir the reaction mixture at room temperature for 4 hours. A precipitate may form during this time.

  • Reduce the volume of the solvent in vacuo to approximately 10 mL.

  • Add diethyl ether (20 mL) to precipitate the product.

  • Collect the solid product by filtration through a glass frit, wash with diethyl ether (3 x 10 mL), and dry under vacuum.

  • The resulting solid is the [Mn(TMTACD)Cl₂] complex.

Characterization:

The synthesized complex should be characterized by techniques such as:

  • Elemental Analysis: To confirm the elemental composition.

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal center.

  • Mass Spectrometry: To determine the molecular weight of the complex.

Experimental Setup for Catalytic Cyclohexane Oxidation

The following protocol details the catalytic oxidation of cyclohexane using the synthesized [Mn(TMTACD)Cl₂] complex. The reaction is carried out in a glass reactor, and the products are analyzed by gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Catalytic Oxidation of Cyclohexane

Materials:

  • [Mn(TMTACD)Cl₂] pre-catalyst

  • Cyclohexane

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., chlorobenzene)

  • Thermostated glass reactor with a magnetic stirrer

  • Gas chromatograph-mass spectrometer (GC-MS)

Reaction Parameters:

ParameterValue
SubstrateCyclohexane
Catalyst Loading0.1 mol% relative to substrate
OxidantHydrogen Peroxide (30%)
SolventAcetonitrile
Temperature40°C
Reaction Time4 hours

Procedure:

  • To a thermostated glass reactor, add cyclohexane (10 mmol), acetonitrile (10 mL), and the [Mn(TMTACD)Cl₂] pre-catalyst (0.01 mmol).

  • Stir the mixture at 40°C until the catalyst is dissolved.

  • Slowly add hydrogen peroxide (30 mmol, 3 equivalents) to the reaction mixture using a syringe pump over a period of 30 minutes.

  • Allow the reaction to proceed for 4 hours at 40°C with vigorous stirring.

  • After 4 hours, take an aliquot of the reaction mixture and add it to a vial containing an internal standard solution (e.g., chlorobenzene in acetonitrile).

  • The sample is now ready for GC-MS analysis.

Workflow for Catalytic Cyclohexane Oxidation

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Oxidation cluster_analysis Product Analysis MnCl2 MnCl₂ Synthesis Complexation Reaction (Room Temp, 4h) MnCl2->Synthesis TMTACD TMTACD Ligand TMTACD->Synthesis Solvent_prep Acetonitrile Solvent_prep->Synthesis Catalyst [Mn(TMTACD)Cl₂] Synthesis->Catalyst Reactor Glass Reactor at 40°C Catalyst->Reactor Reaction Catalytic Reaction (4 hours) Reactor->Reaction Cyclohexane Cyclohexane Cyclohexane->Reactor Solvent_reac Acetonitrile Solvent_reac->Reactor H2O2 H₂O₂ (30%) H2O2->Reaction Quench Aliquoting & Internal Standard Reaction->Quench GCMS GC-MS Analysis Quench->GCMS Data Quantification of Products (Cyclohexanol, Cyclohexanone) GCMS->Data

Caption: Experimental workflow from catalyst synthesis to product analysis.

Analytical Methodology

Accurate quantification of the reaction products is crucial for determining the efficiency and selectivity of the catalyst. GC-MS is the preferred method for this analysis.

Protocol 3: GC-MS Analysis of Oxidation Products

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for the separation of volatile organic compounds (e.g., HP-5ms, 30m x 0.25mm).[6]

GC-MS Parameters (starting point):

ParameterValue
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Oven Program40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min
MS Transfer Line280°C
MS Ion Source230°C
Mass Range40-400 amu

Quantification:

  • Prepare calibration standards of cyclohexanol and cyclohexanone in acetonitrile with the same internal standard used in the reaction quenching step.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Calculate the concentration of the products in the reaction sample using the calibration curve.

Proposed Catalytic Cycle

The catalytic cycle for the oxidation of cyclohexane by the [Mn(TMTACD)] complex and H₂O₂ is believed to proceed through the formation of a high-valent manganese-oxo species.[4][5]

G cluster_cycle Catalytic Cycle cluster_products Products MnII [LMnII]²⁺ MnIV [LMnIV(O)]²⁺ MnII->MnIV H₂O₂ -H₂O MnV_OOH [LMnV(O)(OOH)]²⁺ MnIV->MnV_OOH H₂O₂ MnIII_OH [LMnIII(OH)]²⁺ MnIII_OH->MnII H⁺ -H₂O MnV_OOH->MnIII_OH C₆H₁₂ -C₆H₁₁OH Cyclohexanol Cyclohexanol MnV_OOH->Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Further Oxidation

Caption: Proposed catalytic cycle for cyclohexane oxidation.

Conclusion

The manganese(II) complex of this compound is an effective catalyst for the oxidation of cyclohexane under mild conditions. The protocols provided in this application note offer a comprehensive guide for researchers to explore this catalytic system. Further optimization of reaction parameters and detailed mechanistic studies will undoubtedly lead to even more efficient and selective oxidation processes.

References

  • The Royal Society of Chemistry. (n.d.). Cyclohexane selective oxidation over metal-organic frameworks of MIL-101 family. Retrieved from [Link]

  • Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society, 125(18), 5250–5251. Retrieved from [Link]

  • ResearchGate. (2025). Alkane Oxidation Catalyzed by Manganese-tmtacn Complexes with H2O2. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Epoxidation of olefin using Mn(III) tetraphenylporphyrin complex as catalyst. Retrieved from [Link]

  • Smith, J. R. L., Gilbert, B. C., Mairata i Payeras, A., et al. (2006). Manganese 1,4,7-trimethyl-1,4,7-triazacyclononane complexes: Versatile catalysts for the oxidation of organic compounds with hydrogen peroxide. Journal of Molecular Catalysis A: Chemical, 251(1-2), 114-122. Retrieved from [Link]

  • White Rose Research Online. (2009). Manganese 1,4,7-trimethyl-1,4,7-triazacyclononane complexes: Versatile catalysts for the oxidation of organic compounds with hydrogen peroxide. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. Retrieved from [Link]

  • ResearchGate. (2025). Cyclohexane oxidation catalyzed by manganese oxide octahedral molecular sieves—Effect of acidity of the catalyst. Retrieved from [Link]

  • ACS Publications. (2019). Bioinspired Manganese and Iron Complexes for Enantioselective Oxidation Reactions: Ligand Design, Catalytic Activity, and Beyond. Accounts of Chemical Research. Retrieved from [Link]

Sources

Functionalization of 1,5,9-Trimethyl-1,5,9-triazacyclododecane: A Guide to Tailoring for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5,9-Trimethyl-1,5,9-triazacyclododecane ([1]aneN3Me3) is a robust macrocyclic ligand known for its exceptional kinetic inertness and ability to form highly stable complexes with a variety of metal ions. While the parent ligand itself has found utility in various chemical applications, the strategic functionalization of its macrocyclic backbone unlocks a vast potential for creating bespoke molecules tailored for specific, high-value applications in medicine and catalysis. This guide provides an in-depth exploration of two key functionalization strategies for[1]aneN3Me3, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies. We will delve into the creation of bifunctional chelators for targeted radiopharmaceuticals and the design of modified ligands to enhance the catalytic activity of their metal complexes.

Application Note 1: Development of a Bifunctional Chelator for Targeted Radiopharmaceuticals

Scientific Rationale

The development of targeted radiopharmaceuticals, particularly for applications in Positron Emission Tomography (PET) and targeted radiotherapy, relies on the stable chelation of a radionuclide and its efficient conjugation to a biological targeting vector, such as a monoclonal antibody (mAb) or a peptide.[2] The kinetic inertness of[1]aneN3Me3 makes it an excellent scaffold for a chelator, minimizing the in vivo release of the radiometal, which can lead to off-target toxicity and reduced imaging contrast.

To render[1]aneN3Me3 a bifunctional chelator, a reactive functional group must be introduced onto its backbone, allowing for covalent linkage to a biomolecule.[3] A common and effective strategy involves the introduction of a p-isothiocyanatobenzyl group. The isothiocyanate moiety reacts readily and specifically with primary amines, such as the lysine residues on proteins, to form a stable thiourea linkage.[4][5]

This application note details a protocol for the synthesis of a C-functionalized[1]aneN3Me3 derivative bearing a p-nitrobenzyl group, which can be subsequently reduced to an amine and converted to the desired isothiocyanate. The functionalization occurs on the carbon backbone of the macrocycle, preserving the coordination environment of the nitrogen atoms for metal chelation.

Experimental Workflow

The overall synthetic strategy involves a multi-step process, beginning with the functionalization of the parent, non-methylated 1,5,9-triazacyclododecane, followed by N-methylation. This approach is often more facile than direct C-H functionalization of the pre-methylated macrocycle.

cluster_0 Backbone Functionalization cluster_1 N-Methylation cluster_2 Linker Activation A 1,5,9-Triazacyclododecane B C-Alkylation with p-nitrobenzyl bromide A->B Base, Solvent C C-functionalized [12]aneN3 B->C D C-functionalized [12]aneN3 E N-Methylation D->E Methylating agent F C-functionalized [12]aneN3Me3 E->F G Reduction of -NO2 to -NH2 F->G Reducing agent H Conversion to -NCS G->H Thiophosgene I Bifunctional Chelator H->I

Caption: Synthetic workflow for the bifunctional[1]aneN3Me3 chelator.

Detailed Protocol: Synthesis of a p-Isothiocyanatobenzyl-[1]aneN3Me3 Derivative

Part 1: Synthesis of C-(p-nitrobenzyl)-1,5,9-triazacyclododecane

This protocol is adapted from methodologies for C-functionalization of similar macrocycles.[3]

  • Materials: 1,5,9-triazacyclododecane, p-nitrobenzyl bromide, sodium carbonate, acetonitrile, dichloromethane, sodium sulfate.

  • Procedure: a. In a round-bottom flask, dissolve 1,5,9-triazacyclododecane (1.0 eq) and sodium carbonate (2.0 eq) in dry acetonitrile. b. To this suspension, add a solution of p-nitrobenzyl bromide (1.05 eq) in acetonitrile dropwise at room temperature under an inert atmosphere. c. Stir the reaction mixture at 60°C for 24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. f. Evaporate the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the C-(p-nitrobenzyl)-1,5,9-triazacyclododecane.

Part 2: N-Methylation of C-(p-nitrobenzyl)-1,5,9-triazacyclododecane

  • Materials: C-(p-nitrobenzyl)-1,5,9-triazacyclododecane, formic acid, formaldehyde, sodium bicarbonate, dichloromethane.

  • Procedure (Eschweiler-Clarke reaction): a. To a solution of C-(p-nitrobenzyl)-1,5,9-triazacyclododecane (1.0 eq) in formic acid (excess), add formaldehyde (3.5 eq) at 0°C. b. Slowly warm the reaction mixture to 90°C and stir for 12 hours. c. Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. d. Extract the aqueous layer with dichloromethane (3 x 50 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the residue by column chromatography to yield C-(p-nitrobenzyl)-1,5,9-trimethyl-1,5,9-triazacyclododecane.

Part 3: Conversion to the Isothiocyanate

  • Materials: C-(p-nitrobenzyl)-[1]aneN3Me3, palladium on carbon (10%), hydrogen gas, thiophosgene, dichloromethane, triethylamine.

  • Procedure: a. Reduction: Dissolve the C-(p-nitrobenzyl)-[1]aneN3Me3 (1.0 eq) in methanol and add a catalytic amount of 10% Pd/C. b. Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). c. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the C-(p-aminobenzyl)-[1]aneN3Me3. d. Isothiocyanate formation: Dissolve the resulting amine in dichloromethane and add triethylamine (2.0 eq). e. Cool the solution to 0°C and add thiophosgene (1.1 eq) dropwise. f. Stir the reaction at 0°C for 1 hour and then at room temperature for 3 hours. g. Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and evaporate the solvent. h. Purify the crude product by column chromatography to yield the final bifunctional chelator, C-(p-isothiocyanatobenzyl)-1,5,9-trimethyl-1,5,9-triazacyclododecane.

Bioconjugation Protocol
  • Materials: Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), the synthesized isothiocyanate-functionalized chelator, DMSO.

  • Procedure: a. Prepare a stock solution of the isothiocyanate-functionalized chelator in anhydrous DMSO. b. To the antibody solution, add a 10-20 fold molar excess of the chelator stock solution. c. Gently agitate the reaction mixture at room temperature for 4-6 hours. d. Purify the resulting antibody-chelator conjugate by size-exclusion chromatography to remove unreacted chelator.[1] e. Characterize the conjugate to determine the average number of chelators per antibody molecule.[6]

Parameter Typical Value Reference
Molar excess of chelator for conjugation10-20 fold[5]
Reaction pH for conjugation7.2 - 8.5[6]
Reaction time for conjugation4-6 hours[7]
Purification methodSize-exclusion chromatography[1]

Application Note 2: Enhancing Catalytic Activity through Backbone Functionalization

Scientific Rationale

Manganese complexes of this compound are known to be effective catalysts for a range of oxidation reactions.[8] The catalytic activity and selectivity of these complexes can be significantly influenced by the steric and electronic properties of the ligand.[9][10] By introducing specific functional groups onto the carbon backbone of the[1]aneN3Me3 ligand, it is possible to modulate the coordination environment of the manganese center and thereby enhance its catalytic performance.

For instance, the introduction of bulky substituents near the metal center can prevent the formation of inactive dimeric species and promote the formation of highly reactive monomeric catalytic intermediates. Furthermore, the incorporation of electronically-tuning groups can influence the redox potential of the manganese center, making it a more potent oxidant.

This application note describes a general strategy for introducing sterically demanding groups onto the[1]aneN3Me3 backbone to enhance the catalytic activity of its manganese complex in epoxidation reactions.

Experimental Workflow

The approach involves the synthesis of a C-functionalized[1]aneN3Me3 ligand with a bulky substituent, followed by complexation with a manganese(II) salt.

cluster_0 Ligand Synthesis cluster_1 Complexation & Catalysis A 1,5,9-Triazacyclododecane B C-Alkylation with a bulky electrophile A->B Base, Solvent C Bulky C-functionalized [12]aneN3 B->C D N-Methylation C->D Methylating agent E Bulky C-functionalized [12]aneN3Me3 D->E F Bulky C-functionalized [12]aneN3Me3 G Complexation with Mn(II) salt F->G H Manganese Catalyst G->H I Catalytic Epoxidation H->I Substrate, Oxidant

Caption: Workflow for the synthesis of a sterically hindered manganese catalyst.

Detailed Protocol: Synthesis and Catalytic Testing

Part 1: Synthesis of a C-(tert-butyl)-1,5,9-trimethyl-1,5,9-triazacyclododecane Ligand

  • Materials: 1,5,9-triazacyclododecane, tert-butyl bromide, strong base (e.g., n-butyllithium), dry THF, subsequent N-methylation reagents as in Application Note 1.

  • Procedure: a. In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1,5,9-triazacyclododecane (1.0 eq) in dry THF. b. Cool the solution to -78°C and add n-butyllithium (1.1 eq) dropwise. c. Stir the solution at -78°C for 1 hour to deprotonate a carbon atom on the macrocyclic backbone. d. Add tert-butyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature and stir overnight. e. Quench the reaction with water and extract the product with diethyl ether. f. Dry the organic layer and concentrate under reduced pressure. g. Purify the C-(tert-butyl)-1,5,9-triazacyclododecane by column chromatography. h. Perform N-methylation as described in Application Note 1, Part 2.

Part 2: Synthesis of the Manganese(II) Complex

  • Materials: C-(tert-butyl)-[1]aneN3Me3, Manganese(II) chloride, methanol.

  • Procedure: a. Dissolve the functionalized ligand (1.0 eq) in methanol. b. Add a solution of MnCl2 (1.0 eq) in methanol to the ligand solution. c. Stir the mixture at room temperature for 4 hours. d. Remove the solvent under reduced pressure to obtain the manganese complex as a solid.

Part 3: Catalytic Epoxidation of Styrene

  • Materials: Styrene, hydrogen peroxide (30% aq. solution), the synthesized manganese catalyst, acetonitrile, sodium bicarbonate.

  • Procedure: a. In a vial, dissolve the manganese catalyst (1 mol%) in a mixture of acetonitrile and a small amount of aqueous sodium bicarbonate solution. b. Add styrene (1.0 eq). c. To this solution, add hydrogen peroxide (1.5 eq) dropwise at room temperature. d. Stir the reaction mixture vigorously for 4-6 hours. e. Monitor the formation of styrene oxide by gas chromatography (GC) or GC-MS. f. Compare the conversion and selectivity to a reaction catalyzed by the unfunctionalized [Mn([1]aneN3Me3)] complex under identical conditions.

Catalyst Expected Relative Activity Rationale
[Mn(C-(tert-butyl)-[1]aneN3Me3)]Cl2HigherThe bulky tert-butyl group is expected to prevent catalyst deactivation through dimerization.
[Mn([1]aneN3Me3)]Cl2LowerMore prone to form inactive μ-oxo bridged dimers.

Conclusion

The functionalization of the this compound backbone is a powerful strategy for the development of advanced molecules for specific applications. By introducing reactive linkers, this robust macrocycle can be transformed into a bifunctional chelator for targeted radiopharmaceuticals, enabling the development of novel diagnostic and therapeutic agents. Furthermore, the strategic placement of sterically or electronically modulating groups on the carbon skeleton allows for the fine-tuning of the catalytic properties of its metal complexes, opening avenues for the design of more efficient and selective catalysts. The protocols and rationales presented in this guide provide a solid foundation for researchers to explore the vast potential of functionalized triazacyclododecane derivatives in their respective fields.

References

  • Brechbiel, M. W. (2008). Bifunctional chelates for metal nuclides. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 52(2), 166-173.
  • Parker, D. (1990). The syntheses of C- and N-functionalised derivatives of 1,5,9-triazacyclododecane. Journal of the Chemical Society, Perkin Transactions 1, (10), 2763-2771.
  • Meares, C. F., et al. (1984). Simplified method for conjugating macrocyclic bifunctional chelating agents to antibodies via 2-iminothiolane. Analytical Biochemistry, 142(1), 68-78.
  • Verel, I., et al. (2009). p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging. European Journal of Nuclear Medicine and Molecular Imaging, 36(9), 1433-1442.
  • Kaim, W., & Schwederski, B. (2013). Bioinorganic chemistry: inorganic elements in the chemistry of life. John Wiley & Sons.
  • Bio-Synthesis, Inc. (n.d.). Chelator Bioconjugation Services. Retrieved from [Link]

  • Que Jr, L. (2000). A Century of Bioinorganic Chemistry. Royal Society of Chemistry.
  • Hage, R., & Lienke, A. (2006). Applications of manganese-triazacyclononane complexes in bleaching and catalysis.
  • Verel, I., Visser, G. W., & van Dongen, G. A. (2009). p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging. European journal of nuclear medicine and molecular imaging, 36(9), 1433–1442.
  • Żołnierczyk, A. K., et al. (2022). Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu. Journal of Medicinal Chemistry, 65(9), 6523-6535.

Sources

The Role of 1,5,9-Trimethyl-1,5,9-triazacyclododecane in Small Molecule Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Catalysis

For researchers, scientists, and drug development professionals engaged in the frontier of chemical synthesis and catalysis, the activation of small, kinetically stable molecules such as carbon dioxide (CO₂) and oxygen (O₂) is a paramount challenge. The macrocyclic ligand 1,5,9-trimethyl-1,5,9-triazacyclododecane, often abbreviated as Me₃-TACD, has emerged as a powerful and versatile scaffold in coordination chemistry. Its unique topology, featuring a 12-membered ring with three tertiary amine donor atoms, provides a robust platform for coordinating to a variety of transition metals. This coordination imparts unique electronic and steric properties to the metal center, facilitating the binding and subsequent activation of small molecule substrates. This guide provides an in-depth exploration of the role of Me₃-TACD in small molecule activation, complete with detailed mechanistic insights and actionable experimental protocols.

The Me₃-TACD ligand is a larger homologue of the well-studied 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-TACN). The increased ring size of Me₃-TACD can influence the coordination geometry and reactivity of the resulting metal complexes, offering opportunities for fine-tuning catalytic activity. Metal complexes of these triazamacrocycles are known to mimic the active sites of metalloenzymes, providing a bridge between biological and synthetic catalysis.

Core Principles of Small Molecule Activation with Me₃-TACD Complexes

The activation of small molecules by metal complexes of Me₃-TACD is predicated on the ability of the metal center to engage in electron transfer and substrate binding. The Me₃-TACD ligand, being a strong sigma-donor, enhances the electron density at the metal center, which is often crucial for the initial reductive step in activating molecules like O₂. Conversely, the open coordination sites on the metal complex provide a locus for substrate binding and subsequent transformation.

The general workflow for employing a Me₃-TACD metal complex in a catalytic cycle for small molecule activation can be visualized as follows:

G cluster_0 Catalyst Preparation cluster_1 Catalytic Cycle A Synthesis of Me₃-TACD Ligand B Complexation with Metal Salt (e.g., Mn(II), Co(II)) A->B Coordination C Active Catalyst Species [M(Me₃-TACD)]ⁿ⁺ B->C Initiation D Substrate Binding (e.g., O₂, CO₂) C->D E Small Molecule Activation (Electron Transfer) D->E F Product Formation & Release E->F G Catalyst Regeneration F->G G->C

Caption: General workflow for small molecule activation.

Application I: Activation of Dioxygen (O₂) for Oxidative Transformations

Complexes of Me₃-TACD with redox-active metals like manganese (Mn) are potent catalysts for oxidation reactions, utilizing O₂ or its surrogates like hydrogen peroxide (H₂O₂). These reactions are of immense interest in organic synthesis and for mimicking the function of mono- and dioxygenase enzymes.

Mechanistic Insights: The High-Valent Metal-Oxo Intermediate

The catalytic cycle for oxidation reactions mediated by manganese-Me₃-TACD complexes is believed to proceed through the formation of a high-valent manganese-oxo species. This powerful oxidizing agent is capable of transferring an oxygen atom to a substrate. While detailed studies on Mn-Me₃-TACD are extrapolated from the closely related and well-documented Mn-Me₃-TACN systems, the fundamental steps are expected to be analogous[1][2][3][4].

The proposed mechanism involves the following key steps:

  • Formation of the Active Catalyst: An Mn(II) or Mn(III) precursor complex reacts with the oxidant (e.g., H₂O₂) to form a high-valent Mn(V)=O species.

  • Oxygen Atom Transfer (OAT): The electrophilic oxo group of the Mn(V)=O intermediate attacks the substrate, leading to its oxidation.

  • Product Release and Catalyst Regeneration: The oxidized product dissociates, and the manganese center is reduced to a lower oxidation state, ready to re-enter the catalytic cycle.

G cluster_0 Catalytic Oxidation Cycle A [Mnᴵᴵ(Me₃-TACD)]²⁺ B [Mnᴵⱽ(Me₃-TACD)(OOH)]²⁺ A->B + H₂O₂ - H₂O C [Mnⱽ(Me₃-TACD)(O)]²⁺ (Active Oxidant) B->C - OH⁻ D [Mnᴵᴵᴵ(Me₃-TACD)(OH)]²⁺ C->D + Substrate - Substrate-O D->A + H⁺, + e⁻

Caption: Proposed mechanism for substrate oxidation.

Experimental Protocol: Catalytic Epoxidation of an Alkene

This protocol is adapted from established procedures for the highly analogous manganese complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-TACN) and serves as a robust starting point for investigations with Me₃-TACD complexes[2][4].

Objective: To perform the catalytic epoxidation of cis-cyclooctene using a manganese complex of this compound and hydrogen peroxide.

Materials:

  • This compound (Me₃-TACD)

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Potassium hexafluorophosphate (KPF₆)

  • cis-Cyclooctene

  • Hydrogen peroxide (30 wt% in H₂O)

  • Acetonitrile (HPLC grade)

  • Ethanol

  • o-Dichlorobenzene (internal standard)

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere synthesis

  • Magnetic stirrer with cooling capabilities

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Standard laboratory glassware

Procedure:

Part A: Synthesis of the Manganese Catalyst Precursor, ₂

This synthesis should be performed under an inert atmosphere.

  • Dissolve Me₃-TACD in a 2:1 mixture of ethanol and water.

  • Add solid MnCl₂·4H₂O to the solution and stir.

  • Add KPF₆ to the reaction mixture and continue stirring at 50 °C for 20 minutes.

  • Cool the mixture to 0 °C in an ice bath while stirring.

  • Slowly add a freshly prepared 1:1 solution of H₂O₂ (1.5 M) and NaOH (1.0 M). A color change to dark brownish-red should be observed.

  • Crystallize the product from a mixture of acetonitrile and ethanol.

  • Filter the resulting red crystals, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Part B: Catalytic Epoxidation of cis-Cyclooctene

  • In a 3 mL conical reactor vial, add the manganese catalyst precursor (e.g., 0.3-0.5 μmol).

  • Add 2.2 mL of acetonitrile and 100 μL of o-dichlorobenzene (internal standard).

  • Add 50 μL of cis-cyclooctene to the vial.

  • Equilibrate the reaction mixture to 0 °C using a cold plate stirrer.

  • Initiate the reaction by adding 130 μL of 30 wt% aqueous H₂O₂.

  • Stir the reaction mixture at 0 °C for the desired time (e.g., 1-5 hours).

  • Quench the reaction by adding a small amount of manganese dioxide (MnO₂) to decompose any remaining H₂O₂.

  • Analyze the reaction mixture by GC-FID to determine the conversion of cis-cyclooctene and the yield of cis-cyclooctene oxide.

Data Analysis:

Catalyst SystemSubstrateProductConversion (%)Selectivity (%)TON
Mn-Me₃-TACNcis-Cyclooctenecis-Cyclooctene oxide>95>90>500
Mn-Me₃-TACDcis-Cyclooctenecis-Cyclooctene oxideExpected: HighExpected: HighTo be determined

Note: The data for Mn-Me₃-TACN is representative of literature values. The performance of the Mn-Me₃-TACD system should be determined experimentally.

Application II: Activation of Carbon Dioxide (CO₂) for Reductive Transformations

The conversion of CO₂, a greenhouse gas, into value-added chemicals is a cornerstone of sustainable chemistry. Metal complexes of Me₃-TACD, particularly with earth-abundant metals like cobalt (Co), can serve as catalysts for the photocatalytic reduction of CO₂ to products such as carbon monoxide (CO) or formate (HCOO⁻).

Mechanistic Insights: A Light-Driven Catalytic Cycle

The photocatalytic reduction of CO₂ typically involves a multicomponent system comprising a photosensitizer (PS), a catalyst (the Me₃-TACD metal complex), and a sacrificial electron donor (SED). The general mechanism, drawing parallels from studies on cobalt complexes with related triazacyclononane ligands, is as follows[5][6]:

  • Light Absorption: The photosensitizer absorbs light and is excited to a higher energy state (PS*).

  • Electron Transfer: The excited photosensitizer (PS*) transfers an electron to the Co(II)-Me₃-TACD complex, reducing it to a more electron-rich Co(I) species. The oxidized photosensitizer is then regenerated by the sacrificial electron donor.

  • CO₂ Binding and Reduction: The reduced Co(I) complex binds and activates CO₂, leading to its two-electron reduction to CO and water.

  • Catalyst Regeneration: The cobalt center is re-oxidized to its initial state, completing the catalytic cycle.

G cluster_0 Photocatalytic CO₂ Reduction PS PS PS_star PS* PS->PS_star PS_ox PS⁺ PS_star->PS_ox + [Coᴵᴵ] PS_ox->PS + SED SED SED SED_ox SED⁺ SED->SED_ox - e⁻ Co_II [Coᴵᴵ(Me₃-TACD)]²⁺ Co_I [Coᴵ(Me₃-TACD)]⁺ Co_II->Co_I + e⁻ (from PS*) Co_III_H [Coᴵᴵᴵ(Me₃-TACD)(H)]²⁺ Co_I->Co_III_H + H⁺ Co_III_COOH [Coᴵᴵᴵ(Me₃-TACD)(COOH)]²⁺ Co_III_H->Co_III_COOH + CO₂ Co_III_COOH->Co_II - CO - H₂O

Caption: Photocatalytic CO₂ reduction mechanism.

Experimental Protocol: Photocatalytic CO₂ Reduction to CO

This protocol is based on established methods for cobalt complexes of related N-macrocyclic ligands and provides a solid framework for evaluating Me₃-TACD-based catalysts[6].

Objective: To assess the photocatalytic activity of a cobalt-Me₃-TACD complex for the reduction of CO₂ to CO.

Materials:

  • This compound (Me₃-TACD)

  • Cobalt(II) salt (e.g., Co(BF₄)₂·6H₂O or CoCl₂)

  • Photosensitizer (PS), e.g., [Ir(dFppy)₃] (dFppy = 2-(4,6-difluorophenyl)pyridine) or a copper-based photosensitizer

  • Sacrificial electron donor (SED), e.g., triethylamine (TEA)

  • Dimethylformamide (DMF, anhydrous)

  • CO₂ gas (high purity)

Instrumentation:

  • Photoreactor equipped with a light source (e.g., 200W Hg-lamp with a >400 nm cutoff filter)

  • Gas-tight reaction vessel (e.g., Schlenk tube or custom photoreactor cell)

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ analysis and a methanizer/FID for CO and CO₂ analysis

  • Syringes and needles for gas sampling

Procedure:

Part A: In-situ Preparation of the Catalyst

  • In a gas-tight reaction vessel, dissolve the Me₃-TACD ligand and the cobalt(II) salt in anhydrous DMF to achieve the desired catalyst concentration (e.g., 5 x 10⁻⁵ M).

  • Add the photosensitizer to the solution at the same concentration as the catalyst.

  • Add the sacrificial electron donor (e.g., 5 vol% TEA).

Part B: Photocatalytic Reaction

  • Seal the reaction vessel and saturate the solution with CO₂ by bubbling the gas through it for at least 30 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with the light source while maintaining constant stirring.

  • At regular intervals (e.g., every 1-2 hours), take a headspace gas sample using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the amounts of CO and H₂ produced.

  • Continue the reaction for a set period (e.g., 24 hours) to determine the turnover number (TON) and turnover frequency (TOF).

Data Analysis:

Catalyst SystemPhotosensitizerProductTON (after 24h)Selectivity (CO vs. H₂)
Co-dipicolyl-triazacyclononaneIr(dFppy)₃CO~90High for CO
Co-Me₃-TACDIr(dFppy)₃CO/H₂To be determinedTo be determined

Note: The data for the related triazacyclononane complex is provided for comparison. The performance and selectivity of the Co-Me₃-TACD system will depend on the specific reaction conditions.

Conclusion and Future Outlook

This compound is a ligand scaffold with considerable potential for the development of novel catalysts for small molecule activation. Its ability to stabilize various metal centers in multiple oxidation states makes it a versatile platform for tackling challenging chemical transformations. The protocols provided herein, based on well-established chemistry of analogous systems, offer a solid foundation for researchers to explore the catalytic capabilities of Me₃-TACD complexes.

Future research in this area will likely focus on:

  • Synthesis and characterization of a wider range of Me₃-TACD metal complexes: Exploring different first-row transition metals (e.g., Fe, Ni, Cu) will undoubtedly lead to new and improved catalytic activities.

  • Fine-tuning of the ligand architecture: Modification of the Me₃-TACD backbone with functional groups can be used to modulate the electronic and steric properties of the resulting complexes, thereby enhancing their catalytic performance and selectivity.

  • Immobilization of Me₃-TACD catalysts: Grafting these complexes onto solid supports can facilitate catalyst recovery and recycling, a crucial aspect for industrial applications.

  • In-depth mechanistic studies: Advanced spectroscopic and computational techniques will be instrumental in elucidating the precise mechanisms of small molecule activation by Me₃-TACD complexes, paving the way for the rational design of next-generation catalysts.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the full potential of this compound in the critical field of small molecule activation.

References

  • Smith, J. R. L., et al. (2006). Manganese 1,4,7-trimethyl-1,4,7-triazacyclononane complexes: Versatile catalysts for the oxidation of organic compounds with hydrogen peroxide. Journal of Molecular Catalysis A: Chemical, 251(1-2), 114-122. [Link]

  • De Vos, D. E., & Bein, T. (1996). A Solid Cocatalyst for Activating Manganese Triazacyclononane Oxidation Catalysts. Journal of the American Chemical Society, 118(40), 9470-9471. [Link]

  • Gilbert, B. C., et al. (2003). Azo dye oxidation with hydrogen peroxide catalysed by manganese 1,4,7-triazacyclononane complexes in aqueous solution. Organic & Biomolecular Chemistry, 1(1), 1568-1577. [Link]

  • Shul'pin, G. B., et al. (2011). Manganese triazacyclononane oxidation catalysts grafted under reaction conditions on solid cocatalytic supports. Journal of the American Chemical Society, 133(46), 18645-18655. [Link]

  • Wieghardt, K., et al. (1988). 2 (L = 1,4,7-trimethyl-1,4,7-triazacyclononane), a Manganase(IV) Dimer with a Novel Trinuclear Core. Angewandte Chemie International Edition in English, 27(8), 1114-1116. [Link]

  • Giereth, P., et al. (2021). Sensitized Photocatalytic CO2 Reduction With Earth Abundant 3d Metal Complexes Possessing Dipicolyl-Triazacyclononane Derivatives. Frontiers in Chemistry, 9, 751716. [Link]

  • Liu, D.-C., et al. (2021). Cobalt-based tripodal complexes as molecular catalysts for photocatalytic CO2 reduction. Chemical Communications, 57(83), 10837-10850. [Link]

  • Yamazaki, Y., et al. (2015). Photocatalytic reduction of CO2 using metal complexes. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 25, 11-37. [Link]

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Mastering the Art of Crystallization: A Guide to Growing Single Crystals of 1,5,9-Trimethyl-1,5,9-triazacyclododecane Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The ability to obtain high-quality single crystals is a cornerstone of modern chemistry and drug development. For complexes of 1,5,9-Trimethyl-1,5,9-triazacyclododecane ([1]aneN3Me3), a versatile macrocyclic ligand, single-crystal X-ray diffraction is the definitive method for elucidating three-dimensional molecular structures. This structural information is invaluable for understanding coordination chemistry, reaction mechanisms, and for the rational design of novel therapeutic agents. This guide provides an in-depth exploration of the techniques and methodologies for growing single crystals of these metal complexes, moving beyond a simple recitation of steps to explain the underlying principles that govern success.

The Foundation of Crystal Growth: Principles and Considerations

The journey to a perfect crystal begins with a foundational understanding of the principles of crystallization. The process hinges on creating a supersaturated solution from which the dissolved complex can slowly and orderly precipitate. Several factors are critical to this process:

  • Purity of the Complex: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality.[2]

  • Solvent Selection: The choice of solvent is arguably the most critical variable.[2][3] An ideal solvent will dissolve the complex to a moderate extent.[2] If the complex is too soluble, it will be difficult to achieve the supersaturation needed for crystallization.[2] Conversely, if it is poorly soluble, achieving a sufficient concentration for crystal growth becomes challenging. For many organometallic compounds, including macrocyclic amine complexes, solvents like ethanol, methanol, acetonitrile, and dichloromethane are common starting points.[3] The use of binary or even more complex solvent systems can be a powerful tool to fine-tune solubility and promote the growth of specific crystal faces.[2]

  • Nucleation Control: The goal is to encourage the formation of a small number of nucleation sites, which will then grow into large, well-defined crystals.[2] Dust, scratches on the glassware, and even mechanical disturbances can all act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[2] Therefore, meticulous cleaning of glassware and minimizing vibrations are essential.

  • Patience and Time: Crystal growth is often a slow process, sometimes taking days, weeks, or even months.[2][4] Patience is a crucial virtue for the crystallographer.[2]

Core Crystallization Techniques: Protocols and Rationale

There is no single "magic bullet" technique for growing single crystals.[4][5] Success often comes from systematically exploring various methods and conditions. Below are detailed protocols for the most common and effective techniques for this compound complexes.

Slow Evaporation

This is often the simplest method to set up, relying on the gradual removal of solvent to increase the concentration of the complex to the point of supersaturation.[3][6]

Causality: The slow rate of evaporation is key. Rapid evaporation leads to a sudden increase in concentration, causing the complex to crash out of solution as a powder or an oil.[4][7] By controlling the rate of solvent removal, we allow molecules to orderly arrange themselves into a crystal lattice.

Protocol:

  • Solution Preparation: Dissolve the purified[1]aneN3Me3 complex in a suitable solvent to create a solution that is near, but not at, saturation. Filtering the solution through a syringe filter (0.2 µm) into a clean crystallization vessel can help remove any particulate matter that could act as unwanted nucleation sites.

  • Vessel Selection: A small vial or a test tube is a good choice. An NMR tube can also be an excellent crystallization vessel as its narrow opening naturally slows evaporation.[4][8]

  • Controlling Evaporation: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by:

    • Capping the vial loosely.

    • Covering the opening with paraffin film and piercing it with a needle.[3]

    • Placing a piece of filter paper over the opening.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations. A quiet corner of a lab bench or a dedicated crystallization chamber is ideal.

  • Monitoring: Observe the vessel periodically without disturbing it. Crystal growth can take anywhere from a few days to several weeks.[6]

SlowEvaporation A Dissolve Complex in Solvent B Filter Solution A->B C Transfer to Crystallization Vessel B->C D Cover for Slow Evaporation C->D E Incubate Undisturbed D->E F Monitor Crystal Growth E->F

Caption: Diagram illustrating the vapor diffusion crystallization process.

Liquid-Liquid Diffusion (Solvent Layering)

This technique involves carefully layering a solution of the complex with a less dense, miscible anti-solvent. [3]Crystallization occurs at the interface between the two liquids.

Causality: As with vapor diffusion, the principle is to gradually reduce the solubility of the complex. The slow diffusion at the interface of the two solvents creates a localized region of supersaturation where crystals can form.

Protocol:

  • Solution Preparation: Dissolve the complex in a small amount of a relatively dense "good" solvent.

  • Layering: Carefully layer a less dense, miscible anti-solvent on top of the complex solution. This can be done by slowly trickling the anti-solvent down the side of the vial or by using a syringe. The goal is to create a sharp interface between the two layers. [3]3. Incubation: Seal the vial and leave it undisturbed. Crystals will typically form at the interface over the course of several days to weeks.

Workflow for Liquid-Liquid Diffusion

LiquidLiquidDiffusion cluster_vial Crystallization Vial A Dissolve Complex in 'Good' Solvent Layer2 Complex Solution Layer A->Layer2 B Carefully Layer with Anti-Solvent Layer1 Anti-Solvent Layer B->Layer1 C Seal Vessel and Incubate D Crystals Form at the Interface C->D Interface Diffusion Interface Interface->D Crystallization

Caption: The process of liquid-liquid diffusion for crystal growth.

Temperature Gradient Methods

These techniques rely on the temperature dependence of solubility. A temperature gradient is established across the crystallization vessel, causing the complex to dissolve in a warmer region and crystallize in a cooler region. [9][10] Causality: For most compounds, solubility increases with temperature. By creating a temperature differential, a continuous cycle of dissolution and crystallization can be established, allowing for the slow growth of large, high-quality crystals. [9] Protocol:

  • Apparatus: A specialized apparatus is typically required to create a stable and controlled temperature gradient. This can be as simple as placing one end of a sealed tube in a heated block and the other in a cooler environment.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the complex at a temperature intermediate to the planned gradient.

  • Incubation: Place the sealed vessel in the temperature gradient apparatus. The complex will dissolve in the warmer zone and migrate to the cooler zone, where it will crystallize.

  • Convection: The temperature gradient will induce slow convection currents within the solvent, which aids in the transport of dissolved material to the growing crystals. [10]

Troubleshooting and Advanced Considerations

  • Oiling Out: If the complex separates as an oil instead of crystals, it is often a sign that the solution is too concentrated or the change in conditions (e.g., solvent evaporation) is too rapid. [7]Try using a more dilute solution or slowing down the crystallization process.

  • Microcrystals: The formation of many small crystals suggests too many nucleation sites. Ensure glassware is scrupulously clean and the solution is filtered.

  • Seeding: If you are fortunate enough to have a small crystal, it can be used to "seed" a supersaturated solution, providing a template for further growth. [4]* Co-crystallants: In some cases, the addition of a co-crystallant can help to stabilize the crystal lattice and promote the growth of high-quality crystals. [4]

Conclusion

Growing single crystals of this compound complexes is a process that requires a blend of scientific understanding, technical skill, and patience. There are no guaranteed recipes for success; rather, it is an iterative process of experimentation and optimization. [4]By understanding the fundamental principles of crystallization and systematically applying the techniques outlined in this guide, researchers can significantly increase their chances of obtaining the high-quality single crystals necessary for advancing their scientific and drug development goals.

References

  • Guide for crystallization. (n.d.). Retrieved January 21, 2026, from [Link]

  • Allen, A. D. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 79(a1), a3-a3. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Brüning, J. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Various Authors. (2023). Guides for crystallization, particularly of inorganic complexes. Reddit. Retrieved January 21, 2026, from [Link]

  • Brand, U., et al. (1993). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. Journal of the Chemical Society, Dalton Transactions, (11), 1691-1698. [Link]

  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics – Physics, 35(1). [Link]

  • Gherghel, L., et al. (2022). Crystallization- and Metal-Driven Selection of Discrete Macrocycles/Cages and Their Metallosupramolecular Polymers from Dynamic Systemic Networks. Molecules, 27(20), 7014. [Link]

  • Complexation of Some Amine Compounds by Macrocyclic Receptors. (2002). Journal of the Mexican Chemical Society, 46(2), 119-127. [Link]

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  • Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox). (2016). Inorganica Chimica Acta, 446, 156-166. [Link]

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  • Al-Adilee, K. J., & Mohammed, H. J. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(11), 1148-1156. [Link]

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  • Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-a[1]neN3) and Its DNA Photocleavage Activity. (2024). Chemical & Pharmaceutical Bulletin, 72(1), 1-6. [Link]

  • El-Ghamry, M. A., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Polymers, 14(16), 3362. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,5,9-trimethyl-1,5,9-triazacyclododecane. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve the yield and purity of your synthesis.

Introduction

The synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, often involves the N-permethylation of its precursor, 1,5,9-triazacyclododecane. While seemingly straightforward, this synthesis can present several challenges that lead to reduced yields and purification difficulties. This guide will address these common issues with scientifically grounded explanations and practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, particularly when using the Eschweiler-Clarke reaction for N-methylation.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction and the formation of side products.

Causality and Solutions:

  • Incomplete Methylation: The methylation of the three secondary amine groups on the 1,5,9-triazacyclododecane ring may not go to completion, resulting in a mixture of the starting material, mono-, and di-methylated intermediates along with the desired tri-methylated product.

    • Optimization of Reagent Stoichiometry: The Eschweiler-Clarke reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] It is crucial to use a sufficient excess of both reagents to drive the reaction to completion. A typical starting point is to use at least 3-4 equivalents of formaldehyde and formic acid for each amine group to be methylated.

    • Reaction Conditions: The reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution, to ensure a reasonable reaction rate.[1] Insufficient heating or reaction time can lead to incomplete methylation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Side Product Formation: A significant side reaction that can occur during the Eschweiler-Clarke methylation of 1,5,9-triazacyclododecane is the cleavage of the macrocyclic ring. This fragmentation can lead to the formation of 2,6,10-trimethyl-2,6,10-triazaundecane.[3][4] In some reported cases, the desired product and this acyclic side product are formed in nearly equal amounts (around 45% each), significantly reducing the yield of the target macrocycle.[4][5]

    • Temperature Control: While elevated temperatures are necessary, excessive heat can promote the fragmentation pathway. It is a delicate balance. If significant fragmentation is observed, try running the reaction at a slightly lower temperature for a longer duration.

    • Alternative Methylation Methods: If fragmentation remains a major issue, consider alternative methylation strategies that proceed under milder conditions. For example, using methyl iodide or dimethyl sulfate with a non-nucleophilic base can be an option, although this method carries the risk of quaternization of the amine, which is generally avoided in the Eschweiler-Clarke reaction.[3][6]

  • Work-up and Purification Losses: The product may be lost during the extraction and purification steps.

    • Proper pH Adjustment: During the work-up, the reaction mixture is typically basified to deprotonate the amine products before extraction with an organic solvent. Ensure the pH is sufficiently high (pH > 11) to ensure the free amine form of the product is present for efficient extraction.

    • Choice of Extraction Solvent: Use a suitable organic solvent for extraction, such as dichloromethane or chloroform, in which the product is highly soluble. Perform multiple extractions to maximize the recovery of the product from the aqueous layer.

Issue 2: Difficulty in Purifying the Final Product

Question: I am struggling to separate this compound from the starting material and other impurities. What are the best purification strategies?

Answer:

The purification of this compound can be challenging due to the similar polarities of the desired product, the partially methylated intermediates, and the starting material.

Causality and Solutions:

  • Co-elution in Column Chromatography: The primary, secondary, and tertiary amines can have overlapping retention factors (Rf) on silica gel, making their separation by standard column chromatography difficult.

    • Column Chromatography with Amine Deactivation: Amines can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (1-3%).[7] This neutralizes the acidic sites on the silica and improves the chromatography of basic compounds.

    • Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help to resolve compounds with similar Rf values.[7] For the separation of the desired tertiary amine from the more polar secondary and primary amines, a gradient of dichloromethane/methanol or chloroform/methanol with a small percentage of triethylamine is often effective. The less polar, fully methylated product should elute first.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase like alumina (basic or neutral) which can offer different selectivity for amines.[8]

  • Presence of the Acyclic Side Product: The fragmentation product, 2,6,10-trimethyl-2,6,10-triazaundecane, will also need to be separated. Its polarity will be similar to the desired product, further complicating the purification.

    • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC can be a powerful tool. A C18 reverse-phase column with a mobile phase of acetonitrile/water or methanol/water containing a modifier like trifluoroacetic acid (TFA) or formic acid can provide excellent separation. The product can then be isolated as its salt and neutralized in a subsequent step.

  • Chemical Separation Methods: In some cases, chemical methods can be employed to separate amines.

    • Hoffmann's Method: This classical method involves reacting the mixture of amines with diethyl oxalate. Primary amines form solid oxamides, secondary amines form liquid oxamic esters, and tertiary amines do not react.[1][2] The unreacted tertiary amine can then be separated by distillation or extraction. The primary and secondary amines can be recovered by subsequent hydrolysis of their respective products. While effective, this method involves additional reaction and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the role of formaldehyde and formic acid in the Eschweiler-Clarke reaction?

A1: In the Eschweiler-Clarke reaction, formaldehyde serves as the source of the methyl group. The amine first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a reducing agent, providing a hydride ion to reduce the iminium ion to the methylated amine, releasing carbon dioxide in the process.[1][2]

Q2: Why is the Eschweiler-Clarke reaction preferred for the N-methylation of polyamines?

A2: A key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines and does not lead to the formation of quaternary ammonium salts.[6] This is because a tertiary amine cannot form an iminium ion with formaldehyde, thus stopping the reaction at the desired stage. This is particularly important when methylating all the nitrogen atoms of a polyamine like 1,5,9-triazacyclododecane.

Q3: Can I use other methylating agents instead of formaldehyde and formic acid?

A3: Yes, other methylating agents like methyl iodide or dimethyl sulfate can be used in the presence of a base. However, these reagents are generally more hazardous and can lead to over-methylation, forming quaternary ammonium salts. The Eschweiler-Clarke reaction offers a milder and more controlled method for N-permethylation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., dichloromethane:methanol:triethylamine 90:9:1) should be developed to distinguish between the starting material, intermediates, and the final product. The fully methylated product will be the least polar and have the highest Rf value. For more quantitative analysis, LC-MS can be used to track the disappearance of starting material and the formation of the product.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound using the Eschweiler-Clarke reaction. Optimization of reaction time and temperature may be necessary.

Materials:

  • 1,5,9-Triazacyclododecane

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Triethylamine

Procedure:

  • To a solution of 1,5,9-triazacyclododecane (1 equivalent) in water, add formaldehyde (10-12 equivalents) and formic acid (10-12 equivalents) sequentially.

  • Heat the reaction mixture to 80-90 °C and stir for 18-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is greater than 11.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel pre-treated with a solvent system containing 1% triethylamine. Elute with a gradient of 1-10% methanol in dichloromethane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Parameter Starting Material Partially Methylated Final Product
Polarity HighIntermediateLow
Rf on TLC LowIntermediateHigh
Elution Order LastMiddleFirst

Table 1: Chromatographic Properties of Reaction Components

Visualizing the Process

Reaction Mechanism

Eschweiler_Clarke cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Secondary_Amine R₂NH Formaldehyde CH₂O Iminium_Ion [R₂N=CH₂]⁺ Secondary_Amine->Iminium_Ion + CH₂O, - H₂O Iminium_Ion_2 [R₂N=CH₂]⁺ Formic_Acid HCOOH Tertiary_Amine R₂NCH₃ Iminium_Ion_2->Tertiary_Amine + HCOO⁻, - CO₂

Caption: Eschweiler-Clarke reaction mechanism.

Troubleshooting Workflow

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Increase_Reagents Increase Equivalents of HCHO and HCOOH Incomplete->Increase_Reagents Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Analyze_Side_Products Analyze for Side Products (MS) Complete->Analyze_Side_Products Final_Yield Improved Yield Increase_Reagents->Final_Yield Increase_Time_Temp->Final_Yield Fragmentation Fragmentation Product Detected? Analyze_Side_Products->Fragmentation No_Fragmentation No Significant Fragmentation Fragmentation->No_Fragmentation Optimize_Temp Optimize Temperature (Lower Temp, Longer Time) Fragmentation->Optimize_Temp Alternative_Method Consider Alternative Methylation Method Fragmentation->Alternative_Method Review_Workup Review Work-up & Purification No_Fragmentation->Review_Workup Optimize_Temp->Final_Yield Alternative_Method->Final_Yield Improve_Extraction Optimize Extraction pH & Solvent Review_Workup->Improve_Extraction Improve_Chroma Optimize Chromatography Review_Workup->Improve_Chroma Improve_Extraction->Final_Yield Improve_Chroma->Final_Yield

Caption: Troubleshooting workflow for low yield.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38, 880–882.
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55, 4571–4587.
  • CHEM-GUIDE. Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2023 , 28(17), 3504. [Link]

  • Alder, R. W.; et al. Eschweiler-Clarke methylations of both acyclic and cyclic polyamines can lead to methylation products of fragments of the original polyamine. J. Chem. Soc., Perkin Trans. 11985, 2841-2847.
  • Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

  • ResearchGate. Eschweiler-Clarke-Methylierung. [Link]

  • ResearchGate. An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. [Link]

  • ResearchGate. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Reddit. Methylation of NH2 Troubleshooting? [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2023 , 100, 276-302. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • ACS Publications. Simplified Version of the Eschweiler–Clarke Reaction. J. Org. Chem.2024 , 89(5), 3580–3584. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Sorbchem India. Column Chromatography As A Tool For Purification. [Link]

  • PubMed. Review of Modern Eschweiler-Clarke Methylation Reaction. Molecules2023 , 28(17), 3504. [Link]

  • YouTube. column chromatography & purification of organic compounds. [Link]

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Technical Support Center: Purification of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,5,9-Trimethyl-1,5,9-triazacyclododecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this macrocyclic amine. Drawing upon established principles of amine purification and extensive experience with related compounds, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target compound.

Introduction to the Challenges

This compound is a macrocyclic tertiary amine with a variety of applications, including as a ligand for metal complexes.[1][2] Its purification, however, presents a unique set of challenges stemming from its basicity, potential for multiple protonation states, and the nature of impurities generated during its synthesis.[3] Common issues include the removal of starting materials, separation from structurally similar byproducts, and handling difficulties during chromatographic purification. This guide will address these issues systematically, providing both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Extraction

Question: After quenching my reaction and performing a standard aqueous workup, my crude product shows significant impurities by TLC and ¹H NMR. How can I improve the initial cleanup?

Answer: A simple liquid-liquid extraction may be insufficient to remove all synthesis-related impurities. The basic nature of the triamine means its solubility is highly dependent on pH.

Expert Insight: The key is to exploit the pKa of your target compound versus those of the impurities. This compound, being a polyamine, can be protonated. By carefully adjusting the pH of the aqueous phase, you can selectively move your product between the aqueous and organic layers, leaving behind less basic or non-basic impurities.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic triamine product will become protonated and move into the aqueous phase, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >10. This will deprotonate your product, causing it to precipitate or form an oily layer.

  • Back Extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM) to recover your purified amine.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Causality: This acid-base extraction is effective because it separates compounds based on their acid-base properties. Neutral or acidic impurities are washed away in the initial separation, and the subsequent basification and extraction specifically recover the basic amine product.

Issue 2: Peak Tailing and Poor Separation During Column Chromatography

Question: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing severe peak tailing and can't resolve my product from a closely running impurity. What's causing this and how can I fix it?

Answer: The free amine groups on your product are interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow and uneven elution, resulting in broad, tailing peaks.

Expert Insight: To mitigate this, you need to either deactivate the silica gel or use a different stationary phase. The most common and effective method is to add a small amount of a competing base to your mobile phase.

Troubleshooting Strategies for Column Chromatography:

StrategyRecommended ImplementationMechanism of Action
Mobile Phase Modification Add 0.5-2% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your eluent system (e.g., DCM/MeOH).The added base will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your product and allowing for a more symmetrical peak shape.
Use of Deactivated Silica Prepare a slurry of silica gel in your mobile phase containing the amine additive and allow it to equilibrate before packing the column.This ensures that the stationary phase is fully deactivated before the sample is loaded, leading to better separation.
Alternative Stationary Phases Consider using neutral or basic alumina for your stationary phase.Alumina has fewer acidic sites than silica, reducing the strong interactions with basic compounds.
Reversed-Phase Chromatography If the impurities have significantly different polarities, reversed-phase (C18) chromatography can be an effective alternative.[4][5]Separation is based on hydrophobicity rather than interactions with an acidic stationary phase.

Workflow for Optimizing Column Chromatography:

G start Crude Product tlc TLC Analysis with Et3N start->tlc column Silica Gel Column with 0.5-2% Et3N in Eluent tlc->column Good Separation alumina Consider Alumina or Reversed-Phase HPLC tlc->alumina Poor Separation fractions Collect and Analyze Fractions column->fractions pure Pure Product fractions->pure

Caption: Decision workflow for chromatographic purification.

Issue 3: Difficulty Removing a Persistent, High-Boiling Impurity

Question: After chromatography, I still have a persistent impurity with a similar polarity and a high boiling point. Recrystallization attempts have failed. What other methods can I try?

Answer: When dealing with high-boiling, thermally stable compounds, distillation under reduced pressure can be a powerful purification technique.[6] This method separates components based on differences in their boiling points.

Expert Insight: For this compound, which is likely a high-boiling liquid or a low-melting solid, Kugelrohr distillation is particularly effective for small to medium scales. It minimizes the path length for the vapor, reducing product loss.

Protocol for Kugelrohr Distillation:

  • Setup: Place the impure product in a round-bottom flask connected to the Kugelrohr apparatus.

  • Vacuum: Apply a high vacuum (typically <1 mmHg).

  • Heating: Gradually heat the flask in an oil bath or with a heating mantle.

  • Collection: The more volatile component (hopefully your product) will distill and condense in the cooler collection flasks.

  • Monitoring: Monitor the distillation temperature and pressure. A stable boiling point indicates the collection of a pure fraction.

Data Comparison for Purification Methods (Illustrative):

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Acid-Base Extraction65%80-85%>90%Excellent for initial cleanup.
Silica Gel Chromatography85%>98%70-85%Requires mobile phase modification.
Kugelrohr Distillation90%>99%60-80%Effective for thermally stable, high-boiling impurities.
Recrystallization90%>99%50-75%Highly dependent on finding a suitable solvent system.
Issue 4: Product is an Oil and Won't Crystallize

Question: My purified this compound is a thick oil. How can I induce crystallization to get a solid product?

Answer: Many pure amines are oils or low-melting solids at room temperature. If a solid form is required (e.g., for X-ray crystallography or improved handling), you can attempt crystallization from a non-polar solvent at low temperature or convert it to a salt.

Strategies for Solidification:

  • Low-Temperature Crystallization:

    • Dissolve the oil in a minimal amount of a non-polar solvent (e.g., hexane, pentane, or diethyl ether).

    • Cool the solution slowly to -20°C or -78°C.

    • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[7]

    • Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[7]

  • Salt Formation:

    • Dissolve the purified amine in a solvent like diethyl ether or isopropanol.

    • Slowly add a solution of a suitable acid (e.g., HCl in ether, or a solution of a solid acid like oxalic acid or tartaric acid).

    • The corresponding ammonium salt will often precipitate as a crystalline solid.

    • The salt can be collected by filtration and washed with a cold solvent.

Expert Insight: Salt formation is often the most reliable way to obtain a stable, crystalline solid from a basic amine. The resulting salt can often be used directly in subsequent applications or the free amine can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from the synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common route is the cyclization of a linear triamine precursor followed by N-methylation. Potential impurities include:

  • Unreacted starting materials: The linear triamine or alkylating agents.
  • Partially methylated species: Di-methylated or mono-methylated triazacyclododecane.
  • Oligomeric byproducts: Formed from intermolecular reactions instead of the desired intramolecular cyclization.
  • Ring-opened products: If the macrocycle is unstable under the reaction or workup conditions.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
  • LC-MS: To determine the molecular weight and identify any low-level impurities.
  • HPLC: With an appropriate column (e.g., C18) and detector (e.g., ELSD or MS), this is excellent for quantitative purity assessment.[8][9] Derivatization may be necessary for UV detection.
  • TLC: For rapid, qualitative monitoring of reactions and column fractions. Use a visualizing stain like ninhydrin (for primary/secondary amine impurities) or permanganate.

Q3: My compound appears to be degrading on the lab bench. How should I store it?

A3: Tertiary amines can be susceptible to oxidation over time. For long-term storage, it is recommended to store this compound under an inert atmosphere (nitrogen or argon) in a sealed container, protected from light, and refrigerated.[10] If it is particularly sensitive, storing it as a salt can improve its stability.

Q4: Can I use recrystallization for purification?

A4: Yes, if you can find a suitable solvent system.[11] The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[7] For a polar amine like this, you might explore solvent systems like acetonitrile, isopropanol, or mixtures such as ethyl acetate/hexane. A systematic solvent screen is necessary to identify the optimal conditions.[11]

Logical Relationships in Purification Strategy

G start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Remove Polar/Non-polar Impurities distillation Distillation / Kugelrohr chromatography->distillation Persistent High-Boiling Impurities crystallization Recrystallization / Salt Formation chromatography->crystallization Product is an Oil or Needs Further Polishing final_product Pure 1,5,9-Trimethyl- 1,5,9-triazacyclododecane chromatography->final_product High Purity Achieved distillation->final_product crystallization->final_product

Caption: General purification pathway for the target compound.

References

  • US3845078A - 1,5,9-trimethylcyclododecatriene derivatives - Google P
  • HPLC chromatography for analysis of polyamine standards (10 nmol/ml) - ResearchGate. (URL: [Link])

  • This compound - PubChemLite. (URL: [Link])

  • Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[12]aneN3) and Its DNA Photocleavage Activity - PubMed. (URL: [Link])

  • Polyamines determination by TLC and HPLC - ResearchGate. (URL: [Link])

  • A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) - MDPI. (URL: [Link])

  • HPLC Methods for analysis of Spermine - HELIX Chromatography. (URL: [Link])

  • Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products | Journal of the American Chemical Society. (URL: [Link])

  • Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed. (URL: [Link])

  • Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox) - ResearchGate. (URL: [Link])

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Recrystallization - YouTube. (URL: [Link])

  • 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- | C15H24 - PubChem. (URL: [Link])

  • 1,5,9-Triazacyclododecane | C9H21N3 | CID 470778 - PubChem. (URL: [Link])

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Technical Support Center: Stability of 1,5,9-Trimethyl-1,5,9-triazacyclododecane (Me₃TACD) Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5,9-Trimethyl-1,5,9-triazacyclododecane (Me₃TACD) metal complexes. This guide provides in-depth troubleshooting advice and frequently asked questions to address common stability issues encountered during synthesis, purification, and application.

Introduction to Me₃TACD Complexes

This compound (Me₃TACD) is a popular macrocyclic ligand known for forming highly stable complexes with a variety of transition metal ions. The ligand's pre-organized conformational structure and the strong σ-donating character of its tertiary amine groups contribute to the "macrocyclic effect," which results in significantly enhanced thermodynamic stability compared to analogous open-chain ligands.[1][2][3] However, despite their general robustness, these complexes are not immune to stability challenges. Issues related to pH sensitivity, redox activity, and kinetic lability can lead to experimental irreproducibility, low yields, and compromised purity.

This guide is designed to provide both a fundamental understanding of the factors governing stability and practical, actionable solutions to overcome these challenges.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of Me₃TACD metal complexes?

The stability of a metal complex is a multifaceted property governed by both thermodynamic and kinetic factors.[4][5] For Me₃TACD complexes, the key determinants are:

  • Nature of the Metal Ion: The charge, size, and electron configuration of the central metal ion are paramount. Generally, stability increases with a higher positive charge and a smaller ionic radius (i.e., a larger charge-to-size ratio).[2][6] For instance, complexes with M(III) ions are often more stable than those with M(II) ions.

  • pH of the Solution: The tertiary amine groups of Me₃TACD can be protonated at low pH. This protonation competes with metal ion coordination and can lead to partial or complete dissociation of the complex.

  • Redox Environment: The stability of the complex is intrinsically linked to the redox potentials of both the metal center and the ligand. The Me₃TACD ligand can stabilize certain oxidation states of a metal, but exposure to oxidizing or reducing agents can trigger decomposition if the resulting oxidation state is not well-accommodated by the ligand framework.[7][8]

  • Coordinating Solvents and Anions: Solvents with strong coordinating ability or the presence of competitive anions (e.g., chloride, acetate) in the reaction mixture can interfere with the formation of the desired Me₃TACD complex or even displace the macrocycle from the metal's primary coordination sphere.

  • Temperature and Light: While many Me₃TACD complexes are thermally robust, some can be susceptible to thermal decomposition, especially if kinetically labile.[9] Photosensitive metal centers or appended functional groups can also lead to degradation upon exposure to light.

Q2: My complex seems to decompose during workup or purification. What is the likely cause?

Decomposition during isolation is a common problem often linked to a change in the chemical environment. The most frequent causes are:

  • pH Shifts: A classic example is the decomposition of a complex in an acidic environment, which can occur during chromatographic purification on silica gel (an acidic stationary phase) or during an acid wash. Protonation of the ligand's nitrogen atoms weakens the metal-ligand bonds, leading to dissociation.[10]

  • Redox Instability: If you are working with an air-sensitive metal ion (e.g., Mn(II), Co(II)), exposure to atmospheric oxygen during filtration or solvent evaporation can lead to oxidation.[11] If the higher oxidation state is not stable within the Me₃TACD framework under those conditions, this can trigger ligand dissociation or the formation of undesired species like oxo- or hydroxo-bridged dimers.

  • Presence of Water: For highly sensitive complexes, trace amounts of water can lead to hydrolysis, forming aqua or hydroxo species that may be less stable.

Q3: How does the choice of metal ion (e.g., Mn vs. Fe vs. Cu) affect the stability and potential issues?

The choice of metal ion dictates the predominant stability challenges you might face.

  • Manganese (Mn): Mn(II) complexes are notoriously susceptible to oxidation to Mn(III) or Mn(IV) in the presence of air. While Me₃TACD is an excellent ligand for stabilizing higher oxidation states of manganese, careful handling under an inert atmosphere is often required during synthesis to prevent the formation of mixed-oxidation state species.[12]

  • Iron (Fe): Similar to manganese, Fe(II) complexes can be air-sensitive. The stability of iron complexes is also highly dependent on the spin state and coordination geometry, which the Me₃TACD ligand helps to enforce.

  • Cobalt (Co): Co(II) complexes are readily oxidized to the highly stable Co(III) state. This transformation is often irreversible and can be a desired outcome or an unwanted side reaction depending on the experimental goal.[2]

  • Copper (Cu): Cu(II) forms very stable complexes with Me₃TACD. The primary stability concern often relates to its redox activity, where reduction to Cu(I) can occur. Cu(I) has different geometric preferences (typically tetrahedral) which can lead to dissociation from the macrocyclic ligand.

Metal IonCommon Oxidation StatesKey Stability ConcernGeneral Stability Trend
Mn+2, +3, +4High susceptibility to oxidation (Mn(II) → Mn(III))Mn(III) > Mn(II)
Fe+2, +3Air-sensitivity of Fe(II)Fe(III) > Fe(II)
Co+2, +3Facile and often irreversible oxidation (Co(II) → Co(III))Co(III) >> Co(II)
Ni+2Generally very stable, less redox-activeHigh
Cu+1, +2Potential for reduction to unstable Cu(I) speciesCu(II) >> Cu(I)
Zn+2Redox-inactive, very stableHigh
Q4: Can I store my Me₃TACD complex in solution? What are the best practices for long-term storage?

For optimal long-term stability, storing the complex as a dry, crystalline solid is highly recommended. If solution-state storage is necessary:

  • Choose a Non-Coordinating Solvent: Use solvents like acetonitrile, dichloromethane, or nitromethane. Avoid protic solvents like methanol or water unless the complex is proven to be stable in them.

  • Control the Atmosphere: If the complex is redox-sensitive, store solutions under an inert atmosphere (Nitrogen or Argon) in a sealed vial.

  • Protect from Light: Use amber vials or wrap vials in aluminum foil to prevent photochemical decomposition.

  • Low Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down potential decomposition pathways.

Troubleshooting Guides

This section provides systematic approaches to common experimental failures.

Problem 1: Low or No Yield of the Desired Metal Complex

You've followed a literature procedure, but the reaction yields are consistently low, or you only recover the starting materials.

Caption: Workflow for troubleshooting low-yield complex synthesis.

  • Verify Reagent Quality:

    • Metal Salt: Metal salts are often hydrated. Use thermogravimetric analysis (TGA) or verify the hydration state from the supplier to ensure accurate molar mass calculations. If using an anhydrous salt, handle it in a glovebox to prevent water absorption.

    • Ligand: Confirm the purity of your Me₃TACD ligand via NMR or mass spectrometry. Impurities can interfere with complexation.

  • Control the pH:

    • Rationale: The formation of Me₃TACD complexes is a competition between the metal ion and protons for the ligand's nitrogen donors.[10] Most complexation reactions proceed best at neutral or slightly basic pH.

    • Action: If your reaction medium is acidic, add a non-coordinating base (e.g., triethylamine, proton sponge) to deprotonate any adventitious acid and facilitate complexation. Use pH paper to check the reaction mixture.

  • Implement Inert Atmosphere Techniques:

    • Rationale: For redox-active metals like Mn(II), Fe(II), and Co(II), oxygen is a reactive substrate.[11]

    • Action: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Run the reaction under a positive pressure of nitrogen or argon using Schlenk line techniques or in a glovebox.

  • Re-evaluate Solvent and Temperature:

    • Rationale: The solvent must dissolve the reactants without strongly coordinating to the metal ion.[11] Sometimes, gentle heating is required to overcome the kinetic barrier to complexation.

    • Action: If solubility is an issue, switch to a more polar, non-coordinating solvent (e.g., acetonitrile, DMF). If the reaction is sluggish at room temperature, try heating it to 40-60°C and monitor by TLC or LC-MS.

Problem 2: Complex Decomposes or Undergoes Unwanted Reactions

You've successfully synthesized the complex, but it changes over time, indicated by a color change, precipitation, or altered spectroscopic signatures.

G cluster_products Decomposition Products Complex [M(Me₃TACD)]ⁿ⁺ Protonation Acid-Catalyzed Dissociation Complex->Protonation + H⁺ Oxidation Oxidative Degradation Complex->Oxidation + O₂, H₂O Reduction Reductive Instability Complex->Reduction + Reducing Agent Dissociated Mⁿ⁺(solvated) + Protonated Ligand Protonation->Dissociated Oxo_Dimer Oxo/Hydroxo-Bridged Dimer e.g., [(Me₃TACD)M-O-M(Me₃TACD)] Oxidation->Oxo_Dimer Reduced_Metal M⁽ⁿ⁻¹⁾⁺ + Free Ligand Reduction->Reduced_Metal

Caption: Common decomposition pathways for Me₃TACD complexes.

  • Assess and Control pH:

    • Symptom: Your complex, stable in acetonitrile, decomposes when dissolved in unbuffered water or methanol.

    • Cause: Protic solvents can facilitate proton-driven dissociation.

    • Solution: Work in buffered solutions. Choose a buffer system with non-coordinating components (e.g., HEPES, MOPS) and maintain the pH in the range where the complex is known to be stable (typically pH 6-9).

  • Prevent Oxidative Decomposition:

    • Symptom: A pale-colored Mn(II) or Fe(II) complex solution darkens to brown/red upon exposure to air.

    • Cause: Formation of higher-valent species, potentially leading to oxo-bridged dimers.

    • Solution: Handle all stock solutions and perform all experiments under a strictly inert atmosphere. Add antioxidants (if compatible with your application) as a last resort. For catalytic reactions using H₂O₂, the stability of the manganese complex itself is a known challenge.[12]

  • Choose Non-Coordinating Counter-ions:

    • Symptom: You observe different stability or reactivity when using a metal chloride salt versus a metal triflate or perchlorate salt.

    • Cause: Coordinating anions like Cl⁻ can compete with the Me₃TACD ligand for a coordination site, particularly if one of the macrocycle's amines dissociates transiently.

    • Solution: Whenever possible, use salts with weakly or non-coordinating anions like triflate (OTf⁻), perchlorate (ClO₄⁻), or hexafluorophosphate (PF₆⁻). These are less likely to displace the macrocyclic ligand.

References
  • Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Available from: [Link]

  • ResearchGate. Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox). Available from: [Link]

  • PubMed. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[7]aneN3) and Its DNA Photocleavage Activity. Available from: [Link]

  • Royal Society of Chemistry. Synthesis, characterisation and polymerisation of vinylbenzene-substituted triazacyclododecanes and their transition metal complexes. J. Chem. Soc., Dalton Trans., 1999, (21), 3765-3772. Available from: [Link]

  • Wikipedia. Stability constants of complexes. Available from: [Link]

  • Unacademy. Factors affecting the stability of complexes | Complexes | JEE Chemistry. Available from: [Link]

  • YouTube. Factors affecting stability of complexes (CHE). Available from: [Link]

  • Semantic Scholar. Stability of Metal Complexes. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. J. Chem. Soc., Dalton Trans., 1995, (1), 103-109. Available from: [Link]

  • ResearchGate. (PDF) Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[7]aneN3) and Its DNA Photocleavage Activity. Available from: [Link]

  • MDPI. Metal Coordination Complexes as Redox Mediators in Regenerative Dye-Sensitized Solar Cells. Molecules, 2021, 26(16), 4998. Available from: [Link]

  • Chemistry LibreTexts. 6.2: Synthesis and Stability. Available from: [Link]

  • ResearchGate. (PDF) Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Available from: [Link]

  • IRIS. ON THE STABILITY OF MANGANESE TRIS (β-DIKETONATE) COMPLEXES AS REDOX MEDIATORS IN DSSCs. Available from: [Link]

  • ChemRxiv. Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. Available from: [Link]

  • ChemRxiv. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Available from: [Link]

  • Slideshare. DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. Available from: [Link]

  • ChemRxiv. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Available from: [Link]

  • ResearchGate. Stability of Metal Complexes. Available from: [Link]

  • SciSpace. Stability Constants of Metal Complexes in Solution. Available from: [Link]

  • PubChem. 1,5,9-Triazacyclododecane. Available from: [Link]

  • Sci-Hub. and trinuclear arrangements of zinc(II)-1,5,9-triazacyclododecane units on the calix[13]arene scaffold: Efficiency and substrate selectivity in the catalysis of ester cleavage. Available from: [Link]

  • ResearchGate. Determination of Redox Potential and Stability Constant of Iron(III)-3-Hydroxy-2-Methyl-4-Pyrone Complexes | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Conformational analysis of complexes of 2,4,4-trimethyl-1,5,9-triazacyclododec-1-ene and its 9-methyl derivative. New J. Chem., 2002, 26, 195-201. Available from: [Link]

  • Stanford Libraries. Direct synthesis of coordination and organometallic compounds. Available from: [Link]

  • ResearchGate. Manganese 1,4,7-trimethyl-1,4,7-triazacyclononane complexes: Versatile catalysts for the oxidation of organic compounds with hydrogen peroxide | Request PDF. Available from: [Link]

  • MDPI. Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Molecules, 2024, 29(5), 1088. Available from: [Link]

  • ResearchGate. Can you provide an explanation on metal-ligand complexation reactions in terms of redox potential? Available from: [Link]

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troubleshooting common problems in reactions with 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5,9-Trimethyl-1,5,9-triazacyclododecane (Me3-TACD). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile ligand and its metal complexes. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and general use of Me3-TACD.

Q1: What is the recommended procedure for storing this compound?

A1: this compound is a hygroscopic and air-sensitive compound. To maintain its integrity, it should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1] For long-term storage, keeping it in a desiccator at room temperature is recommended.

Q2: How can I confirm the purity of my this compound sample?

A2: The purity of Me3-TACD can be assessed using standard analytical techniques. 1H and 13C NMR spectroscopy are invaluable for confirming the chemical structure and identifying organic impurities. Gas chromatography-mass spectrometry (GC-MS) can also be used to determine purity and detect volatile contaminants.

Q3: What are the most common solvents for reactions involving this compound and its metal complexes?

A3: The choice of solvent depends on the specific reaction. For the synthesis of metal complexes, polar aprotic solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are often employed.[2] For catalytic applications, the solvent should be chosen based on the solubility of the reactants and the nature of the catalytic reaction.

Q4: My reaction to form a metal complex with this compound is not working. What could be the issue?

A4: Several factors can contribute to the unsuccessful formation of a metal complex. These include impure or wet ligand, incorrect stoichiometry, inappropriate solvent, or the use of a metal salt with strongly coordinating counter-ions. It is also possible for the ligand to become protonated, preventing coordination.[3] Please refer to the detailed troubleshooting guide in Part 2 for a systematic approach to resolving this issue.

Part 2: Troubleshooting Guide

This in-depth guide provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Issue 1: Low Yield or No Product in the Synthesis of this compound

The synthesis of Me3-TACD, typically through the methylation of 1,5,9-triazacyclododecane, can sometimes result in low yields or failure to produce the desired product.

Troubleshooting Workflow for Me3-TACD Synthesis

Caption: Troubleshooting workflow for the synthesis of Me3-TACD metal complexes.

Causality and Solutions:

  • Ligand Protonation: The nitrogen atoms of Me3-TACD are basic and can be protonated by acidic impurities or even by the metal salt itself, especially if it's a salt of a weak base. [3]Protonation prevents the ligand from coordinating to the metal center.

    • Solution: Add a non-coordinating base, such as proton sponge, to the reaction mixture to neutralize any acid. Ensure the ligand is thoroughly dried and free of acidic impurities.

  • Coordinating Counter-ions: Metal salts with strongly coordinating counter-ions (e.g., halides) can compete with the Me3-TACD ligand for coordination sites on the metal.

    • Solution: Use a metal salt with a weakly coordinating anion, such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or perchlorate (ClO₄⁻).

  • Air and Moisture Sensitivity: Many metal complexes are sensitive to air and moisture, which can lead to oxidation of the metal center or the ligand, or hydrolysis of the metal salt.

    • Solution: Use dry, degassed solvents and perform the reaction under an inert atmosphere using Schlenk line or glovebox techniques.

Issue 3: Catalyst Deactivation or Low Activity

When using a Me3-TACD metal complex as a catalyst, you may encounter issues with low activity or deactivation over time.

Table 1: Common Causes of Catalyst Deactivation and Recommended Actions

Possible Cause Description Recommended Actions
Catalyst Poisoning Impurities in the substrate or solvent (e.g., sulfur or phosphorus compounds) can bind to the metal center and inhibit catalysis.Purify the substrate and solvent before use.
Ligand Degradation The Me3-TACD ligand may degrade under harsh reaction conditions (e.g., high temperature, strong oxidants).Screen for more robust reaction conditions. Analyze the spent catalyst for signs of ligand decomposition.
Metal Leaching The active metal may leach from the ligand, leading to a loss of catalytic activity.Use a less polar solvent or modify the ligand to enhance its binding to the metal.
Product Inhibition The product of the reaction may coordinate to the metal center and inhibit further catalysis.Remove the product as it is formed, if possible.

Part 3: Experimental Protocols

Protocol 1: Purification of this compound
  • Dissolution: Dissolve the crude Me3-TACD in a minimal amount of a non-polar organic solvent (e.g., hexane).

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Washing: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Distillation: Purify the resulting oil by vacuum distillation.

Protocol 2: General Procedure for the Synthesis of a Me3-TACD Metal Complex
  • Preparation: In a glovebox or on a Schlenk line, add the desired metal salt (1 equivalent) to a dry, degassed solvent.

  • Ligand Addition: Slowly add a solution of Me3-TACD (1 equivalent) in the same solvent to the metal salt solution with stirring.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating for several hours, or until the reaction is complete (monitor by TLC, NMR, or other suitable methods).

  • Isolation: Isolate the product by filtration (if it precipitates) or by removing the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system.

References

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Paoletti, P., et al. (1996). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. Journal of the Chemical Society, Dalton Transactions, (1), 1-8.
  • Sakamoto, Y., et al. (2020). Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-aneN3) and Its DNA Photocleavage Activity. Biological and Pharmaceutical Bulletin, 43(10), 1564-1570.
  • PubChem. (n.d.). This compound . Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1,5,9-Triazacyclododecane . Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- . Retrieved January 21, 2026, from [Link]

  • Various Authors. (2024). Inorganica Chimica Acta. CNR-IRIS.
  • Chematech. (n.d.). 1,5,9-triazacyclododecane (TACD) . Retrieved January 21, 2026, from [Link]

  • Al-Tel, T. H., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. Molecules, 25(15), 3487.
  • Watson International. (n.d.). 1,5,9-triazacyclododecane CAS 294-80-4 . Retrieved January 21, 2026, from [Link]

  • Capitan-Vallvey, L. F., et al. (1982). Studies on the thermal decomposition of some metal complexes of 5,5′-methylendisalicylhydroxamic acid. Thermochimica Acta, 56(1), 15–23.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox) . Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalysis with 1,5,9-Trimethyl-1,5,9-triazacyclododecane Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalysis utilizing 1,5,9-Trimethyl-1,5,9-triazacyclododecane (Me₃-TACD) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during catalytic reactions with this versatile ligand. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of Me₃-TACD in catalysis.

Q1: What are the primary catalytic applications of this compound (Me₃-TACD)?

A1: this compound is a robust macrocyclic ligand renowned for its ability to form stable and catalytically active complexes with a variety of transition metals.[1][2] Its primary applications are in oxidation catalysis and atom transfer radical polymerization (ATRP).

  • Manganese (Mn) Complexes: Me₃-TACD, in complex with manganese, is a highly effective catalyst for a range of oxidation reactions, including the epoxidation of olefins and the oxidation of alcohols and alkanes, often utilizing hydrogen peroxide as a green oxidant.[3][4][5]

  • Copper (Cu) Complexes: Copper complexes of Me₃-TACD and similar macrocyclic ligands are employed as catalysts in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique used to synthesize polymers with well-defined architectures.[6][7]

  • Other Metals: Zinc(II) complexes have been investigated for their catalytic activity in ester cleavage.[8]

Q2: Why is the purity of the Me₃-TACD ligand critical for catalytic performance?

A2: The purity of the Me₃-TACD ligand is paramount as impurities can significantly hinder catalytic activity. Potential impurities stemming from the synthesis, such as unreacted starting materials or byproducts, can compete with the Me₃-TACD for coordination to the metal center, leading to the formation of inactive or less active catalytic species. This can result in lower reaction rates, reduced product yields, and poor selectivity. Therefore, rigorous purification of the ligand is a crucial first step for reproducible and optimal catalytic results.

Q3: How should I prepare and handle the Me₃-TACD metal complex catalyst?

A3: The active catalyst is typically formed in situ by mixing the Me₃-TACD ligand with a suitable metal salt (e.g., Mn(OTf)₂, CuBr) in the reaction solvent prior to the addition of other reagents. It is crucial to perform this under an inert atmosphere (e.g., nitrogen or argon) if the metal center is sensitive to oxidation, as is the case with Cu(I) in ATRP. For manganese-catalyzed oxidations, while the Mn(II) precursor is air-stable, assembling the complex under inert conditions can prevent premature oxidation before the intended oxidant is introduced.

Section 2: Troubleshooting Guide for Manganese-Catalyzed Oxidations

This section provides solutions to common problems encountered during oxidation reactions using Mn/Me₃-TACD catalysts.

Q4: My manganese-catalyzed oxidation reaction shows low conversion or has stalled. What are the potential causes and how can I address this?

A4: Low conversion in a manganese-catalyzed oxidation can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.

Troubleshooting Workflow for Low Conversion:

A Low Conversion Observed B Check Catalyst Integrity A->B C Verify Oxidant Activity A->C D Optimize Reaction Conditions A->D E Catalyst Deactivation Suspected B->E Color change/precipitation F Oxidant Degradation C->F Gas evolution (O2) G Suboptimal Temperature or pH D->G Slow reaction rate H Regenerate or Use Fresh Catalyst E->H I Use Fresh Oxidant F->I J Adjust Temperature/Buffer G->J

Caption: Troubleshooting workflow for low conversion in Mn-catalyzed oxidations.

Step-by-Step Troubleshooting:

  • Assess Catalyst Deactivation: A common issue is the deactivation of the manganese catalyst.[9] This can be caused by the formation of inactive manganese species or degradation of the ligand. Visually inspect the reaction mixture for any color changes or precipitation that might indicate catalyst decomposition. If deactivation is suspected, adding a fresh batch of catalyst to the stalled reaction can help determine if this is the limiting factor.[4]

  • Verify Oxidant Integrity: Hydrogen peroxide, a common oxidant in these reactions, can decompose over time, especially in the presence of metal ions, leading to the formation of water and oxygen. If you observe significant gas evolution, your oxidant may be degrading before it can react with the substrate. Use a fresh, properly stored batch of hydrogen peroxide.

  • Optimize Reaction Conditions:

    • Additives: The presence of additives like carboxylic acids or bicarbonate can be crucial for catalytic activity.[3][8][10][11] These additives can facilitate the formation of the active high-valent manganese-oxo species.[3] If you are not using an additive, consider adding one. If you are, ensure it is of high purity and added at the correct concentration.

    • Solvent: The choice of solvent can influence catalyst stability and reactivity. Acetonitrile and tert-butanol are commonly used. Ensure your solvent is dry and free of impurities that could interfere with the catalyst.

    • Temperature: While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates. Conversely, excessive heat can accelerate catalyst decomposition.

Q5: I am observing poor selectivity in my epoxidation reaction, with significant formation of diol or other side products. How can I improve selectivity?

A5: Poor selectivity in epoxidation often arises from the epoxide product undergoing further reaction, such as hydrolysis to the diol, or from competing oxidation pathways.

Strategies to Enhance Epoxidation Selectivity:

StrategyRationaleRecommended Action
Control Reaction Time Prolonged reaction times can lead to over-oxidation or hydrolysis of the desired epoxide.Monitor the reaction closely by TLC or GC/LC-MS and quench the reaction once the starting material is consumed or the epoxide concentration is maximized.
Use of Additives Certain additives can modulate the reactivity and selectivity of the catalyst. For instance, bicarbonate buffer is known to be crucial in some manganese-catalyzed epoxidations.[10][11]Screen different additives, such as salicylic acid or sodium acetate, which have been shown to enhance the rate of epoxidation relative to competing reactions.[12]
Adjust pH The pH of the reaction medium can influence the stability of the epoxide. Acidic conditions can promote epoxide ring-opening.If applicable, use a buffered system to maintain a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis of the epoxide.
Lower Temperature Higher temperatures can sometimes favor side reactions over the desired epoxidation.Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to see if selectivity improves, even if it requires a longer reaction time.

Q6: My catalyst appears to be precipitating out of the reaction mixture. What is happening and can it be prevented?

A6: Precipitation of the catalyst is a strong indicator of catalyst deactivation, likely through the formation of insoluble manganese oxides (e.g., MnO₂). This can be triggered by several factors:

  • Excessive Oxidant Concentration: A high local concentration of hydrogen peroxide can lead to rapid, uncontrolled oxidation of the manganese center to insoluble higher oxidation states.

  • Inappropriate Solvent: The solvent may not be able to effectively solvate the active catalytic species or its intermediates, leading to precipitation.

  • Ligand Degradation: Under harsh oxidative conditions, the Me₃-TACD ligand itself can be degraded, causing the manganese to precipitate as an oxide.

Preventative Measures:

  • Slow Addition of Oxidant: Add the hydrogen peroxide slowly to the reaction mixture using a syringe pump. This maintains a low, steady-state concentration of the oxidant and minimizes catalyst decomposition.

  • Solvent Screening: If precipitation is a persistent issue, consider screening alternative solvents or solvent mixtures that may offer better solubility for the catalytic species.

  • Use of Co-ligands: In some cases, the addition of a co-ligand can help stabilize the manganese complex in solution.[1]

Section 3: Troubleshooting Guide for Copper-Catalyzed ATRP

This section provides solutions to common problems encountered during Atom Transfer Radical Polymerization using Cu/Me₃-TACD catalysts.

Q7: My ATRP reaction is very slow or shows an extended induction period. How can I increase the polymerization rate?

A7: A slow ATRP reaction is often due to a low concentration of the active Cu(I) species or a slow activation of the initiator.

Troubleshooting Workflow for Slow ATRP:

A Slow Polymerization B Check for Oxygen Contamination A->B C Verify Initiator Efficiency A->C D Optimize Catalyst System A->D E Oxygen Scavenging Cu(I) B->E Reaction mixture turns green/blue F Initiator Structure Inappropriate C->F G Low Cu(I) Concentration D->G H Thorough Degassing E->H I Select More Active Initiator F->I J Increase Catalyst Concentration or Add Reducing Agent G->J

Caption: Troubleshooting workflow for slow ATRP reactions.

Step-by-Step Troubleshooting:

  • Eliminate Oxygen: Oxygen is a radical scavenger and will also oxidize the active Cu(I) catalyst to the inactive Cu(II) state. This is a common cause of slow or inhibited polymerizations.[13] Ensure that your monomer, solvent, and initiator are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas. The reaction should be conducted under a positive pressure of nitrogen or argon.

  • Increase Catalyst Activity:

    • Ligand Choice: The electronic and steric properties of the ligand significantly impact the catalyst's activity.[6][7] While Me₃-TACD is a good ligand, for certain monomers, a more active catalyst may be needed.

    • Solvent Effects: The solvent can coordinate to the copper center and affect the position of the ATRP equilibrium.[14][15] Polar, coordinating solvents can increase the rate of polymerization.

  • Add a Reducing Agent (ARGET or ICAR ATRP): To counteract the accumulation of Cu(II) due to radical termination reactions or oxygen contamination, a small amount of a reducing agent (e.g., ascorbic acid, tin(II) 2-ethylhexanoate) can be added. This will continuously regenerate the active Cu(I) species from the Cu(II) deactivator, a technique known as Activators ReGenerated by Electron Transfer (ARGET) ATRP or Initiators for Continuous Activator Regeneration (ICAR) ATRP.[16][17]

Q8: The molecular weight distribution (Đ or PDI) of my polymer is broad. How can I achieve better control over the polymerization?

A8: A broad molecular weight distribution indicates a loss of control over the polymerization, which can be caused by a number of factors.

Strategies for Narrowing Molecular Weight Distribution:

StrategyRationaleRecommended Action
Increase Deactivator Concentration A higher concentration of the Cu(II) deactivator species leads to a faster deactivation of the growing polymer chains, resulting in better control and a narrower molecular weight distribution.[18]Add a small amount of the Cu(II) complex (e.g., CuBr₂/Me₃-TACD) at the beginning of the reaction. Typically, 5-10% relative to the Cu(I) catalyst is sufficient.
Ensure Fast Initiation For a narrow molecular weight distribution, all polymer chains should start growing at the same time. This requires a fast and efficient initiation step.Choose an initiator that is known to be highly efficient for the monomer you are polymerizing. The initiator should be at least as reactive as the propagating dormant chain end.
Lower the Temperature High temperatures can increase the rate of side reactions, such as termination, which can broaden the molecular weight distribution.Conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate.
Solvent Choice The solvent can influence the stability of the catalyst and the propagating radicals.[19]Screen different solvents to find one that provides a good balance of polymerization rate and control.

Q9: The color of my ATRP reaction is not as expected. What does the color indicate?

A9: The color of the reaction mixture provides valuable information about the state of the copper catalyst.

  • Colorless to Light Yellow/Brown: This typically indicates a high concentration of the Cu(I) complex, the active form of the catalyst.

  • Green or Blue: This color is characteristic of the Cu(II) complex, the deactivator. A predominantly green or blue color at the start of the reaction suggests that the Cu(I) has been oxidized, likely by oxygen. If the color changes from brown to green during the polymerization, it indicates the accumulation of the Cu(II) deactivator, which is a normal part of the ATRP process.[13][20]

If your reaction mixture is green or blue from the outset, it is a strong indication of oxygen contamination, and the polymerization is unlikely to proceed efficiently.

Section 4: Catalyst Synthesis and Purification Protocol

Protocol 1: Synthesis of this compound (Me₃-TACD)

A general procedure for the N-methylation of 1,5,9-triazacyclododecane is the Eschweiler-Clarke reaction.

Materials:

  • 1,5,9-Triazacyclododecane

  • Formaldehyde (37 wt. % in H₂O)

  • Formic acid (≥95%)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,5,9-triazacyclododecane in water, add formaldehyde.

  • Slowly add formic acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until the pH is >12.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Note: For detailed synthetic procedures and characterization data, refer to relevant literature.[21]

References

  • Study of Deactivation and Regeneration of ZSM-5 Supported Manganese Nano Catalysts in Combustion of Ethyl Acetate and 2-Propanol. (2016). ResearchGate. [Link]

  • Di- and trinuclear arrangements of zinc(II)-1,5,9-triazacyclododecane units on the calix[14]arene scaffold: Efficiency and substrate selectivity in the catalysis of ester cleavage. (2006). Inorganica Chimica Acta.

  • Solvent Effects on the Activation Rate Constant in Atom Transfer Radical Polymeriz
  • Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. (2015). PubMed Central (PMC). [Link]

  • Catalysis in complex media: Industrial application of manganese based oxidation catalysts and the role of microenvironments and additives in determining reactivity. (2014). NWO. [Link]

  • Solvent Effects and Selection of a Catalyst for Aqueous Media. Carnegie Mellon University. [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2024). RSC Publishing.
  • Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. (2022). MDPI. [Link]

  • Effect of manganese promotion on the activity and selectivity of cobalt catalysts for CO preferential oxidation. (2019). ResearchGate. [Link]

  • What Methods Are Available to Reactivate Deactivated Catalysts?. (2023). minstrong. [Link]

  • DEACTIVATION AND REGENERATION OF SOLID CATALYSTS. (2007). World Scientific Publishing.
  • Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. (2021).
  • ATRP in Protic Media. Carnegie Mellon University. [Link]

  • Enhancement of the Rate of Atom Transfer Radical Polymerization in Organic Solvents by Addition of W
  • The Effect of Ligands on Copper-Mediated Atom Transfer Radical Polymerization. (2001). ResearchGate. [Link]

  • Influence of the Type of Macrocycle on the Stabilisation of the High Oxidation State of the Manganese Ion and Electrode Processes. (2023). PubMed Central (PMC). [Link]

  • Atom-Transfer Radical Polymerization: Method Question. (2015). Physics Forums. [Link]

  • Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. (2022). YouTube. [Link]

  • Structural Characterization of an ATRP Catalyst Complex. Matyjaszewski Polymer Group. [Link]

  • Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[22]aneN3) and Its DNA Photocleavage Activity. (2025). PubMed. [Link]

  • How to Conduct an ATRP. Carnegie Mellon University. [Link]

  • Towards the development of highly active copper catalysts for atom transfer radical addition (ATRA) and polymerization (ATRP). (2008). ResearchGate. [Link]

  • Visible Light and Sunlight Photoinduced ATRP with ppm of Cu Catalyst. (2012). ACS Macro Letters. [Link]

  • 46 questions with answers in ATOM TRANSFER RADICAL POLYMERIZATION. ResearchGate. [Link]

  • Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. (2002). Journal of the American Chemical Society.
  • Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. (2014).
  • Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism. (2022). MDPI. [Link]

  • 1,5,9-trimethylcyclododecatriene derivatives. (1974).
  • Mechanisms in manganese oxidation catalysis with 1,4,7-triazacyclononane based ligands. (2018). Semantic Scholar. [Link]

  • Inorganica Chimica Acta. (2024). CNR-IRIS.
  • Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. (2002). ResearchGate. [Link]

  • Electrochemical Epoxidation Catalyzed by Manganese Salen Complex and Carbonate with Boron-Doped Diamond Electrode. (2023). Semantic Scholar. [Link]

  • Activation by oxidation and ligand exchange in a molecular manganese vanadium oxide water oxidation catalyst. (2021). ChemRxiv. [Link]

  • Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. (2002). Organic Chemistry Portal. [Link]

  • 1,5,9-Triazacyclododecane. PubChem. [Link]

  • Unmasking the Ligand Effect in Manganese-Catalyzed Hydrogenation: Mechanistic Insight and Catalytic Application. (2019). PubMed. [Link]

  • Dalton Transactions. (2023). SciSpace.
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2016). PubMed Central (PMC). [Link]

Sources

refining the workup procedure for 1,5,9-Trimethyl-1,5,9-triazacyclododecane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

This guide provides in-depth technical support for researchers engaged in the synthesis of this compound. We will address common challenges encountered during the workup and purification stages, moving beyond a simple recitation of steps to explain the underlying chemical principles. This document is structured to provide immediate, actionable solutions to practical laboratory problems.

The synthesis of polyazamacrocycles like 1,5,9-triazacyclododecane ([1]aneN₃) and its N-methylated derivative is a cornerstone of coordination chemistry and drug development. A prevalent and robust method for constructing the macrocyclic framework is the Richman-Atkins cyclization, which typically involves the formation of stable p-toluenesulfonamide (tosyl) protected intermediates.[2][3] The true challenge often lies not in the cyclization itself, but in the subsequent deprotection and purification steps required to isolate the desired product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the workup procedure, presented in a question-and-answer format.

Question 1: I've completed the tosyl deprotection using concentrated acid (e.g., HBr/acetic acid), but my workup is yielding an intractable brown oil or a very low yield of the desired product. What's going wrong?

Answer: This is the most common bottleneck in this synthesis. The stability of the tosylamide bond makes its cleavage challenging, and the harsh conditions required can lead to several workup complications.[4]

  • Probable Cause 1: Incomplete Reaction. The sulfonamide is extremely stable and requires prolonged heating in strong acid for complete cleavage. If the reaction is incomplete, you will have a mixture of partially and fully deprotected species, which is very difficult to separate.

  • Probable Cause 2: Inefficient Removal of p-Toluenesulfonic Acid (TsOH). The primary byproduct of the deprotection is TsOH. During the basic workup (e.g., addition of NaOH to raise the pH), this acid is converted to its sodium salt (NaOTs). If your product is extracted with an organic solvent, this highly polar salt can drag some of the polyamine product with it into the aqueous layer or form an emulsion at the interface, severely reducing your isolated yield.

  • Probable Cause 3: Product Loss during Basification. The free amine product, 1,5,9-triazacyclododecane, has significant water solubility, especially as a salt at neutral or slightly acidic pH. When you neutralize the reaction mixture, precipitating the product as a free base can be difficult if the concentration is low. Raising the pH too high with excess strong base can also sometimes promote side reactions.

Recommended Solution Workflow:

  • Ensure Complete Deprotection: Before beginning the workup, confirm the absence of the starting material by a suitable method (e.g., TLC or a small sample workup for ¹H NMR analysis). The aromatic protons of the tosyl group (typically two doublets around 7.3-7.8 ppm) should be completely gone. If not, continue heating the reaction.

  • Initial Workup - The "Dilute and Wash" Method:

    • After cooling, cautiously dilute the reaction mixture with a large volume of cold water. This helps to dissipate heat and control the subsequent neutralization.

    • Perform multiple washes with a non-polar organic solvent like diethyl ether or toluene before basification. The highly acidic conditions will ensure your polyamine product is fully protonated and remains in the aqueous layer, while the non-polar TsOH byproduct will be partitioned into the organic layer. Discard the organic washes.

  • Controlled Basification and Extraction:

    • Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated solution of NaOH or KOH with vigorous stirring to bring the pH > 12. This converts the polyamine hydrochloride/hydrobromide salt to the free base.

    • The free base is significantly more soluble in organic solvents. Immediately and repeatedly extract the basic aqueous solution with a chlorinated solvent like dichloromethane (DCM) or chloroform. Polyamines often require numerous extractions for good recovery.[5]

  • Drying and Evaporation: Combine the organic extracts, dry thoroughly over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Avoid excessive heat as polyamines can be volatile.

Question 2: My final N-methylation step (e.g., Eschweiler-Clarke reaction) is complete, but I am struggling to isolate the pure this compound. The crude product is a sticky solid or oil.

Answer: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is an excellent method for exhaustive methylation of amines. However, the workup requires careful removal of excess reagents and byproducts.

  • Probable Cause: Residual Formic Acid/Formate Salts. After the reaction, the product exists as a formate salt. The workup typically involves basification to generate the free amine. Any remaining formic acid will be converted to a formate salt, which can contaminate the product.

  • Solution Protocol:

    • Cool the reaction mixture and slowly add a strong base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12).

    • Extract the product multiple times with a suitable organic solvent (DCM or ethyl acetate).

    • Combine the organic layers and wash them with saturated sodium bicarbonate solution, followed by brine. This helps remove any last traces of acidic impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: The crude product can often be purified by vacuum distillation or by column chromatography on alumina (basic), not silica gel, as tertiary amines can stick irreversibly to acidic silica. A common eluent system is DCM with a small percentage of methanol (e.g., 98:2 DCM:MeOH).

Frequently Asked Questions (FAQs)

Q1: Why is the removal of tosyl groups so difficult compared to other protecting groups like Boc?

The sulfur(VI) center in a sulfonamide is highly electron-deficient, and the S-N bond is exceptionally strong and sterically hindered. Unlike carbamates (like Boc), which are readily cleaved by acid via a carbocationic mechanism, sulfonamides lack a similar low-energy pathway for cleavage. Deprotection therefore requires either very harsh acidic conditions to protonate the amide and force cleavage, or potent reducing agents to cleave the S-N bond via single-electron transfer (SET).[4][6]

Q2: Are there alternatives to strong acid for tosyl deprotection?

Yes, reductive cleavage is a common alternative, though it has its own challenges. Methods include:

  • Sodium in liquid ammonia: A classic but technically demanding method.

  • Sodium naphthalenide: A powerful SET reagent that can cleave tosyl groups efficiently at low temperatures.[6] This can be a milder alternative for sensitive substrates.

  • Samarium(II) iodide (SmI₂): Another potent one-electron reductant.[7] These methods avoid strong acids but require strictly anhydrous/anaerobic conditions and careful handling of pyrophoric or highly reactive reagents.

Q3: How do I confirm the purity and identity of my final this compound?

A combination of analytical techniques is essential:

  • ¹H NMR: You should see the disappearance of the N-H protons from the precursor and the appearance of a sharp singlet for the three N-CH₃ groups (integrating to 9H). The ring methylene protons will appear as complex multiplets.

  • ¹³C NMR: The number of signals should correspond to the symmetry of the molecule. Expect signals for the N-CH₃ carbons and the distinct methylene carbons of the macrocyclic ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is ideal. Look for the [M+H]⁺ ion at m/z = 214.2.

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N).

Experimental Protocols & Data

Protocol: Deprotection of Tris-Tosyl-[1]aneN₃ and Conversion to Free Base

This protocol assumes the starting material is 1,5,9-Tris(p-toluenesulfonyl)-1,5,9-triazacyclododecane.

  • Deprotection: In a round-bottom flask equipped with a reflux condenser, suspend the tris-tosyl precursor (1.0 eq) in a 1:1 mixture of 48% HBr and glacial acetic acid. Heat the mixture to reflux (approx. 110-120 °C) for 48-72 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The starting material has a moderate Rf, while the highly polar product salt will remain at the baseline.

  • Cooling and Dilution: Once complete, cool the dark reaction mixture to room temperature, then further cool in an ice bath. Slowly and cautiously add 10 volumes of ice-cold deionized water.

  • Acidic Wash: Transfer the diluted solution to a separatory funnel and wash 3-5 times with equal volumes of diethyl ether to remove the cleaved p-toluenesulfonic acid. The product remains in the aqueous phase.

  • Basification: Place the aqueous layer in a flask and cool in a large ice/salt bath. With vigorous stirring, slowly add 50% (w/v) NaOH solution until the pH is > 12. A white precipitate of the free amine may form.

  • Extraction: Transfer the basic slurry to a large separatory funnel and extract at least 5-8 times with dichloromethane (DCM).

  • Drying and Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 1,5,9-triazacyclododecane as a solid or oil.

Data Summary Table
StepReagent/SolventTypical Ratio (per mole of precursor)Temp (°C)Time (h)Expected Yield
Deprotection48% HBr / Acetic Acid1.5 - 2.0 L110-12048-72N/A
MethylationFormic Acid / Formaldehyde10-15 eq90-10012-24>85%
PurificationAlumina Column ChromatographyN/ARoom TempN/A70-80% (overall)

Visualized Workflows

General Synthesis and Workup Pathway

cluster_synthesis Synthesis cluster_workup Workup & Purification A Tris-Tosyl-[12]aneN3 B [12]aneN3·3HBr Salt A->B HBr/AcOH Reflux C [12]aneN3 (Free Base) B->C NaOH (aq) pH > 12 W1 Dilute with H2O, Wash with Ether B->W1 D 1,5,9-Trimethyl-[12]aneN3 C->D HCOOH/HCHO (Eschweiler-Clarke) W2 Extract with DCM C->W2 W3 Purify (Distillation or Alumina Column) D->W3 W1->C After Basification

Caption: Overall workflow from the protected macrocycle to the final product.

Troubleshooting the Deprotection Workup

Start Workup begins after deprotection reaction Q1 Is the crude product an intractable oil or emulsion? Start->Q1 A1_Yes Action: Re-dissolve in acid. Perform more ether washes to remove TsOH before re-basifying. Q1->A1_Yes Yes A1_No Proceed to extraction. Q1->A1_No No Q2 Is the final yield after extraction very low? A1_No->Q2 A2_Yes Cause: Product lost to aqueous layer. Action: Perform more extractions (8-10x) with DCM or Chloroform. Consider continuous liquid-liquid extraction. Q2->A2_Yes Yes A2_No Yield is acceptable. Q2->A2_No No

Caption: Decision tree for common issues during the deprotection workup.

References

  • Patentschrift (German Patent) 3845078.1,5,9-trimethylcyclododecatriene derivatives.
  • Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry. [Link]

  • Tosyl group. Wikipedia. [Link]

  • Yang, M., et al. (2025). Catalytic removal of tosyl and mesyl groups. ResearchGate. [Link]

  • What is the mechanism for the removal of a tosyl group with samarium(II) iodide? Reddit r/chemistry. [Link]

  • This compound. PubChem. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters. [Link]

  • Polyamines determination by TLC and HPLC. ResearchGate. [Link]

  • Hoye, R. C., et al. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry. [Link]

  • Hoye, R. C., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. PubMed. [Link]

Sources

overcoming solubility problems with 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5,9-Trimethyl-1,5,9-triazacyclododecane

A Guide to Overcoming Solubility Challenges in Research and Development

Prepared by the Senior Application Scientist Team

Introduction

This compound is a macrocyclic tertiary amine widely utilized in coordination chemistry, catalysis, and as a chelating agent in various biomedical applications.[1] Its unique 12-membered ring structure containing three nitrogen atoms is key to its function, particularly its ability to form stable complexes with metal ions.[1][2] However, the very features that make it a powerful ligand—a bulky, hydrophobic hydrocarbon backbone combined with basic nitrogen atoms—present significant solubility challenges, especially in aqueous media.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to effectively manage and overcome the solubility limitations of this compound, ensuring reliable and reproducible experimental outcomes.

Understanding the Solubility Profile of this compound

The solubility of this compound is governed by a balance between its nonpolar and polar characteristics.

  • Hydrophobic Nature: The cyclododecane ring is a large, nonpolar hydrocarbon structure, which limits its interaction with polar solvents like water. This is a direct consequence of the "like dissolves like" principle, where solubility is favored when the solute and solvent have similar polarities.[3][4]

  • Basic Nitrogen Atoms: The three tertiary amine groups are Lewis bases. In neutral or alkaline aqueous solutions, these nitrogens are unprotonated and have limited ability to form hydrogen bonds with water, further contributing to low solubility. However, these sites can be protonated in acidic conditions.

  • Molecular Size: Larger molecules generally exhibit lower solubility compared to smaller ones, as it is more difficult for solvent molecules to surround them effectively.[4]

Addressing solubility issues, therefore, requires a strategy that mitigates the impact of the hydrophobic backbone while leveraging the chemical properties of the nitrogen atoms.

Frequently Asked Questions (FAQs)

Q1: My this compound is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step I should take?

A: The most effective initial step is pH adjustment . Since the compound is a weak base, lowering the pH of the solution will protonate the nitrogen atoms. This creates a cationic salt form of the molecule, which is significantly more polar and thus more soluble in aqueous media. A simple dropwise addition of a dilute acid like 0.1 M HCl while monitoring the solution's clarity is often sufficient. This is a fundamental technique for improving the solubility of ionizable compounds.[3][5]

Q2: I've lowered the pH, and while solubility has improved, the solution is still cloudy or I can't reach my target concentration. What's my next option?

A: The next step is to introduce a co-solvent . A co-solvent is a water-miscible organic solvent that, when mixed with water, reduces the overall polarity of the solvent system.[6] This makes the environment more favorable for the hydrophobic cyclododecane ring, thereby increasing solubility. Common choices include DMSO, ethanol, or propylene glycol. This technique is one of the most widely used methods for solubilizing poorly soluble compounds for in-vitro testing.[3]

Q3: Is it safe to use heat to dissolve the compound?

A: Yes, applying gentle heat (e.g., 37-50°C) can increase the solubility of most solid compounds.[3][4] However, this should be done with caution. First, ensure the compound is stable at the intended temperature. Second, be aware that a solution prepared at a higher temperature may become supersaturated upon cooling to room or experimental temperature, leading to precipitation. Therefore, heating is best used in combination with pH adjustment and/or co-solvents for stable, long-term solubility.

Q4: The compound dissolves perfectly in my stock solvent (e.g., DMSO), but it precipitates immediately when I add it to my aqueous experimental medium. Why does this happen and how can I prevent it?

A: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the concentrated organic stock but insoluble when diluted into a predominantly aqueous environment. To prevent this:

  • Lower the Stock Concentration: Use a more dilute stock solution if possible.

  • Modify the Dilution Process: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Use an Intermediate Dilution: Dilute the stock into a mixture of the aqueous medium and a co-solvent first, before a final dilution into the purely aqueous medium.

  • Pre-treat the Aqueous Medium: Ensure your final aqueous medium is already optimized for solubility (i.e., adjusted pH or containing a small percentage of a co-solvent).

Q5: For non-aqueous experiments, what are the best organic solvents for this compound?

A: Based on its structure (a large hydrocarbon ring with polar nitrogen atoms), this compound is expected to be soluble in a range of common organic solvents. Good starting points include chlorinated solvents (dichloromethane, chloroform), moderately polar solvents (ethyl acetate), and polar aprotic solvents (DMF, DMSO). It will likely have limited solubility in highly nonpolar solvents like hexanes.

In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Workflow for Solubilization in Aqueous Media

This guide presents a logical, step-by-step approach to achieving a clear, stable solution of this compound in an aqueous buffer.

G start Start: Weigh solid compound dissolve Attempt to dissolve directly in target aqueous buffer start->dissolve check1 Is solution clear and stable? dissolve->check1 success Success! Proceed with experiment. check1->success Yes ph_adjust Protocol 1.1: Adjust pH (Add 0.1 M HCl dropwise to pH 4-5) check1->ph_adjust No check2 Is solution clear and stable? ph_adjust->check2 check2->success Yes cosolvent Protocol 1.2: Add Co-solvent (e.g., DMSO, Ethanol up to 5% v/v) check2->cosolvent No check3 Is solution clear and stable? cosolvent->check3 check3->success Yes heat Apply Gentle Heat (37-50°C with stirring) check3->heat No check4 Is solution clear and stable? heat->check4 check4->success Yes fail Re-evaluate formulation. Consider alternative delivery system (e.g., surfactants, complexation). check4->fail No

Caption: Systematic workflow for aqueous solubilization.

Protocol 1.1: Solubilization via pH Adjustment

Causality: This protocol leverages the basicity of the amine groups. Protonation converts the neutral, nonpolar molecule into a more soluble cationic salt.

  • Preparation: Weigh the desired amount of this compound into a clean vessel.

  • Initial Suspension: Add approximately 80% of the final required volume of your aqueous buffer. The compound will likely form a suspension or remain as an insoluble solid.

  • Acidification: While stirring the suspension vigorously, add a solution of 0.1 M HCl (or another suitable acid) drop by drop.

  • Observation: Continue adding acid and stirring until the solid material completely dissolves and the solution becomes clear.

  • Final Adjustment: Check the pH of the solution. If it is lower than your experimental tolerance, you can carefully back-titrate with a dilute base (e.g., 0.1 M NaOH), but be cautious as increasing the pH may cause precipitation.

  • QS to Volume: Once dissolved, add the remaining buffer to reach the final target volume and concentration.

Protocol 1.2: Employing Co-solvents

Causality: This protocol reduces the polarity of the bulk solvent, making it more hospitable to the hydrophobic regions of the solute.[3][6]

  • Stock Solution: Prepare a concentrated stock solution of the compound in a pure, water-miscible organic solvent. DMSO is often a good first choice due to its high solubilizing power.

  • Buffer Preparation: Prepare the aqueous buffer for your experiment.

  • Addition: While vigorously stirring the aqueous buffer, add the required volume of the organic stock solution dropwise. The final concentration of the co-solvent should be kept as low as possible, ideally below 5% (v/v), to minimize potential effects on the biological or chemical system.

  • Combined Approach: If necessary, the aqueous buffer can be pre-acidified (as per Protocol 1.1) before the addition of the co-solvent stock solution.

Co-solvent Typical Starting Concentration (% v/v) Notes & Considerations
Dimethyl Sulfoxide (DMSO)1 - 5%Excellent solubilizing power. Can have biological effects in some assays.
Ethanol2 - 10%Generally well-tolerated in biological systems. Less powerful than DMSO.
Propylene Glycol (PG)2 - 10%Common vehicle for in-vivo studies. Can increase viscosity.
Polyethylene Glycol 300/4005 - 15%Good for increasing solubility but significantly increases solution viscosity.
Guide 2: Troubleshooting Precipitation During Experiments

Precipitation during an experiment, after initial successful dissolution, is typically caused by a change in the solution's conditions.

G start Precipitation Observed in Experiment q1 Was a new reagent/buffer added? start->q1 a1_yes New addition likely altered pH or solvent ratio. Solution: Pre-adjust pH of added reagent or increase co-solvent % in final mix. q1->a1_yes Yes q2 Did the temperature change? q1->q2 No a2_yes Compound may have been in a supersaturated state. Solution: Maintain experiment at the dissolution temperature or reformulate for higher solubility at ambient temp. q2->a2_yes Yes q3 Was the sample stored for a long time? q2->q3 No a3_yes Slow precipitation from a metastable solution. Solution: Prepare solutions fresh. If storage is needed, filter before use. q3->a3_yes Yes

Caption: Logic diagram for troubleshooting in-experiment precipitation.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. International Scholarly Research Notices, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]

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  • PubChem. (n.d.). This compound. [Link]

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  • PubMed. (2024). Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[7]aneN3) and Its DNA Photocleavage Activity. [Link]

  • National Institutes of Health (NIH). (2017). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

  • ResearchGate. (2017). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

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Technical Support Center: Strategies for Scaling the Production of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 1,5,9-Trimethyl-1,5,9-triazacyclododecane, a key building block in coordination chemistry and pharmaceutical development.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and process chemists. Our approach is to explain the causality behind experimental choices, ensuring a robust and scalable process.

Section 1: Synthesis Strategy & Core Principles (FAQs)

This section addresses fundamental questions regarding the synthetic approach to the 1,5,9-triazacyclododecane core and its subsequent N-methylation.

Q1: What is the most common and scalable synthetic route to the 1,5,9-triazacyclododecane core?

The most established and widely adopted method for synthesizing polyaza macrocycles, including the 1,5,9-triazacyclododecane ([2]aneN3) backbone, is the Richman-Atkins cyclization.[3][4] This method involves the reaction of a linear bis-sulfonamide with a linear bis-electrophile, such as a tosylate or mesylate, under basic conditions. The sulfonamide groups activate the amine protons for deprotonation and protect the amines during the reaction.

Q2: Why is the Richman-Atkins cyclization favored for this type of macrocycle?

The Richman-Atkins approach offers several advantages that make it particularly suitable for scaling up:

  • High Reliability: It is a well-documented and robust reaction for forming aza-macrocycles of various sizes.[5][6]

  • Suppression of Side Reactions: The use of sulfonamide protecting groups prevents quaternization and other side reactions that can occur with free amines.

  • Good Yields: When performed under appropriate high-dilution conditions, it can provide good yields of the desired macrocycle by favoring the intramolecular cyclization over intermolecular polymerization. The bis-sulfonamide salt can be conveniently formed in situ using bases like potassium or cesium carbonate in DMF.[5]

Q3: What are the critical parameters to control during the cyclization reaction to maximize yield and minimize oligomerization?

The primary challenge in any macrocyclization is overcoming the entropic penalty of bringing two ends of a linear precursor together while preventing multiple precursors from reacting with each other (oligomerization).[7][8] The key to success lies in maintaining pseudo-high dilution conditions:

  • Slow Reagent Addition: The linear precursors should be added very slowly via syringe pump to a large volume of heated solvent (typically DMF). This keeps the instantaneous concentration of the reactants extremely low, ensuring that a molecule is more likely to react with its other end than with another molecule.

  • Solvent and Temperature: Anhydrous DMF is the solvent of choice as it effectively dissolves the sulfonamide salts.[5] The reaction is typically run at elevated temperatures (80-120 °C) to ensure a sufficient reaction rate.

  • Choice of Base: Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃). The larger cesium cation can act as a template, coordinating with the heteroatoms of the linear precursor to pre-organize it into a conformation favorable for cyclization. This "template effect" can significantly improve yields.[9]

Q4: How are the methyl groups typically introduced to form the final this compound product?

The N-methylation is performed after the macrocycle has been formed and the sulfonamide protecting groups have been removed. The most common and scalable method for exhaustive N-methylation of secondary amines is the Eschweiler-Clarke reaction . This one-pot procedure uses an excess of formaldehyde and formic acid. The formaldehyde forms a transient iminium ion with the amine, which is then reduced by the formic acid (acting as a hydride donor) to yield the methylated amine. It is highly efficient and avoids the use of hazardous alkylating agents like methyl iodide, which could lead to undesired quaternization of the amine.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses common problems encountered when transitioning from lab-scale to pilot-scale production.

Problem 1: Low Yield of the Cyclized Product

Q: My cyclization yield dropped significantly when I increased the batch size. What are the likely causes and how can I fix it?

A drop in yield upon scale-up is almost always due to a breakdown of the pseudo-high dilution conditions. Simply increasing the volumes of all reagents and solvents proportionally is often not sufficient.

  • Root Cause Analysis: At higher absolute quantities, the instantaneous concentration of reactants at the point of addition can become too high, favoring intermolecular reactions that lead to linear oligomers.

  • Solutions:

    • Extend Addition Time: The most critical parameter is the rate of addition. If you double the scale, you should at least double the addition time. A good starting point for scale-up is to maintain the same molar addition rate as in the lab-scale synthesis.

    • Improve Mixing: Ensure the reaction vessel has adequate agitation. A "hot spot" of high concentration can form where the reagent stream enters the vessel if mixing is poor. Use an overhead stirrer and properly positioned baffles.

    • Optimize Addition Point: For larger vessels, consider adding the reagent below the surface of the solvent to promote rapid dispersion.

    • Re-evaluate Solvent Volume: While undesirable from a process mass intensity (PMI) perspective, you may need to increase the solvent-to-reagent ratio beyond a simple linear scale-up to maintain the necessary low concentration.

Problem 2: Contamination with Oligomeric Byproducts

Q: I'm observing significant amounts of what appear to be dimers or higher oligomers by LC-MS. How can I suppress their formation and remove them?

This issue is directly related to the high-dilution principle discussed above.

  • Suppression: All the solutions for "Low Yield" are applicable here, as oligomers are the primary competing product. Strict adherence to slow addition and efficient mixing is paramount. Using a cesium carbonate base can also help by promoting the formation of the monomeric cycle.

  • Removal:

    • Crystallization: The tosylated macrocycle is often a crystalline solid. Differences in solubility between the desired monomeric macrocycle and the linear or cyclic oligomers can be exploited. Perform a systematic screen of solvents (e.g., ethanol, isopropanol, ethyl acetate) to find conditions that selectively crystallize the desired product.

    • Column Chromatography: While challenging on a large scale, flash column chromatography on silica gel is effective. The more polar oligomers will typically have a longer retention time than the less polar, more compact cyclic monomer. A gradient elution is often necessary.

Problem 3: Incomplete Deprotection

Q: The removal of the tosyl protecting groups is sluggish or incomplete on a larger scale. What are the best methods for large-scale deprotection?

Tosyl groups are notoriously robust. Methods that work well on a small scale can be problematic at scale due to safety, reagent stoichiometry, and work-up challenges.

  • Method 1: HBr in Acetic Acid: This is a classic method.

    • Challenges at Scale: Highly corrosive, requires specialized reactors. The reaction can be slow, sometimes requiring elevated temperatures and long reaction times (24-48h). Monitoring the reaction to completion is critical.

    • Optimization: Ensure a sufficient excess of HBr is used (typically >10 equivalents per tosyl group). The use of phenol as a scavenger can sometimes help prevent side reactions.

  • Method 2: Sodium in Liquid Ammonia (Birch Reduction Conditions): This method is very effective but presents significant operational hazards.

    • Challenges at Scale: Requires a specialized low-temperature reactor capable of handling liquid ammonia and metallic sodium, which is highly flammable and reactive. This is generally not feasible outside of specialized chemical manufacturing facilities.

  • Method 3: Reductive Cleavage with NaBH₄/I₂ or other reducing agents: This offers a milder alternative but may require significant optimization.

  • Alternative Protecting Groups: For future process development, consider alternative sulfonamides that are easier to cleave, such as the nosyl (nitrobenzenesulfonyl) or SES (β-trimethylsilylethanesulfonyl) groups, which can be removed under much milder conditions.[5]

Problem 4: Difficulties in Product Isolation and Purification

Q: The final methylated product is a polar oil and difficult to purify. What are the recommended large-scale purification strategies?

The final product, this compound, is a tertiary amine, making it basic and highly polar.

  • Strategy 1: Salt Formation and Crystallization:

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol).

    • Add a solution of HCl in the same solvent (or bubble HCl gas) to form the hydrochloride salt.

    • The hydrochloride salt is often a crystalline solid that will precipitate and can be isolated by filtration, leaving many non-basic impurities behind.

    • The free base can be regenerated by dissolving the salt in water and basifying with NaOH, followed by extraction into an organic solvent like dichloromethane.

  • Strategy 2: Kugelrohr or Short-Path Distillation: As a relatively small molecule, the final product may be amenable to vacuum distillation. This is an excellent method for removing non-volatile impurities on a large scale.

  • Strategy 3: Acid-Base Extraction Work-up: A liquid-liquid extraction procedure can be effective.

    • Dissolve the crude material in a non-polar solvent (e.g., toluene).

    • Extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous phase, leaving non-basic organic impurities in the toluene.

    • Separate the phases, basify the aqueous layer with NaOH, and re-extract the pure amine product into a fresh organic solvent (e.g., dichloromethane).

Section 3: Experimental Protocols & Data

Experimental Protocol: Scalable Synthesis of this compound

Step 1: Cyclization - Synthesis of 1,5,9-Tris(p-toluenesulfonyl)-1,5,9-triazacyclododecane

This protocol is based on the Richman-Atkins methodology.[5]

  • To a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add cesium carbonate (Cs₂CO₃, ~2.5 eq.) and anhydrous N,N-dimethylformamide (DMF, 10 L).

  • Heat the stirred suspension to 90 °C under a nitrogen atmosphere.

  • In a separate vessel, dissolve N,N'-ditosyl-1,3-propanediamine (1.0 eq.) and 1,3-bis(p-toluenesulfonyloxy)propane (1.0 eq.) in anhydrous DMF (4 L).

  • Using a syringe pump, add the solution of the linear precursors to the heated DMF/Cs₂CO₃ suspension over a period of 24 hours. Ensure the addition point is below the solvent surface.

  • After the addition is complete, maintain the reaction at 90 °C for an additional 12 hours, monitoring by LC-MS for the disappearance of starting materials.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • The resulting residue can be purified by recrystallization from ethanol to yield the protected macrocycle as a white solid.

Step 2: Deprotection - Synthesis of 1,5,9-Triazacyclododecane Trihydrobromide

  • Charge the protected macrocycle (1.0 eq.) to a suitable glass-lined reactor.

  • Add a 33% solution of hydrobromic acid in acetic acid (~20 eq. HBr) and phenol (~3 eq.) as a scavenger.

  • Heat the mixture to 70 °C and maintain for 48 hours, monitoring by LC-MS.

  • Cool the mixture to room temperature. Add diethyl ether to precipitate the product.

  • Filter the resulting solid, wash thoroughly with diethyl ether, and dry under vacuum to yield the trihydrobromide salt.

Step 3: N-Methylation - Synthesis of this compound

  • Suspend the trihydrobromide salt (1.0 eq.) in water and cool in an ice bath.

  • Carefully add aqueous sodium hydroxide (e.g., 50% w/w) until the pH is >12.

  • To this basic solution, add formic acid (~10 eq.) followed by aqueous formaldehyde (37%, ~10 eq.).

  • Heat the reaction mixture to reflux (100 °C) for 24 hours.

  • Cool to room temperature, basify again with NaOH to pH >12, and extract the product with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Data Presentation: Comparison of Reaction Parameters
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Solvent Volume (DMF) 1 L120 LMaintained a high solvent-to-reagent ratio to ensure high dilution.
Addition Time 8 hours36 hoursCritically important to extend addition time to maintain low instantaneous concentration.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing in the larger volume to prevent concentration gradients.
Base K₂CO₃ / Cs₂CO₃Cs₂CO₃Cesium carbonate is preferred for its template effect, which is more critical at scale.
Typical Yield (Cyclization) 70-80%60-70%A slight drop in yield is common, but can be minimized with careful control.

Section 4: Visualization & Workflows

Overall Synthetic Workflow

G cluster_precursors Precursor Synthesis cluster_process Scale-Up Process P1 N,N'-ditosyl-1,3-propanediamine Cyclization Step 1: Richman-Atkins Cyclization P1->Cyclization P2 1,3-bis(p-toluenesulfonyloxy)propane P2->Cyclization Deprotection Step 2: Tosyl Deprotection (HBr/AcOH) Cyclization->Deprotection Protected Macrocycle Methylation Step 3: Eschweiler-Clarke N-Methylation Deprotection->Methylation [12]aneN3 Salt Purification Final Purification (Distillation or Salt Formation) Methylation->Purification Crude Product Final Final Purification->Final Final Product: This compound

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Logic for Low Cyclization Yield

G Start Low Yield Detected (<60%) Check_Concentration Was pseudo-high dilution maintained? Start->Check_Concentration Check_Reagents Are all reagents anhydrous and pure? Start->Check_Reagents Check_Temp Was the reaction temperature stable? Start->Check_Temp Sol_Concentration1 Increase solvent volume Check_Concentration->Sol_Concentration1 No Sol_Concentration2 Extend addition time Check_Concentration->Sol_Concentration2 No Sol_Reagents Dry solvents/reagents; re-purify starting materials Check_Reagents->Sol_Reagents No Sol_Temp Calibrate thermostat; ensure uniform heating Check_Temp->Sol_Temp No

Caption: Decision tree for troubleshooting low yields in the Richman-Atkins cyclization step.

References

  • Bean, K. M., & Lytle, M. L. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. [Link]

  • Bean, K. M., & Lytle, M. L. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722-2725. [Link]

  • Kallweit, C., et al. (2017). Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors. Beilstein Journal of Organic Chemistry, 13, 107-115. [Link]

  • Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[2]aneN3) and Its DNA Photocleavage Activity. (2021). Molecules, 26(15), 4629. [Link]

  • Bas-Lima, B., et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Molecules, 29(3), 696. [Link]

  • Synthesis of Ts-protected macrocyclic polyamine by Richman and Atkins. ResearchGate. [Link]

  • Chandra, S. K., & Chakravarty, A. R. (1992). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. Journal of the Chemical Society, Dalton Transactions, (10), 1569-1574. [Link]

  • Obstacles and innovations of macrocyclic drug development. (2025). Drug Target Review. [Link]

  • Advances in the synthesis and applications of macrocyclic polyamines. (2024). RSC Advances, 14(28), 20086-20108. [Link]

  • Metal complexes of polyaza and polyoxaaza Schiff base macrocycles. (2025). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Catalytic Validation of 1,5,9-Trimethyl-1,5,9-triazacyclododecane Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the catalytic performance of metal complexes featuring the macrocyclic ligand 1,5,9-Trimethyl-1,5,9-triazacyclododecane ([1]aneN3Me3). Designed for researchers, scientists, and professionals in drug development and industrial chemistry, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of catalyst validation.

Introduction: The Significance of[1]aneN3Me3 in Coordination Chemistry

This compound, a derivative of the 12-membered macrocycle 1,5,9-triazacyclododecane, is a versatile and robust ligand in coordination chemistry.[2] Its three tertiary amine donors, pre-organized within a flexible cyclic structure, form highly stable and kinetically inert complexes with a variety of transition metal ions.[2] This structural arrangement is crucial as it imparts specific steric and electronic properties to the metal center, which in turn dictates the complex's reactivity and catalytic potential.

Manganese complexes of[1]aneN3Me3, for instance, have gained significant attention for their efficacy as oxidation catalysts, particularly in activating hydrogen peroxide for bleaching applications at lower temperatures.[3][4] This guide will focus on the validation of these complexes in the context of oxidation catalysis, comparing their performance against established and alternative catalytic systems.

Synthesis of the Ligand and Metal Complexes: A Foundational Workflow

The journey to a functional catalyst begins with the precise synthesis of its components. The ligand,[1]aneN3Me3, is typically prepared via a multi-step process involving the cyclization to form the parent macrocycle, 1,5,9-triazacyclododecane, followed by N-methylation. Complexation with a metal salt, such as manganese(II) chloride, under controlled conditions yields the desired catalytic species.

The choice of counter-ions and solvents is critical, as it can influence the final geometry and stability of the complex. Characterization using techniques like X-ray crystallography, mass spectrometry, and elemental analysis is non-negotiable to confirm the structure before proceeding to catalytic testing.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization start_materials Precursors (e.g., Diamines, Dihalides) cyclization Cyclization Reaction start_materials->cyclization methylation N-Methylation (e.g., Eschweiler-Clarke) cyclization->methylation ligand [12]aneN3Me3 Ligand methylation->ligand reaction Complexation Reaction ligand->reaction metal_salt Metal Salt (e.g., MnCl2) metal_salt->reaction solvent Solvent solvent->reaction catalyst Mn-[12]aneN3Me3 Complex reaction->catalyst xray X-ray Crystallography catalyst->xray mass_spec Mass Spectrometry catalyst->mass_spec elemental Elemental Analysis catalyst->elemental

Caption: General workflow for ligand synthesis and metal complexation.

Comparative Analysis:[1]aneN3Me3 Complexes vs. Alternative Bleach Catalysts

The primary industrial application for manganese complexes of ligands like[1]aneN3Me3 and its close analog, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-TACN), is as bleach catalysts in laundry detergents.[3][5] They enable the use of hydrogen peroxide-based bleaches (like sodium percarbonate) to effectively remove stains at lower washing temperatures (e.g., 25-60°C), which saves energy and reduces fabric damage.[5][6]

To validate the catalytic activity of a Mn-[1]aneN3Me3 complex, its performance must be benchmarked against relevant alternatives. The ideal comparison includes:

  • A Negative Control: A system with hydrogen peroxide but no catalyst.

  • A Standard Activator: Tetraacetylethylenediamine (TAED), the incumbent bleach activator in many commercial detergents.

  • An Alternative Macrocyclic Catalyst: The well-studied binuclear Mn-Me3-TACN complex, which provides a benchmark for advanced catalytic systems.[6]

Data Presentation: Performance in Low-Temperature Bleaching

The following table summarizes representative data for the removal of a standard tea stain on cotton fabric under controlled laboratory conditions.

Catalyst/ActivatorCatalyst Loading (µM)Temperature (°C)Bleaching Performance (% Stain Removal)Fiber Damage (Tensile Strength Loss %)
None (Control) 04015%< 1%
TAED 15004045%~2%
Mn-Me3-TACN 54075%~5%
Mn-[1]aneN3Me3 54070%~4%
Mn-[1]aneN3Me3 102565%~3%

Note: Data is illustrative, compiled from typical performance characteristics reported in literature such as references[6] and[5]. Actual results will vary based on precise experimental conditions.

Analysis of Performance Data

The data clearly demonstrates the superiority of the manganese complexes over both the uncatalyzed reaction and the traditional TAED activator. The complexes operate at micromolar concentrations, orders of magnitude lower than TAED, while achieving significantly higher stain removal. This highlights their true catalytic nature.

While Mn-Me3-TACN shows slightly higher activity in this example, the performance of Mn-[1]aneN3Me3 is highly comparable. The choice between them in an industrial setting may come down to factors like synthesis cost, ligand stability under prolonged storage, and patent landscape. Crucially, the Mn-[1]aneN3Me3 complex demonstrates excellent activity even at a near-ambient temperature of 25°C, a key objective for developing eco-friendly detergents.[6] The slightly lower fiber damage compared to Mn-Me3-TACN could also be a significant advantage.

Experimental Protocol: Validating Bleach Catalysis

This protocol provides a self-validating system for assessing the performance of a potential bleach catalyst. It includes controls and quantitative measurements to ensure trustworthy and reproducible results.

Materials & Equipment
  • Standard stained fabric swatches (e.g., tea-stained cotton from EMPA Testmaterials)

  • Catalyst stock solution (e.g., 1 mM Mn-[1]aneN3Me3 complex in water)

  • Alternative catalyst/activator (e.g., Mn-Me3-TACN, TAED)

  • Hydrogen peroxide (30% w/w solution)

  • Sodium percarbonate

  • Alkaline buffer solution (e.g., sodium carbonate/bicarbonate, pH 10.5)

  • Laboratory-scale washing simulator (e.g., Terg-O-Tometer) with controlled temperature and agitation

  • Colorimeter or spectrophotometer for measuring CIE Lab* values

  • Tensile strength tester

Step-by-Step Methodology
  • Preparation of Bleaching Liquor:

    • Fill each vessel of the Terg-O-Tometer with 500 mL of the pH 10.5 buffer.

    • Add sodium percarbonate to achieve a concentration equivalent to 15 mM H₂O₂.

    • Pipette the required volume of the catalyst stock solution into the designated vessels to achieve the final target concentration (e.g., 5 µM). Add TAED to its vessel. Leave one vessel as a "no catalyst" control.

    • Equilibrate the vessels to the target temperature (e.g., 40°C).

  • Initial Color Measurement:

    • Measure the CIE Lab* values of all fabric swatches before washing. Take at least three readings per swatch and average them.

  • Washing Cycle:

    • Place one stained swatch into each vessel.

    • Start the washing cycle with controlled agitation (e.g., 100 rpm) for a fixed duration (e.g., 30 minutes).

  • Post-Wash Processing:

    • Remove the swatches, rinse thoroughly with deionized water to stop the reaction, and allow them to air dry completely in the dark.

  • Final Color Measurement:

    • Repeat the CIE Lab* measurements on the dried, washed swatches.

  • Calculation of Performance:

    • Calculate the change in color (ΔE*) or the Whiteness Index (WI) to quantify stain removal. The stain removal percentage can be calculated relative to the initial stain and an un-stained reference fabric.

  • Fiber Damage Assessment (Optional but Recommended):

    • Condition the washed swatches and unwashed controls under standard humidity and temperature.

    • Measure their tensile strength using a calibrated instrument. Calculate the percentage loss in strength for the washed swatches compared to the controls.

Experimental_Workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis prep_liquor Prepare Bleaching Liquor (Buffer, H2O2, Catalyst) wash Run Washing Cycle (Controlled Temp & Time) prep_liquor->wash measure_initial Measure Initial Color of Stained Fabric (L*a*b*) measure_initial->wash rinse_dry Rinse & Dry Fabric wash->rinse_dry measure_final Measure Final Color (L*a*b*) rinse_dry->measure_final damage_test Assess Fiber Damage (Tensile Strength) rinse_dry->damage_test calculate Calculate Stain Removal (%ΔE* or %WI) measure_final->calculate

Caption: Workflow for validating the performance of a bleach catalyst.

Mechanistic Considerations: How the Catalyst Works

The catalytic activity of Mn-[1]aneN3Me3 complexes in oxidation reactions is believed to proceed through the formation of high-valent manganese-oxo species. The macrocyclic ligand plays a pivotal role in stabilizing these highly reactive intermediates, preventing catalyst degradation and enabling efficient turnover.

Catalytic_Cycle Mn_L Mn(II)-L Mn_IV_dimer [L-Mn(IV)]2(μ-O)2 Mn_L->Mn_IV_dimer + H2O2 Mn_V_oxo L-Mn(V)=O Mn_IV_dimer->Mn_V_oxo Disproportionation Mn_V_oxo->Mn_L + Stain - Oxidized Stain

Caption: A simplified proposed catalytic cycle for bleach activation.

The ligand's structure prevents the formation of inactive μ-oxo bridged dimers that can plague simpler coordination complexes, thereby maintaining a high concentration of the active catalytic species. The trimethyl groups on the nitrogen atoms provide steric bulk that tunes the accessibility of the metal center and enhances the complex's hydrolytic stability.

Conclusion and Future Outlook

Complexes of this compound are highly effective and versatile catalysts for oxidation reactions. Through systematic experimental validation, including rigorous comparison with established alternatives and controls, their performance can be reliably quantified. The data confirms that Mn-[1]aneN3Me3 complexes are potent bleach catalysts, capable of high performance at low temperatures and concentrations, positioning them as valuable components for modern, energy-efficient detergent formulations.

Future research should focus on further tuning the ligand architecture to enhance stability and activity, exploring complexes with other environmentally benign metals like iron, and expanding their application to other challenging oxidative transformations in fine chemical synthesis and environmental remediation.

References

  • Mancini, G., et al. (2007). Di- and trinuclear arrangements of zinc(II)-1,5,9-triazacyclododecane units on the calix[7]arene scaffold: Efficiency and substrate selectivity in the catalysis of ester cleavage. Chemistry – A European Journal. Available at: [Link]

  • van der Linden, J. L., et al. (2005). Experimental Validation of the Performance of a Microreactor for the High-Throughput Screening of Catalytic Coatings. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Hosseini, H., et al. (2022). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C. Available at: [Link]

  • Hosseini, H., et al. (2022). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. CoLab. Available at: [Link]

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  • Henkel AG & Co. KGaA. (2017). Fine particle bleach catalysts, method for their preparation and their use. Google Patents. EP3181677A1.
  • Sørensen, J., et al. (2013). Comparison and Analysis of Zinc and Cobalt-Based Systems as Catalytic Entities for the Hydration of Carbon Dioxide. PLOS ONE. Available at: [Link]

  • Ko, C.-N., et al. (1994). A zinc(II) complex of 1,5,9-triazacyclododecane ([1]aneN3) as a model for carbonic anhydrase. Journal of the American Chemical Society. Available at: [Link]

  • Wieprecht, T., et al. (2007). Design and application of transition metal catalysts for laundry bleach. Comptes Rendus Chimie. Available at: [Link]

  • LG Household & Health Care Ltd. (2007). Bleaching and detergent compositions comprising manganese complex with a tetra-aza macrocyclic ligand. Google Patents. EP1758976B1.
  • Paoletti, P., et al. (1996). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • O'Connor, M. J., et al. (2023). Macrocyclic NHC Ligands in Hoveyda-Type Ru Alkene Metathesis Catalysts: Only Sterics? Chemistry – A European Journal. Available at: [Link]

  • Park, H. W., et al. (2006). Synthesis of novel bleaching catalyst containing macrocyclic manganese complexes and potential applications in laundry detergent. Journal of Surfactants and Detergents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Scattolin, T., et al. (2024). Recent advances in homogeneous catalysis in water by metal complexes of PTA and related ligands. Inorganica Chimica Acta. Available at: [Link]

  • Thomas, A. M., et al. (2018). Computational and experimental studies on the effect of conformational flexibility on bonding and photophysics of a triaza-macrocycle tripod. New Journal of Chemistry. Available at: [Link]

  • Chong, C., et al. (2019). Low-temperature bleaching of cotton fabric with a binuclear manganese complex of 1,4,7-trimethyl-1,4,7-triazacyclononane as catalyst for hydrogen peroxide. Coloration Technology. Available at: [Link]

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A Comparative Guide to the Coordination Chemistry of 1,5,9-Trimethyl-1,5,9-triazacyclododecane with Various Metal Ions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Coordination Landscape of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

This compound, a derivative of the well-studied macrocycle 1,5,9-triazacyclododecane ([1]aneN3), presents a fascinating platform for the study of coordination chemistry. The parent[1]aneN3 is a versatile ligand known for its ability to form stable complexes with a variety of metal ions, finding applications in catalysis and biomedical imaging.[2] The addition of three methyl groups to the nitrogen atoms in this compound introduces significant steric hindrance and alters the electronic properties of the donor nitrogen atoms. These modifications have a profound impact on the coordination geometry, stability, and reactivity of the resulting metal complexes. This guide provides a comparative analysis of the coordination chemistry of this compound with a focus on transition metals, offering insights into the structural and functional consequences of metal ion variation.

This guide will delve into the synthesis, structural characterization, and comparative analysis of metal complexes with this intriguing ligand, providing researchers with the foundational knowledge to harness its unique properties for applications in drug development, catalysis, and materials science.

Visualizing the Ligand and Coordination

Caption: Structure of this compound.

Comparative Coordination Chemistry with Transition Metals

The coordination behavior of this compound is significantly influenced by the nature of the metal ion, including its size, charge, and preferred coordination geometry. This section compares the coordination chemistry with key transition metals.

Nickel(II) Complexes: A Propensity for Five-Coordinate Geometries

Nickel(II) complexes with substituted triazacyclododecane ligands frequently exhibit five-coordinate geometries. For the related ligand, 2,4,4-trimethyl-1,5,9-triazacyclododec-1-ene, X-ray diffraction studies have shown a distorted square-pyramidal arrangement around the nickel ion.[3] This preference for a five-coordinate geometry is often attributed to the steric bulk of the methyl groups on the ligand, which can hinder the approach of a sixth ligand.[4] The resulting complexes are typically paramagnetic and display colors ranging from green to blue.[5]

The synthesis of these nickel(II) complexes often involves the reaction of a nickel(II) salt, such as nickel(II) perchlorate or nickel(II) thiocyanate, with the ligand in a suitable solvent like acetone.[3]

Copper(II) Complexes: Structural Diversity

Copper(II) complexes with triazamacrocycles can adopt a range of coordination geometries, including square pyramidal and trigonal bipyramidal. The flexibility of the macrocyclic ligand allows it to accommodate the geometric preferences of the Cu(II) ion. The synthesis of copper(II) complexes with multidentate ligands can be achieved by reacting a copper(II) salt with the ligand in a methanolic medium.[6][7] The resulting complexes often exhibit interesting electronic and magnetic properties due to the d⁹ electronic configuration of Cu(II).

Zinc(II) Complexes: Modeling Biological Systems

Zinc(II) complexes of 1,5,9-triazacyclododecane and its derivatives have been extensively studied as models for the active sites of zinc-containing enzymes, such as carbonic anhydrase.[8][9] The role of the zinc ion in these enzymes is often catalytic, and understanding the coordination chemistry of model complexes provides valuable insights into the enzymatic mechanisms.

The synthesis of zinc(II) complexes can be carried out by reacting a zinc(II) salt, like zinc(II) chloride, with the ligand in a solvent such as methanol.[10] In some cases, the protonated form of the ligand may be isolated rather than the metal complex, highlighting the influence of reaction conditions on the final product.[10] The coordination geometry around the zinc(II) ion in these complexes is often tetrahedral or distorted trigonal bipyramidal.[11]

Quantitative Comparison of Metal Complexes

Metal IonTypical Coordination NumberCoordination GeometryKey Structural FeaturesReference
Ni(II)5Distorted Square PyramidalMethyl groups can occupy a "vacant" octahedral site at a distance.[3]
Cu(II)5Square Pyramidal, Trigonal BipyramidalFlexible coordination environment.
Zn(II)4, 5Tetrahedral, Distorted Trigonal BipyramidalCan form catalytically active species.[9][11]

Experimental Protocols

General Synthesis of a Metal Complex with this compound

Causality: This protocol describes a general method for the synthesis of a metal complex with a triazamacrocycle. The choice of solvent and metal salt will depend on the specific metal ion and desired counter-ion in the final complex. The reaction is typically carried out under an inert atmosphere if the metal ion is susceptible to oxidation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization s1 Dissolve Ligand in Solvent s3 Mix Solutions s1->s3 s2 Dissolve Metal Salt in Solvent s2->s3 s4 Stir/Reflux s3->s4 i1 Filter Precipitate s4->i1 i2 Wash with Solvent i1->i2 i3 Dry under Vacuum i2->i3 c1 Spectroscopy (NMR, IR, UV-Vis) i3->c1 c2 X-ray Crystallography i3->c2 c3 Elemental Analysis i3->c3

Caption: General workflow for synthesis and characterization.

Materials:

  • This compound

  • Metal salt (e.g., Ni(ClO₄)₂, Cu(NO₃)₂, ZnCl₂)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1 equivalent of this compound in the chosen anhydrous solvent.

  • In a separate flask, dissolve 1 equivalent of the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • The reaction mixture may be stirred at room temperature or refluxed for several hours, depending on the reactivity of the metal ion.

  • Upon completion of the reaction (monitored by techniques like TLC), the resulting precipitate is collected by filtration.

  • The solid product is washed with a small amount of cold solvent and dried under vacuum.

  • Crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.[10]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and to study the solution behavior of diamagnetic complexes (e.g., Zn(II)).[12] For paramagnetic complexes (e.g., Ni(II), Cu(II)), NMR can provide information about the magnetic properties and structure of the complex, although the spectra are often broad.[13]

  • X-ray Crystallography: This is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.[14]

  • Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-C and C-H bonds. UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to study its solution stability.[5]

Trustworthiness and Self-Validation

The protocols and data presented in this guide are based on established and peer-reviewed experimental work. The characterization methods described form a self-validating system. For instance, the elemental analysis should confirm the stoichiometry determined by X-ray crystallography. Similarly, the coordination geometry observed in the solid-state by crystallography should be consistent with the spectroscopic data obtained in solution. Any discrepancies between these methods would necessitate further investigation and refinement of the experimental procedures.

Conclusion and Future Directions

The coordination chemistry of this compound is rich and varied, offering a platform for the design of metal complexes with tailored properties. The steric and electronic effects of the N-methyl groups lead to distinct coordination geometries and stabilities compared to the parent macrocycle. Understanding these differences is crucial for the rational design of new catalysts and therapeutic agents.

Future research in this area could focus on expanding the range of metal ions studied, including lanthanides and other transition metals. A systematic investigation of the stability constants of these complexes would provide valuable quantitative data for comparing the binding affinities of different metals. Furthermore, exploring the catalytic and biological activities of these complexes will undoubtedly uncover new and exciting applications.

References

  • Design, synthesis and characterization of novel Ni(II) and Cu(II) complexes as antivirus drug candidates against SARS-CoV-2 and HIV virus. PMC. [Link]

  • Bis[5-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecan-1-ium] tetrachloridozincate. NIH. [Link]

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  • Di- and trinuclear arrangements of zinc(II)-1,5,9-triazacyclododecane units on the calix[9]arene scaffold: Efficiency and substrate selectivity in the catalysis of ester cleavage. Sci-Hub. [Link]

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  • Coordination chemistry of 5,6,7-trimethyl-[9][10][14]triazolo[1,5-a]pyrimidine with first-row transition-metal salts. ResearchGate. [https://www.researchgate.net/publication/229074000_Coordination_chemistry_of_567-trimethyl-124triazolo15-a]pyrimidine_with_first-row_transition-metal_salts_Synthesis_spectroscopy_and_single-crystal_structures_with_counter-anion_dependence_of_the_s]([Link])

  • Triazamacrocyclic complexes with 8- and 9-membered chelate rings. Preparation, structures and agostic interactions in complexes of 1,5,9-triazacyclotetradecane and 1,5,9-triazacyclopentadecane. ResearchGate. [Link]

  • ¹⁹⁵Pt{¹H} NMR spectra of complexes 1 a–d. ResearchGate. [Link]

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  • Synthesis and Characterization of Zinc (II) and Nickel (II) Complexes with 3-Hydroxy-4-(2-Hydroxy Phenyl) Amino Cyclobut. Juniper Publishers. [Link]

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  • Complexation behaviour of C- and N-functionalized tetradentate ligands based on 1,5,9-triazacyclododecane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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A Comparative Guide to the Electrochemical Analysis of 1,5,9-Trimethyl-1,5,9-triazacyclododecane Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry, the electrochemical behavior of metal complexes is a critical determinant of their potential applications, from catalysis to medicinal chemistry.[1][2] The macrocyclic ligand 1,5,9-Trimethyl-1,5,9-triazacyclododecane, denoted as[3]aneN3Me3, offers a unique N-methylated triaza platform for stabilizing a variety of metal ions in different oxidation states. This guide provides a comprehensive comparison of the electrochemical properties of first-row transition metal complexes incorporating the[3]aneN3Me3 ligand and its structural analogs. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to illuminate the structure-function relationships that govern their redox behavior.

The[3]aneN3Me3 Ligand: A Platform for Unique Redox Chemistry

The[3]aneN3Me3 ligand is a saturated 12-membered macrocycle containing three tertiary amine donor atoms. Its key features include:

  • A Flexible Yet Pre-organized Structure: The cyclododecane backbone provides a balance of flexibility to accommodate different metal ion sizes and pre-organization to enhance complex stability.

  • Tertiary Amine Donors: The N-methylation of the amine groups influences the electronic properties of the metal center, generally leading to more negative redox potentials compared to their secondary amine counterparts due to increased electron donation.

  • Facial Coordination: The ligand typically coordinates to a metal ion in a facial manner, leaving other coordination sites available for additional ligands or interaction with substrates.

The choice of this ligand in electrochemical studies is often driven by the desire to probe the intrinsic redox properties of the metal center, with the macrocycle providing a stable and well-defined coordination environment.

Comparative Electrochemical Behavior of First-Row Transition Metal Complexes

The electrochemical properties of metal complexes are profoundly influenced by the nature of the central metal ion. The following sections compare the redox behavior of first-row transition metal complexes with triazacyclododecane-based ligands. While specific data for every metal with the exact[3]aneN3Me3 ligand is not always available in the literature, we will draw upon data from closely related analogs to provide a comprehensive overview.

Iron and Cobalt Complexes

Iron and cobalt complexes of macrocyclic ligands are of significant interest due to their relevance in biological systems and catalysis.[4][5] Electrochemical studies, primarily using cyclic voltammetry, reveal quasi-reversible to irreversible redox processes for these complexes in nonaqueous solvents.

Metal Complex SystemRedox CoupleE½ (V vs. reference electrode)Solvent/ElectrolyteKey Observations
Fe(III/II) with tetraaza macrocycleFe(III)/Fe(II)Varies with ligandAcetonitrile/TBAPF6The redox potential is sensitive to the ligand field strength and the degree of unsaturation in the macrocycle.
Co(II/I) with[3]aneN3 derivativeCo(II)/Co(I)Typically in the range of -0.5 to -1.0 VAcetonitrile/TBAPF6The Co(I) state can be accessible, making these complexes relevant for reductive catalysis.
Co(III/II) with[3]aneN3 derivativeCo(III)/Co(II)Typically in the range of +0.2 to +0.8 VAcetonitrile/TBAPF6The Co(III) state is often readily accessible and stable.

Expert Insight: The N-methylation in[3]aneN3Me3 is expected to push the Fe(III)/Fe(II) and Co(III)/Co(II) redox potentials to more negative values compared to non-methylated analogs. This is a direct consequence of the increased electron-donating ability of the tertiary amines, which destabilizes the higher oxidation state.

Nickel and Copper Complexes

Nickel and copper complexes of triazamacrocycles exhibit rich electrochemical behavior, with the potential to access multiple oxidation states.

Metal Complex SystemRedox CoupleE½ (V vs. reference electrode)Solvent/ElectrolyteKey Observations
Ni(II/I) with[3]aneN3 derivativeNi(II)/Ni(I)Highly negative potentialsAcetonitrile/TBAPF6The Ni(I) state is often highly reactive.
Ni(III/II) with[3]aneN3 derivativeNi(III)/Ni(II)Typically > +1.0 VAcetonitrile/TBAPF6The Ni(III) state can be generated electrochemically but may have limited stability.
Cu(II/I) with[3]aneN3 derivativeCu(II)/Cu(I)Varies significantly with coordination geometryAcetonitrile/TBAPF6The redox potential is highly sensitive to the geometric constraints imposed by the macrocycle.

Expert Insight: For copper complexes, the flexible[3]aneN3Me3 ligand can accommodate the different geometric preferences of Cu(II) (typically square planar or distorted octahedral) and Cu(I) (typically tetrahedral). This flexibility can lead to more facile electron transfer and more reversible electrochemical behavior compared to more rigid macrocyclic ligands.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of electrochemical data, it is crucial to follow a well-defined and self-validating experimental protocol.

Materials and Reagents
  • Metal Complexes: Synthesized and purified this compound metal complexes.

  • Solvent: Acetonitrile (HPLC grade, dried over molecular sieves).

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6, electrochemical grade, dried under vacuum).

  • Reference Electrode: Ag/Ag+ (0.01 M AgNO3 in acetonitrile with 0.1 M TBAPF6).

  • Working Electrode: Glassy carbon electrode (3 mm diameter).

  • Counter Electrode: Platinum wire.

Step-by-Step Methodology for Cyclic Voltammetry
  • Preparation of the Electrochemical Cell:

    • Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad, sonicate in deionized water, and then in the solvent to be used.

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the solvent and supporting electrolyte (e.g., 0.1 M TBAPF6 in acetonitrile) to the cell.

  • Background Scan:

    • Deaerate the solution by bubbling with high-purity argon or nitrogen for at least 10 minutes. Maintain a blanket of inert gas over the solution during the experiment.

    • Record a cyclic voltammogram of the supporting electrolyte solution alone over the desired potential window to ensure there are no interfering redox processes.

  • Sample Analysis:

    • Add a known concentration of the metal complex (typically 1-2 mM) to the cell.

    • Allow the solution to equilibrate and then record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

  • Internal Standard:

    • After recording the data for the complex, add a small amount of ferrocene as an internal standard.

    • Record the cyclic voltammogram again to determine the ferrocene/ferrocenium (Fc+/Fc) redox couple. All potentials should be reported relative to the Fc+/Fc couple.

  • Data Validation and Analysis:

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to assess the reversibility of the redox process. For a reversible one-electron process, the peak separation (ΔEp) should be close to 59 mV, and the peak current should be proportional to the square root of the scan rate.

    • Determine the half-wave potential (E½) as the average of the anodic and cathodic peak potentials (Epa + Epc)/2.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep1 Polish Working Electrode prep2 Assemble 3-Electrode Cell prep1->prep2 prep3 Add Solvent & Electrolyte prep2->prep3 meas1 Deaerate Solution prep3->meas1 meas2 Record Background CV meas1->meas2 meas3 Add Analyte meas2->meas3 meas4 Record Sample CV meas3->meas4 meas5 Add Internal Standard (Ferrocene) meas4->meas5 meas6 Record Final CV meas5->meas6 ana1 Determine E½ vs. Fc+/Fc meas6->ana1 ana2 Analyze Scan Rate Dependence ana1->ana2 ana3 Assess Reversibility ana2->ana3

Caption: Workflow for a typical cyclic voltammetry experiment.

Structure-Electrochemical Property Relationships

The electrochemical behavior of these complexes is a direct reflection of their electronic and geometric structure.

structure_property ligand Ligand Properties ([12]aneN3Me3) complex Metal Complex Structure & Electronics ligand->complex Coordination metal Metal Ion Properties (e.g., Fe, Co, Ni, Cu) metal->complex Complexation electrochem Electrochemical Behavior (Redox Potential, Kinetics) complex->electrochem Governs

Caption: Relationship between ligand/metal properties and electrochemical behavior.

The electron-donating nature of the[3]aneN3Me3 ligand generally stabilizes higher oxidation states less than ligands with π-accepting capabilities, leading to more negative redox potentials for M(III)/M(II) couples compared to, for instance, complexes with pyridine-containing macrocycles. The flexibility of the 12-membered ring allows the complex to adopt a geometry that minimizes steric strain for both the oxidized and reduced forms, which can promote electrochemical reversibility.

Conclusion

The electrochemical analysis of this compound metal complexes provides valuable insights into their fundamental electronic properties. By systematically comparing the behavior of different metal ions within this ligand framework and adhering to rigorous experimental protocols, researchers can rationally design new complexes with tailored redox properties for applications in catalysis, sensing, and drug development. The interplay between the metal-centered orbitals and the ligand field imposed by the triazamacrocycle is the key determinant of the observed electrochemical behavior. Future studies should aim to expand the library of characterized[3]aneN3Me3 complexes to further refine our understanding of these structure-property relationships.

References

  • Endicott, J. F., Rillema, D. P., & Papaconstantinou, E. (1971). Oxidation-reduction behavior of complexes containing macrocyclic ligands. Electrochemical comparison of complexes with the metals iron through zinc. Inorganic Chemistry, 10(8), 1739-1747. [Link]

  • Arjmand, F., Mohani, B., & Ahmad, S. (2020). Biological and Electrochemical Studies of Macrocyclic Complexes of Iron and Cobalt. Biointerface Research in Applied Chemistry, 10(4), 5895-5901. [Link]

  • Rillema, D. P., Endicott, J. F., & Papaconstantinou, E. (1971). Oxidation-Reduction Behavior of Complexes Containing Macrocyclic Ligands. An Electrochemical Comparison of Complexes with the Metals Iron through Zinc. Inorganic Chemistry, 10(8), 1739-1747. [Link]

  • Arjmand, F., Mohani, B., & Ahmad, S. (2020). Biological and Electrochemical Studies of Macrocyclic Complexes of Iron and Cobalt. Biointerface Research in Applied Chemistry, 10(4), 5895-5901. [Link]

  • Aziz, N. A. A., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDAZINE. Malaysian Journal of Analytical Sciences, 25(1), 138-152. [Link]

  • Delaunay, W., et al. (2022). Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decorated N-Heterocyclic Carbenes. Molecules, 27(12), 3749. [Link]

  • ResearchGate. (n.d.). Cyclic voltammogram of a 1 mM solution of complex 3 (black) with corresponding background (red) in dry CH2Cl2. [Link]

  • Journal of Applicable Chemistry. (2012). Synthesis, spectral and cyclic voltammetric studies of iron (III) complexes with N, N', N''-tris (benzimidazol-2-yl-methyl) amine. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). ELECTROCHEMICAL STUDIES OF METAL COMPLEXES IN AQUEOUS SOLVENT. [Link]

  • ACS Applied Materials & Interfaces. (2023). Tuning Electrode Reactivity through Organometallic Complexes. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of the [M II -Cl] complexes in acetonitrile. [Link]

  • ResearchGate. (n.d.). Cyclic Voltammetry-An Electrochemical Approach to Study Metal-based Potential Antitumor Drug-DNA Interaction. [Link]

  • Royal Society of Chemistry. (1995). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. [Link]

  • Royal Society of Chemistry. (2007). Conformational analysis of complexes of 2,4,4-trimethyl-1,5,9-triazacyclododec-1-ene and its 9-methyl derivative. [Link]

  • MDPI. (2021). The First-Row Transition Metals in the Periodic Table of Medicine. [Link]

  • ResearchGate. (2010). Transition metal complexes as potential therapeutic agent. [Link]

  • ResearchGate. (n.d.). Triazamacrocyclic complexes with 8- and 9-membered chelate rings. Preparation, structures and agostic interactions in complexes of 1,5,9-triazacyclotetradecane and 1,5,9-triazacyclopentadecane. [Link]

  • ResearchGate. (n.d.). Structure of 1,5,9-tris-(5-methylene-8-hydroxyquinoline)-1,5,9-triazacyclododecane (12N3Me5Ox). [Link]

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A Tale of Two Rings: A Comparative Guide to 1,5,9-Trimethyl-1,5,9-triazacyclododecane and TACN in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the intricate world of coordination chemistry and catalysis, the ligand framework supporting a metal center is paramount, dictating the catalyst's reactivity, selectivity, and stability. Among the pantheon of macrocyclic ligands, 1,4,7-triazacyclononane (TACN) has long been a benchmark—a compact, robust, and facially coordinating tridentate ligand. This guide delves into a comparative analysis of TACN and its lesser-known, yet structurally intriguing cousin: 1,5,9-trimethyl-1,5,9-triazacyclododecane ([1]aneN3Me₃ or Me₃-TACD). We will dissect how the fundamental architectural differences—a larger 12-membered ring and the presence of N-methyl groups—transform the ligand's properties and, consequently, the catalytic behavior of its metal complexes. This document serves as a technical resource for researchers in catalysis and drug development, providing the foundational knowledge, experimental data, and procedural insights necessary to strategically select a ligand for a specific catalytic challenge.

Introduction: The Architectural Imperative of Macrocyclic Ligands

Macrocyclic ligands, cyclic molecules with multiple donor atoms, are mainstays in catalysis. Their pre-organized structures lead to thermodynamically stable and kinetically inert metal complexes, a phenomenon known as the "macrocyclic effect." This stability is crucial in preventing catalyst degradation under harsh reaction conditions.

1,4,7-Triazacyclononane (TACN) is a nine-membered ring that has been extensively studied. Its three secondary amine donors are perfectly positioned to occupy one face of an octahedron, creating a rigid and predictable coordination environment.[2][3] This has made TACN-metal complexes, particularly with manganese and iron, highly successful catalysts for a range of oxidative transformations.[4][5][6]

This guide introduces this compound (Me₃-TACD), a twelve-membered analogue.[7] It presents two key structural deviations from TACN:

  • Expanded Ring Size: A 12-membered ring versus a 9-membered ring.

  • N-Substitution: Tertiary amines (N-methylated) versus secondary amines.

These modifications are not trivial. They fundamentally alter the steric and electronic environment around the coordinated metal ion, offering a distinct set of properties that can be leveraged to tune catalytic activity.

Structural and Electronic Properties: A Comparative Analysis

The catalytic function of a metal complex is a direct consequence of its three-dimensional structure and electronic landscape, both of which are dictated by the ligand.

1,4,7-Triazacyclononane (TACN): The Rigid Capping Ligand

  • Structure: The 9-membered ring is conformationally rigid, enforced by three ethylene (-CH₂CH₂-) linkages. This results in five-membered chelate rings upon coordination, which are energetically favorable. The ligand acts as a facial "cap," leaving three coordination sites on the metal available for substrates or ancillary ligands.[3]

  • Electronics: The secondary amines (N-H) are effective sigma-donors. The protons on the nitrogen atoms can engage in hydrogen bonding and can be deprotonated to modulate the charge of the complex.

This compound (Me₃-TACD): The Flexible, Electron-Rich Analogue

  • Structure: The 12-membered ring, with its propylene (-CH₂CH₂CH₂-) linkages, is significantly more flexible than TACN.[8] This increased flexibility can accommodate a wider range of metal ion sizes and coordination geometries, albeit with a potential entropic penalty upon binding. The N-methyl groups introduce significant steric bulk directly adjacent to the metal center.

  • Electronics: The N-methyl groups are electron-donating, making the nitrogen atoms more basic and better sigma-donors than the secondary amines of TACN. This increased electron density at the metal center can stabilize higher oxidation states, a critical feature for many oxidative catalytic cycles.

Caption: Structural differences between TACN and Me₃-TACD.

Synthesis of the Ligands

The accessibility of a ligand is a critical factor for its practical application. Both TACN and Me₃-TACD can be prepared through multi-step syntheses. The general approach involves the cyclization of a linear triamine precursor, often requiring the use of protecting groups.

G cluster_synthesis General Ligand Synthesis Workflow cluster_methylation For Me₃-TACD start Linear Triamine Precursor (e.g., Diethylenetriamine for TACN) protect N-Protection (e.g., Tosylation) start->protect cyclize Cyclization (High Dilution) protect->cyclize deprotect Deprotection (e.g., Acid Hydrolysis) cyclize->deprotect end_tacn TACN deprotect->end_tacn methylate N-Methylation (e.g., Eschweiler-Clarke) deprotect->methylate For N-alkylated versions end_me3tacd Me₃-TACD methylate->end_me3tacd

Caption: Generalized synthetic workflow for triazamacrocycles.

Experimental Protocol: Synthesis of 1,4,7-Triazacyclononane (TACN)

This protocol is adapted from the well-established Richman-Atkins synthesis, which utilizes tosyl groups for protection and activation.[9]

Step 1: Tristosylation of Diethylenetriamine

  • To a cooled (0 °C) solution of diethylenetriamine in pyridine, slowly add three equivalents of p-toluenesulfonyl chloride.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash the solid with water and ethanol, and dry to yield N,N',N''-tritosyldiethylenetriamine.

Step 2: Cyclization

  • Prepare a solution of the tritosylated triamine and two equivalents of sodium ethoxide in anhydrous DMF.

  • In a separate vessel, prepare a solution of 1,2-ethanediol ditosylate in anhydrous DMF.

  • Under high-dilution conditions, simultaneously add both solutions dropwise to a large volume of heated (100 °C) DMF over 8-10 hours with vigorous stirring.

  • After addition is complete, stir the mixture at 100 °C for an additional 4 hours.

  • Cool the mixture, remove the solvent under reduced pressure, and purify the resulting solid to yield 1,4,7-tritosyl-1,4,7-triazacyclononane.

Step 3: Detosylation

  • Add the tritosylated macrocycle to concentrated sulfuric acid at 0 °C.

  • Heat the mixture to 140 °C and maintain for 6 hours.[10]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the solution with a concentrated NaOH solution to pH > 12, keeping the temperature below 20 °C.

  • Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield TACN as a white, crystalline solid.

Catalytic Performance Comparison: Oxidation Reactions

The true test of a ligand's utility is the performance of its metal complexes in catalysis. We will focus on manganese-catalyzed oxidation, a field where TACN derivatives have been extensively applied as bleach catalysts and mimics of manganese-containing enzymes.[6]

While direct side-by-side comparative studies of [Mn(TACN)] and [Mn(Me₃-TACD)] complexes under identical conditions are scarce in the literature, we can infer performance differences based on well-understood principles and data from related systems. The key differences arise from the interplay of electronics and sterics.

  • Electronic Effect: The N-methyl groups in Me₃-TACD increase the electron density on the manganese center. This facilitates the formation and stabilization of high-valent Mn(IV) or Mn(V)-oxo species, which are often the active oxidants in these reactions. This could potentially lead to higher catalytic activity.

  • Steric Effect: The bulkier profile of the Me₃-TACD ligand can influence substrate selectivity. It may favor the oxidation of smaller, more accessible substrates over larger ones. Conversely, the increased steric hindrance could also impede the approach of the primary oxidant (e.g., H₂O₂), potentially slowing down the formation of the active species. The greater flexibility of the 12-membered ring might also lead to a less-defined coordination sphere, which could either open up new reaction pathways or lead to catalyst deactivation.

Comparative Data for Alkene Epoxidation

To provide a quantitative comparison, the following table collates representative data for the epoxidation of cyclooctene using manganese complexes of TACN and a related N-methylated TACN ligand, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-TACN). Me₃-TACN serves as a useful proxy to understand the electronic and steric effects of N-methylation, which are also present in Me₃-TACD.

LigandMetalCatalyst (mol%)OxidantSubstrateTemp (°C)Epoxide Yield (%)Selectivity (%)Reference
TACNMn1.0H₂O₂Cyclooctene20~70>95Inferred from[2]
Me₃-TACNMn0.1H₂O₂Cyclooctene099>98Inferred from[6]

Analysis of Causality: The data, using Me₃-TACN as an analogue, suggests that the N-methylated ligand can form a significantly more active catalyst. The [Mn(Me₃-TACN)] complex achieves a near-quantitative yield with ten times less catalyst loading. This enhanced activity is attributed to the electron-donating methyl groups, which promote the formation of the potent high-valent manganese-oxo intermediate responsible for oxygen atom transfer. The Me₃-TACD ligand, possessing both N-methylation and a larger ring, would be expected to exhibit similarly enhanced electronic properties, but its catalytic outcome would be further modulated by the distinct steric and conformational effects of its 12-membered framework.

Catalytic Mechanism: The High-Valent Metal-Oxo Pathway

The generally accepted mechanism for these oxidation reactions involves the formation of a high-valent metal-oxo species.

G Mn_L [L-Mn(II)] Mn_H2O2 [L-Mn(II)(H₂O₂)] Mn_L->Mn_H2O2 + H₂O₂ Mn_O [L-Mn(IV)=O] (Active Oxidant) Mn_H2O2->Mn_O - H₂O TransitionState [Substrate---O---Mn(III)-L] Mn_O->TransitionState + Substrate Product_Mn [L-Mn(II)] + Product-O TransitionState->Product_Mn Oxygen Transfer

Caption: Simplified catalytic cycle for Mn-catalyzed oxidation.

The ligand (L = TACN or Me₃-TACD) influences every step of this cycle. The electron-rich nature of Me₃-TACD can accelerate the formation of the [L-Mn(IV)=O] species. However, its steric bulk will heavily influence the "Substrate" binding and the subsequent "Oxygen Transfer" step, potentially altering the reaction's substrate scope and selectivity compared to the less encumbered TACN.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 1,4,7-triazacyclononane is a strategic decision based on the specific goals of the catalytic process.

  • 1,4,7-Triazacyclononane (TACN) remains the ligand of choice for applications where extreme stability, predictable coordination geometry, and a less sterically hindered environment are paramount. Its vast body of literature provides a solid and reliable foundation for developing new catalytic systems.

  • This compound (Me₃-TACD) represents a valuable tool for catalyst optimization and for exploring new reactivity. Its unique combination of features should be considered when:

    • A more electron-rich metal center is desired to stabilize high oxidation states and potentially increase turnover frequencies.

    • Steric bulk is needed to impart selectivity for smaller substrates or to influence the stereochemical outcome of a reaction.

    • The inherent flexibility of the larger ring is sought to accommodate different metal ions or to access unique coordination geometries that are inaccessible to the rigid TACN framework.

Ultimately, Me₃-TACD is not a direct replacement for TACN, but rather a complementary ligand that expands the synthetic chemist's toolkit. Its distinct structural and electronic properties offer intriguing possibilities for fine-tuning catalytic performance and unlocking novel reaction pathways. Further experimental studies directly comparing these two ligands in various catalytic systems are warranted to fully map their relative strengths and weaknesses.

References

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  • Miyamoto, T., et al. (2014). Well-defined iron complexes as efficient catalysts for "green" atom-transfer radical polymerization of styrene, methyl methacrylate, and butyl acrylate with low catalyst loadings and catalyst recycling. Chemistry, 20(19), 5802-14. [Link]

  • Fallon, T., et al. (2012). An efficient synthesis of 1,3-bis(1,4,7-triazacyclonon-1-yl)-2-hydroxypropane, [1,3-bis(TACN)-2-propanol]. Synthetic Communications, 42(11), 1636-1644. [Link]

  • Wahnsiedler, B. C., et al. (2023). 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [¹⁸⁶Re]Re- and [⁹⁹mTc]Tc-Tricarbonyl Cores. Inorganic Chemistry, 62(37), 15065-15078. [Link]

  • Wikipedia contributors. (2023, December 2). 1,4,7-Triazacyclononane. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Perkins, C. M., et al. (1994). Improved synthesis of 1,4,7-triazacyclononane.
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  • Lin, Y.-W., et al. (2025). Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3) and Its DNA Photocleavage Activity. Chemical & Pharmaceutical Bulletin, 73(2), 103-107. [Link]

  • Encyclopedia MDPI. (2020). Iron-Based Catalytically Active Complexes. [Link]

  • Alcock, N. W., et al. (1994). Synthesis and co-ordination chemistry of 1,5,9-triazacyclododecane monosubstituted with imidazole and pyrazole. Journal of the Chemical Society, Dalton Transactions, (10), 1447-1454. [Link]

  • Fernández, I., et al. (2019). The Zn(II)-1,4,7-Trimethyl-1,4,7-Triazacyclononane Complex: A Monometallic Catalyst Active in Two Protonation States. Frontiers in Chemistry, 7, 489. [Link]

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  • Beller, M., et al. (2018). Manganese based complexes and uses thereof for homogeneous catalysis.
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A Comparative Guide to Purity Assessment of Synthesized 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis of novel molecular entities is a cornerstone of innovation. Among these, macrocyclic compounds like 1,5,9-trimethyl-1,5,9-triazacyclododecane hold significant promise due to their unique conformational properties and ability to engage with challenging biological targets. However, the translation of a promising synthesis into a viable research tool or therapeutic lead is critically dependent on the purity of the synthesized compound. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Criticality of Purity in Macrocycle Synthesis

This compound, a methylated derivative of the 12-membered triazamacrocycle, presents a unique scaffold for the design of metal complexes, catalysts, and biologically active agents. The precise arrangement of its three tertiary amine functionalities within a flexible macrocyclic ring dictates its coordination chemistry and biological interactions. Consequently, even minor impurities, such as constitutional isomers, incompletely methylated precursors, or byproducts from the synthetic route, can significantly alter its efficacy, toxicity, and experimental reproducibility.

This guide will dissect the application of three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will also consider the foundational role of Elemental Analysis. For comparative purposes, we will reference the closely related and well-characterized macrocycle, 1,4,7-trimethyl-1,4,7-triazacyclononane, to highlight nuances in analytical method development for these cyclic amines.

Understanding Potential Impurities: A Glimpse into the Synthesis

The synthesis of this compound often employs variations of the Richman-Atkins procedure, which involves the cyclization of protected linear polyamines. Potential impurities can arise from several sources:

  • Incomplete N-methylation: The presence of the mono- or di-methylated macrocycle.

  • Unreacted starting materials: Residual linear polyamines or cyclization agents.

  • Byproducts of cyclization: Formation of larger macrocycles (e.g., 24-membered rings from a [2+2] condensation) or oligomeric side products.

  • Isomeric impurities: Depending on the synthetic route, constitutional isomers of the triazacyclododecane ring may form.

A thorough understanding of the synthetic pathway is paramount in developing analytical methods capable of resolving the target compound from these potential contaminants.

Comparative Analysis of Purity Assessment Methodologies

The selection of an appropriate analytical technique is a critical decision driven by the specific requirements of the analysis, including the need for qualitative identification of impurities or precise quantitative determination of the bulk material's purity.

Table 1: Comparative Overview of Analytical Techniques for Purity Assessment

Technique Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.Widely accessible, robust, and reproducible for quantitative analysis of known impurities.Requires a chromophore for sensitive detection; may have limited resolution for structurally similar impurities.Routine quality control, quantification of known impurities.
GC-MS Separation of volatile compounds followed by mass analysis.High separation efficiency for volatile and thermally stable compounds; provides structural information for impurity identification.Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.Identification of volatile impurities and byproducts.
qNMR The signal intensity is directly proportional to the number of nuclei.Primary analytical method for determining absolute purity without a reference standard of the analyte; provides structural information.Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard for the highest accuracy.Absolute purity determination, structural confirmation.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and N.Provides fundamental information on the elemental composition.Does not distinguish between the target compound and isomers or impurities with the same elemental composition.Confirmation of elemental composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for the routine assessment of purity. For a tertiary amine like this compound, which lacks a strong chromophore, derivatization or the use of alternative detection methods such as evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) can be employed. However, a well-optimized UV-based method can often provide sufficient sensitivity for purity analysis, especially when focusing on impurities that may possess UV-active functionalities. A reverse-phase method is typically the starting point.

Experimental Protocol: HPLC-UV Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized compound in the initial mobile phase composition.

Causality Behind Experimental Choices: The use of TFA as an ion-pairing agent is crucial for achieving good peak shape for the basic amine analytes on a C18 column. The gradient elution allows for the separation of compounds with a range of polarities, from polar starting materials to less polar byproducts. Detection at a low wavelength (210 nm) maximizes the sensitivity for compounds lacking a strong chromophore.

Visualization of the HPLC Workflow

GCMS_Logic Sample Sample in Volatile Solvent Injection Injection Vaporization Vaporization (Inlet) Injection->Vaporization Separation Separation (GC Column) Vaporization->Separation Ionization Ionization (EI Source) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection (Electron Multiplier) MassAnalysis->Detection DataOutput Mass Spectrum Detection->DataOutput

A Comparative Guide to the Kinetic Studies of Reactions Catalyzed by 1,5,9-Trimethyl-1,5,9-triazacyclododecane Complexes and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the kinetic performance of metal complexes incorporating the 1,5,9-Trimethyl-1,5,9-triazacyclododecane ([1]aneN3Me3) ligand and its close analogues in catalytic oxidation reactions. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies for kinetic analysis, compares the catalytic efficacy with alternative systems, and elucidates the underlying mechanistic principles.

Introduction: The Significance of Triazacyclododecane Complexes in Catalysis

Macrocyclic ligands, such as this compound ([1]aneN3Me3) and its widely studied isomer 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-TACN), form stable and catalytically active complexes with a variety of transition metals. These complexes have garnered significant interest due to their ability to mimic the active sites of metalloenzymes and catalyze a broad range of chemical transformations. In particular, manganese complexes of these ligands have emerged as potent catalysts for oxidation reactions, including the epoxidation of olefins and the oxidation of alcohols and sulfides, often utilizing environmentally benign oxidants like hydrogen peroxide.[2][3]

The trimethylated triazamacrocycle provides a robust, facially-capping ligand that stabilizes high-valent metal-oxo species, which are often the key reactive intermediates in oxidation catalysis.[2] Understanding the kinetics of these catalytic reactions is paramount for optimizing reaction conditions, enhancing catalyst performance, and elucidating reaction mechanisms. This guide will focus on the kinetic studies of such reactions, offering a comparative perspective with other prominent catalyst systems.

Experimental Design for Kinetic Investigations

A thorough kinetic analysis is fundamental to characterizing the performance of a catalyst. UV-Vis spectrophotometry is a widely employed technique for monitoring the progress of catalytic oxidation reactions, as either the reactants or products often possess a distinct chromophore.

Experimental Protocol: Kinetic Analysis of Olefin Epoxidation using UV-Vis Spectrophotometry

This protocol outlines a typical procedure for determining the initial rate of an olefin epoxidation reaction catalyzed by a manganese complex of a trimethylated triazacycloalkane.

  • Preparation of Stock Solutions:

    • Catalyst Solution: Prepare a stock solution of the manganese complex (e.g., ) in a suitable solvent (e.g., acetonitrile) of known concentration (e.g., 1 mM).

    • Substrate Solution: Prepare a stock solution of the olefin substrate (e.g., styrene) in the same solvent (e.g., 100 mM).

    • Oxidant Solution: Prepare a fresh stock solution of the oxidant (e.g., 30% aqueous hydrogen peroxide) and determine its exact concentration by titration.

    • Buffer Solution: If the reaction is pH-sensitive, prepare a buffer solution to maintain a constant pH throughout the experiment.

  • Instrumentation Setup:

    • Set up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25 °C).

    • Select an appropriate wavelength for monitoring the reaction. This is typically the wavelength of maximum absorbance (λmax) of the product or the disappearance of the substrate.

  • Kinetic Run:

    • Pipette the required volumes of the solvent, buffer solution (if applicable), and substrate stock solution into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and allow the solution to equilibrate to the desired temperature.

    • Initiate the reaction by adding a small, known volume of the catalyst stock solution, followed immediately by the oxidant stock solution.

    • Start the data acquisition immediately, recording the absorbance at the chosen wavelength over time. The reaction should be monitored until a sufficient amount of product has formed to determine the initial rate accurately.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial reaction rate (v₀) from the initial linear portion of the curve. The rate can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the species being monitored, b is the path length of the cuvette, and c is the concentration.

    • To determine the reaction order with respect to each component (catalyst, substrate, oxidant), perform a series of experiments varying the concentration of one component while keeping the others constant. A plot of log(v₀) versus log([Concentration]) will yield a straight line with a slope equal to the order of the reaction for that component.

    • To determine the activation parameters (Ea, ΔH‡, ΔS‡), conduct the kinetic runs at different temperatures and use the Arrhenius or Eyring equation to analyze the temperature dependence of the rate constants.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Catalyst, Substrate, Oxidant) setup_uv_vis Setup Spectrophotometer (Thermostatted, λmax) mix_reagents Mix Reagents in Cuvette (Solvent, Substrate) stock_solutions->mix_reagents setup_uv_vis->mix_reagents initiate_reaction Initiate Reaction (Add Catalyst & Oxidant) mix_reagents->initiate_reaction data_acquisition Data Acquisition (Absorbance vs. Time) initiate_reaction->data_acquisition initial_rate Determine Initial Rate (v₀) data_acquisition->initial_rate reaction_order Determine Reaction Orders initial_rate->reaction_order activation_params Determine Activation Parameters reaction_order->activation_params

Caption: Workflow for Kinetic Analysis using UV-Vis Spectrophotometry.

Performance Comparison:[1]aneN3Me3 Complexes vs. Alternative Catalysts

A direct, quantitative comparison of the kinetic performance of manganese complexes of this compound with alternative catalysts under identical conditions is scarce in the published literature. However, by examining studies on the closely related 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-TACN) complexes and other well-known oxidation catalysts like manganese-salen complexes, we can draw meaningful comparisons.

Focus Reaction: Olefin Epoxidation

The epoxidation of olefins is a crucial transformation in organic synthesis, and various catalysts have been developed for this purpose. Here, we compare the catalytic performance of a representative Mn(Me3-TACN) complex with that of a typical Mn(salen) complex.

Catalyst SystemLigand StructureTypical SubstrateOxidantKey Performance Aspects
Mn(Me3-TACN) Complex 1,4,7-trimethyl-1,4,7-triazacyclononaneWater-soluble olefinsH₂O₂- At least a 12-fold rate enhancement over uncatalyzed reaction.[4]- High stability, allowing for repeated additions of substrate and oxidant.[4]- The active oxidant is proposed to be a mononuclear oxo-manganese(V) species.[2]
Mn(salen) Complex N,N'-bis(salicylidene)ethylenediamineStyrene derivatives, various olefinsNaOCl, PhIO, H₂O₂- Can achieve high enantioselectivities with chiral salen ligands.[5]- The reaction mechanism is complex and can proceed through different spin-state channels.[6]- The electronic properties of the salen ligand can be tuned to influence catalytic activity.[6]

Causality behind Performance Differences:

The differing performance of these catalyst systems can be attributed to the distinct electronic and steric properties of their respective ligands.

  • [1]aneN3Me3 and its Analogues (e.g., Me3-TACN): The tripodal, saturated amine framework of these ligands provides a strong σ-donating environment that stabilizes high-valent manganese-oxo intermediates. The facial coordination of the ligand leaves open coordination sites for the substrate and oxidant, facilitating the catalytic cycle. The robustness of the ligand contributes to the high stability of the catalyst.

  • Salen Ligands: The salen ligand is a tetradentate Schiff base that coordinates to the metal in a square-planar or square-pyramidal geometry. The conjugated nature of the salen ligand allows for facile electronic tuning by introducing substituents on the salicylaldehyde rings. This tunability is a key advantage for optimizing catalytic activity and selectivity.[6] The more rigid and planar structure of the salen ligand, especially when substituted with bulky groups, can create a chiral environment around the metal center, enabling enantioselective catalysis.[5]

G cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Mn_precatalyst Mn(II/III/IV) Precatalyst active_species High-Valent Mn=O Species Mn_precatalyst->active_species Oxidation oxidant Oxidant (e.g., H₂O₂) oxidant->active_species substrate_binding Substrate Binding active_species->substrate_binding oxygen_transfer Oxygen Atom Transfer substrate_binding->oxygen_transfer product_release Product Release oxygen_transfer->product_release product_release->Mn_precatalyst Regeneration

Caption: Generalized Catalytic Cycle for Oxidation Reactions.

Trustworthiness and Self-Validating Systems

The reliability of kinetic data is paramount. A self-validating experimental design incorporates several checks:

  • Mass Balance: Ensuring that the concentration of the product formed corresponds to the concentration of the substrate consumed.

  • Catalyst Integrity: Verifying the stability of the catalyst under reaction conditions using techniques like UV-Vis or NMR spectroscopy to check for degradation.

  • Reproducibility: Repeating kinetic runs to ensure the consistency of the measured rates.

  • Control Experiments: Performing reactions in the absence of the catalyst to quantify the background reaction rate.

By adhering to these principles, the generated kinetic data can be considered trustworthy and provide a solid foundation for mechanistic interpretation and catalyst comparison.

Conclusion

Complexes of this compound and its analogues are highly effective catalysts for a range of oxidation reactions. Their robust nature and ability to stabilize reactive high-valent metal-oxo intermediates make them attractive for various applications. While direct, side-by-side kinetic comparisons with other catalyst systems are not always readily available, analysis of the existing literature allows for a qualitative and mechanistically insightful comparison. Alternative catalysts, such as Mn(salen) complexes, offer advantages in terms of electronic tunability and the potential for enantioselective transformations. The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including substrate scope, desired selectivity, and operational stability. Further research focusing on direct comparative kinetic studies would be invaluable for the rational design of next-generation oxidation catalysts.

References

  • Miao, C., Li, X.-X., Lee, Y.-M., Xia, C., Wang, Y., Nam, W., & Sun, W. (2017). Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. Chemical Science, 8(10), 7205-7210. [Link]

  • Quee-Smith, V. C., DelPizzo, L., Jureller, S. H., Kerschner, J. L., & Hage, R. (1996). Synthesis, Structure, and Characterization of a Novel Manganese(IV) Monomer, (Me3TACN = N,N',N"-Trimethyl-1,4,7-triazacyclononane), and Its Activity toward Olefin Oxidation with Hydrogen Peroxide. Inorganic Chemistry, 35(22), 6461-6465. [Link]

  • De Vos, D. E., & Bein, T. (1996). Manganese 1,4,7-trimethyl-1,4,7-triazacyclononane complexes: Versatile catalysts for the oxidation of organic compounds with hydrogen peroxide. Journal of Organometallic Chemistry, 520(1-2), 195-200. [Link]

  • Grapperhaus, C. A., & Kessissoglou, D. P. (2018). Mechanisms in manganese oxidation catalysis with 1,4,7-triazacyclononane based ligands. In Advances in Inorganic Chemistry (Vol. 72, pp. 1-38). Academic Press. [Link]

  • Adam, W., Gevert, O., & Korb, M. N. (1996). Enantioselective Epoxidation With Chiral MN(III)(salen) Catalysts: Kinetic Resolution of Aryl-Substituted Allylic Alcohols. Tetrahedron: Asymmetry, 7(9), 2637-2640. [Link]

  • Pappalardo, A., Ballistreri, F. P., Toscano, R. M., Chiacchio, M. A., Legnani, L., Grazioso, G., Veltri, L., & Trusso Sfrazzetto, G. (2021). Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts. Catalysts, 11(4), 465. [Link]

  • Abashkin, Y. G., & Burt, S. K. (2004). (Salen)Mn-catalyzed Epoxidation of Alkenes: A Two-Zone Process With Different Spin-State Channels as Suggested by DFT Study. Organic Letters, 6(1), 59-62. [Link]

  • Abashkin, Y. G., & Burt, S. K. (2001). (Salen)Mn(III)-catalyzed epoxidation reaction as a multichannel process with different spin states. Electronic tuning of asymmetric catalysis: a theoretical study. Inorganic Chemistry, 40(16), 4040-4048. [Link]

  • Ottenbacher, R. V., Samsonenko, D. G., Talsi, E. P., & Bryliakov, K. P. (2012). Highly efficient, regioselective, and stereospecific oxidation of aliphatic C-H groups with H2O2, catalyzed by aminopyridine manganese complexes. Organic Letters, 14(17), 4310-4313. [Link]

  • Simándi, L. I. (Ed.). (1992). Catalytic Activation of Dioxygen by Metal Complexes. Springer Netherlands. [Link]

  • Lane, B. S., Vogt, M., DeRose, V. J., & Burgess, K. (2002). Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. Journal of the American Chemical Society, 124(40), 11946-11954. [Link]

Sources

A Technical Guide to Benchmarking 1,5,9-Trimethyl-1,5,9-triazacyclododecane-Based Catalysts in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic chemistry, the development of efficient and selective catalysts for oxidation reactions remains a cornerstone of innovation, particularly within the pharmaceutical and fine chemical industries. Among the diverse array of catalysts, those based on the 1,5,9-Trimethyl-1,5,9-triazacyclododecane (Me3-TACD) ligand system have emerged as a promising class of compounds. This guide, intended for researchers and professionals in chemical and drug development, provides an in-depth comparison of the performance of Me3-TACD-based catalysts against established alternatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Introduction to Me3-TACD-Based Catalysts

The Me3-TACD ligand is a macrocyclic amine that, when complexed with transition metals such as manganese, forms catalysts capable of activating oxidants like hydrogen peroxide for a variety of transformations, most notably the epoxidation of olefins. These catalysts are of significant interest due to their structural tunability and potential for high reactivity and selectivity under mild conditions. The core of their catalytic activity lies in the ability of the manganese center, stabilized by the Me3-TACD ligand, to form high-valent manganese-oxo species that act as the primary oxidizing agent.

This guide will focus on the practical aspects of benchmarking these catalysts, providing a framework for their evaluation against other well-established systems, including those based on porphyrin and salen ligands, as well as the closely related 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-TACN) ligand.

Performance Benchmarking: A Comparative Analysis

The ultimate measure of a catalyst's utility is its performance in a given chemical transformation. For olefin epoxidation, key performance indicators include yield, selectivity, turnover number (TON), and turnover frequency (TOF). Below is a comparative summary of the performance of a representative Me3-TACD manganese catalyst with other common oxidation catalysts. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. Therefore, the data presented here is curated from studies with similar experimental setups to provide the most objective comparison possible.

Catalyst SystemSubstrateOxidantYield (%)Selectivity (%)TONTOF (h⁻¹)Reference
[Mn(Me3-TACD)Cl₂] CycloocteneH₂O₂[Data not available in searched literature][Data not available in searched literature][Data not available in searched literature][Data not available in searched literature]
Water-soluble olefinsH₂O₂--->12-fold rate enhancement[1]
Manganese PorphyrinStyrenePhIO~50High~500-[1]
Manganese SalenStyrene DerivativesH₂O₂HighHigh--[2]
[MnSO₄]/BicarbonateAryl-substituted alkenesH₂O₂GoodGood--[3][4]

Note: The table highlights a current gap in publicly available, direct comparative data for Me3-TACD based catalysts under standardized conditions. The performance of the related Me3-TACN catalyst suggests the potential for high activity.

Experimental Protocols

To facilitate rigorous and reproducible benchmarking, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the Me3-TACD ligand and its manganese complex, followed by a general procedure for catalytic olefin epoxidation.

Synthesis of this compound (Me3-TACD)

The synthesis of the Me3-TACD ligand is a multi-step process that requires careful control of reaction conditions. A common route involves the cyclization of appropriate amine and halide precursors, followed by methylation.

Diagram of Synthetic Workflow

SynthesisWorkflow A Starting Materials (e.g., Diamine and Dihalide) B Cyclization Reaction A->B High dilution C Purification of Macrocycle B->C Chromatography D N-Methylation (e.g., Eschweiler-Clarke reaction) C->D E Final Purification D->E Extraction & Distillation F This compound (Me3-TACD) E->F

Caption: Synthetic workflow for this compound (Me3-TACD).

Step-by-Step Protocol:

  • Cyclization: A suitable di-amine and a di-haloalkane are reacted under high-dilution conditions to favor intramolecular cyclization over polymerization. The choice of solvent and base is critical to achieving a good yield.

  • Purification: The resulting crude macrocycle is purified using column chromatography to remove unreacted starting materials and polymeric byproducts.

  • N-Methylation: The secondary amines of the macrocycle are methylated. The Eschweiler-Clarke reaction, using formic acid and formaldehyde, is a common and effective method for this transformation.

  • Final Purification: The final Me3-TACD ligand is purified by extraction and distillation to yield a high-purity product suitable for complexation.

For detailed synthetic procedures, researchers should refer to established literature and patents which describe the synthesis of related triazamacrocycles.

Preparation of the [Mn(Me3-TACD)Cl₂] Catalyst

The synthesis of the manganese(II) complex is typically a straightforward procedure involving the reaction of the ligand with a suitable manganese(II) salt.

Diagram of Complexation Workflow

ComplexationWorkflow A Me3-TACD Ligand C Reaction in Anhydrous Solvent (e.g., Acetonitrile) A->C B Manganese(II) Salt (e.g., MnCl₂) B->C D Precipitation/Crystallization C->D Cooling or anti-solvent addition E Isolation and Drying D->E Filtration F [Mn(Me3-TACD)Cl₂] Complex E->F

Caption: Workflow for the synthesis of the [Mn(Me3-TACD)Cl₂] catalyst.

Step-by-Step Protocol:

  • A solution of this compound (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of anhydrous manganese(II) chloride (1 equivalent) in the same solvent is added dropwise to the ligand solution with stirring.

  • The reaction mixture is stirred at room temperature for a specified period (typically several hours) to ensure complete complexation.

  • The resulting complex may precipitate out of solution upon standing or with the addition of a less polar co-solvent.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the [Mn(Me3-TACD)Cl₂] catalyst.

Standardized Protocol for Catalytic Olefin Epoxidation

To ensure a fair comparison between different catalysts, it is crucial to use a standardized protocol. The following procedure is a general guideline for the epoxidation of a model olefin, such as cyclooctene, using hydrogen peroxide as the oxidant.

Diagram of Catalytic Epoxidation Workflow

EpoxidationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Substrate (e.g., Cyclooctene) B Catalyst (e.g., [Mn(Me3-TACD)Cl₂]) C Solvent (e.g., Acetonitrile) D Internal Standard (e.g., Dodecane) E Combine in Reaction Vessel F Add Oxidant (H₂O₂) (Slowly, at controlled temperature) E->F G Stir for a defined time F->G H Quench Reaction G->H I Extract Organic Phase H->I J Analyze by GC/GC-MS I->J K Calculate Yield, Selectivity, TON, TOF J->K

Caption: General workflow for a standardized catalytic olefin epoxidation experiment.

Step-by-Step Protocol:

  • Reaction Setup: In a thermostated reaction vessel, the olefin substrate (e.g., cyclooctene, 1 mmol), the catalyst (0.01 mmol, 1 mol%), and an internal standard (e.g., dodecane, for GC analysis) are dissolved in a suitable solvent (e.g., acetonitrile, 5 mL).

  • Reaction Initiation: The reaction mixture is brought to the desired temperature (e.g., 25 °C). An aqueous solution of hydrogen peroxide (e.g., 30 wt%, 2 mmol) is then added slowly over a period of time using a syringe pump to maintain a low and steady concentration of the oxidant.

  • Monitoring the Reaction: Aliquots of the reaction mixture are taken at regular intervals and quenched (e.g., with a small amount of manganese dioxide to decompose excess H₂O₂).

  • Work-up and Analysis: After quenching, the organic components are extracted with a suitable solvent (e.g., diethyl ether). The organic phase is then analyzed by gas chromatography (GC) and/or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the formation of the epoxide and any byproducts.

  • Data Calculation: The yield, selectivity, turnover number (TON = moles of product / moles of catalyst), and turnover frequency (TOF = TON / reaction time) are calculated based on the GC data.

Mechanistic Considerations and the Rationale Behind Experimental Choices

The catalytic cycle of manganese-based epoxidation catalysts is believed to involve the formation of a high-valent manganese-oxo species. The choice of a macrocyclic ligand like Me3-TACD is deliberate; its tripodal nature provides a stable coordination environment for the manganese ion, preventing catalyst degradation while allowing for the necessary redox changes to occur.

Diagram of a Plausible Catalytic Cycle

CatalyticCycle MnII [L-Mn(II)] MnIV_OOH [L-Mn(IV)-OOH] MnII->MnIV_OOH H₂O₂ MnV_O [L-Mn(V)=O] (Active Oxidant) MnIV_OOH->MnV_O -H₂O EpoxideFormation MnV_O->EpoxideFormation Olefin EpoxideFormation->MnII Epoxide

Caption: A simplified, plausible catalytic cycle for manganese-catalyzed epoxidation.

The slow addition of hydrogen peroxide is a critical experimental parameter. It prevents the rapid decomposition of the oxidant, which can lead to catalyst deactivation and the formation of unwanted byproducts. The use of an internal standard is essential for accurate quantification of the reaction progress and for obtaining reliable performance data.

Conclusion and Future Outlook

While this compound-based catalysts show promise for oxidation reactions, a comprehensive and direct comparison with established systems is still needed to fully delineate their advantages and limitations. The lack of readily available, standardized performance data highlights an opportunity for further research in this area. By employing the rigorous experimental protocols outlined in this guide, researchers can contribute to building a more complete picture of the catalytic potential of these fascinating macrocyclic systems. Future work should focus on systematic studies that directly compare Me3-TACD catalysts with other leading systems under identical conditions to provide the definitive data required for informed catalyst selection in academic and industrial settings.

References

  • Burgess, K., et al. "Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions." Journal of the American Chemical Society, 2002 . [Link][3][4]

  • Quee-Smith, V. C., et al. "Synthesis, Structure, and Characterization of a Novel Manganese(IV) Monomer, (Me3TACN = N,N',N''-Trimethyl-1,4,7-triazacyclononane), and Its Activity toward Olefin Oxidation with Hydrogen Peroxide." Inorganic Chemistry, 1996 . [Link][1][5]

  • Murphy, A., et al. "Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex." Journal of the American Chemical Society, 2003 . [Link][6]

  • Lane, B. S., and Burgess, K. "Manganese Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions." Journal of the American Chemical Society, 2001 . [Link]

  • G-J. Kim, et al. "Olefin Epoxidation by a (salen)Mn(III) Catalyst Covalently Grafted on Glass Beads." ResearchGate, 2008 . [Link][2]

  • Groves, J. T., and Nemo, T. E. "Epoxidation of Olefins by Cytochrome P-450 Model Compounds." Journal of the American Chemical Society, 1983 . [Link]

  • European Patent Office. "Process for preparing manganese complexes.
  • U.S. Patent and Trademark Office. "Process for preparing manganese complexes.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in groundbreaking research. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,5,9-Trimethyl-1,5,9-triazacyclododecane, ensuring the protection of personnel and compliance with regulatory standards. As a methylated derivative of the potent chelating agent 1,5,9-triazacyclododecane, this compound requires knowledgeable handling from acquisition to disposal.

Hazard Assessment: Understanding the Risk Profile

Therefore, it is imperative to treat this compound as a hazardous substance with the following potential characteristics:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.

  • Environmental Hazard: Potential for long-term adverse effects on aquatic ecosystems.

This assessment mandates a cautious approach, adhering to the highest safety standards throughout the handling and disposal process.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling waste containing this compound, all personnel must be equipped with the appropriate PPE. The causality here is direct: preventing contact with a potentially corrosive substance is paramount.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can lead to severe burns.
Body Protection A lab coat, buttoned, and appropriate protective clothing.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of any potential vapors or aerosols.

An operational eyewash station and a safety shower must be immediately accessible in any area where this chemical is handled[5].

On-Site Waste Management: Segregation and Storage

Proper disposal begins at the point of generation. A self-validating system of waste management prevents accidental mixing and ensures regulatory compliance.

Step 1: Waste Identification and Segregation Immediately classify any material contaminated with this compound (e.g., unused product, contaminated labware, reaction residues) as hazardous waste. This waste must be kept separate from other chemical waste streams to prevent potentially hazardous reactions[6].

Step 2: Container Selection and Labeling Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., corrosive). Keep the container tightly sealed when not in use[6][7].

Step 3: Temporary Storage Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids and oxidizing agents[6]. This storage area should be clearly marked as a hazardous waste accumulation point.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by stringent regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA)[7][8]. Disposal must always be conducted through a licensed hazardous waste management company.

Protocol:

  • Quantify and Document: Maintain a precise record of the amount of waste generated. This is crucial for regulatory reporting and for the disposal company.

  • Contact a Licensed Disposal Vendor: Provide the vendor with the Safety Data Sheet (if available) or a detailed chemical profile, including the hazards identified in Section 1.

  • Prepare for Transport: Ensure the waste container is properly labeled and sealed according to the vendor's and Department of Transportation (DOT) requirements.

  • Manifest and Record Keeping: A hazardous waste manifest is required to track the waste from your facility to its final disposal site[9]. Retain all disposal records as required by federal, state, and local regulations[10].

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain or in regular trash[6]. Amines can be harmful to aquatic life and interfere with wastewater treatment processes[11].

  • DO NOT attempt to neutralize the waste without a thorough understanding of the reaction chemistry and proper safety controls, as this can generate heat or hazardous byproducts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment cluster_storage On-Site Management cluster_disposal Final Disposal A Waste Generation (e.g., unused reagent, contaminated labware) B Hazard Assessment (Corrosive, Environmental Hazard) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste Stream C->D E Select Compatible Container D->E F Label Container Correctly ('Hazardous Waste', Chemical Name) E->F G Seal Container F->G H Store in Designated, Ventilated Area G->H I Maintain Waste Log H->I J Contact Licensed Hazardous Waste Vendor I->J K Arrange for Pickup J->K L Complete Manifest & Retain Records K->L

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Directive: A Proactive Stance on Safety

As researchers and developers, our primary goal is innovation. However, groundbreaking work cannot be achieved without an unwavering commitment to safety. This guide provides essential, actionable intelligence on the safe handling of 1,5,9-Trimethyl-1,5,9-triazacyclododecane. While specific toxicological data for this trimethylated derivative is not extensively published, we can establish a robust safety protocol by analyzing its parent compound, 1,5,9-Triazacyclododecane, and the broader class of tertiary amines. The foundational principle of this guide is to treat this compound with the highest degree of caution, assuming a significant hazard profile based on available data for structurally similar chemicals.

The parent compound, 1,5,9-Triazacyclododecane, is classified under the Globally Harmonized System (GHS) as a substance that "Causes severe skin burns and eye damage"[1][2]. This classification dictates a stringent personal protective equipment (PPE) protocol. Amines as a chemical class are known to be potential skin and respiratory irritants, with some being poisonous through various exposure routes[3][4]. Therefore, our operational plan must be built around preventing all contact.

Hazard Analysis: The "Why" Behind the "What"

Understanding the causality behind PPE selection is critical for fostering a true culture of safety. We don't simply wear equipment; we build a barrier engineered to counteract specific chemical threats.

  • Corrosivity: The primary hazard we must mitigate is severe corrosivity to skin and eyes, as indicated by the parent compound's safety data[1][2]. Tertiary amines, while often less reactive than primary or secondary amines, can still be highly basic and reactive[4][5]. Contact with skin can lead to deep, painful chemical burns. Ocular exposure is a medical emergency with a high risk of permanent vision loss.

  • Inhalation Risk: Although this compound is a solid at room temperature with a melting point of 36°C, it can be volatile, especially if heated[2]. More importantly, handling the powder can generate dust or aerosols. Inhalation of corrosive amines can cause severe irritation and damage to the respiratory tract[3].

  • Dermal Absorption: Many amines are readily absorbed through the skin, leading to systemic toxicity[4][5]. While the primary concern is corrosive burns, we must also prevent dermal absorption as a potential route for internal exposure.

Core Protective Equipment: Your Non-Negotiable Barrier

Based on the hazard analysis, a multi-layered PPE approach is mandatory. The following equipment constitutes the minimum requirement for any manipulation of this compound.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of severe eye damage necessitates a dual-layer approach:

  • Chemical Splash Goggles: Must be worn at all times. They should conform to EN 166 (EU) or ANSI Z87.1 (US) standards and provide a complete seal around the eyes to protect against splashes, dust, and vapors[6].

  • Full-Face Shield: A face shield must be worn over the chemical splash goggles whenever handling the neat compound, preparing solutions, or performing any operation with a splash or aerosolization risk[7][8]. This provides a critical second layer of protection for the eyes and shields the entire face from direct contact.

Skin and Body Protection
  • Gloves: Standard disposable nitrile gloves offer broad, but limited, short-term protection[7]. For handling a corrosive amine, more robust hand protection is required.

    • Double-Gloving: Always wear two pairs of gloves. This provides a safeguard against undetected pinholes or tears in the outer glove.

    • Glove Selection: Choose chemical-resistant gloves. Butyl or Viton® gloves are often recommended for amines. If using nitrile, select a thicker gauge (e.g., >8 mil) and replace them immediately upon any sign of contamination or degradation. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Laboratory Coat/Chemical Suit: A standard cotton lab coat is not sufficient protection against a corrosive liquid splash.

    • For Low-Volume/Low Concentration Work: A chemical-resistant, rubberized apron worn over a flame-resistant lab coat provides a reasonable barrier.

    • For High-Volume/Neat Compound Work: A disposable chemical-resistant suit (e.g., Tychem® or similar) is strongly recommended to ensure full-body protection[9].

Respiratory Protection

Engineering controls, primarily a certified chemical fume hood, are the first line of defense against inhalation hazards[4].

  • Mandatory Use of Fume Hood: All weighing and manipulation of the solid compound and its solutions must be performed inside a functioning chemical fume hood.

  • When a Respirator is Required: If engineering controls are not feasible or during a large spill or emergency, respiratory protection is necessary. A full-face respirator with a combination organic vapor/acid gas cartridge is appropriate[6]. Use of a respirator requires prior medical evaluation, training, and fit-testing as part of a formal respiratory protection program[7].

PPE Selection Protocol by Task

The level of PPE must correspond to the level of risk associated with a specific task. Use the following table as a guide for your risk assessment.

TaskHazard LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound High (Dust Inhalation, Contact)Chemical Splash Goggles & Face ShieldDouble-Gloved (Thick Nitrile or Butyl)Chemical-Resistant Apron over Lab CoatRequired if outside a fume hood
Preparing Stock Solutions High (Splash, Contact)Chemical Splash Goggles & Face ShieldDouble-Gloved (Thick Nitrile or Butyl)Chemical-Resistant Apron over Lab CoatWork in a fume hood
Transferring Dilute Solutions Medium (Splash)Chemical Splash GogglesDouble-Gloved (Nitrile)Lab CoatWork in a fume hood
Running Reaction at RT MediumChemical Splash GogglesDouble-Gloved (Nitrile)Lab CoatWork in a fume hood
Cleaning Glassware MediumChemical Splash GogglesDouble-Gloved (Thick Nitrile or Butyl)Chemical-Resistant Apron over Lab CoatWork in a fume hood

Procedural Guide: Donning, Doffing, and Disposal

Contamination often occurs during the removal of PPE. This sequence must be followed meticulously.

Donning Sequence (Putting On)
  • Outer Body Protection: Don chemical-resistant suit or lab coat and apron.

  • Inner Gloves: Put on the first pair of gloves.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by the face shield.

  • Outer Gloves: Put on the second, outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat or suit.

Doffing Sequence (Taking Off)

This protocol is designed to contain contamination on the outer layers.

  • Initial Decontamination: If grossly contaminated, wipe down outer gloves and suit with an appropriate solvent in the fume hood.

  • Remove Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Remove Face Shield and Goggles: Handle by the straps, avoiding touching the front surfaces. Place in a designated area for decontamination.

  • Remove Suit/Apron/Coat: Roll the garment outwards and down, turning it inside out to contain the contaminated surface. Dispose of it in the designated waste container.

  • Remove Inner Gloves: Peel off the inner gloves, turning them inside out. Dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water[10].

Disposal Plan
  • Solid Waste: All contaminated disposable PPE (gloves, suits, bench paper) must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and its solutions must be disposed of as hazardous chemical waste according to local, state, and federal regulations. Do not pour down the drain[3][4].

Visual Workflow: PPE Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Matrix start Start: Handling This compound task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Operation (Weighing, Transfer, Reaction) start->task_assessment fume_hood Is the task performed in a certified chemical fume hood? task_assessment->fume_hood no_hood STOP WORK Relocate to a Fume Hood fume_hood->no_hood No base_ppe Base PPE: - Double Nitrile/Butyl Gloves - Chemical Splash Goggles - Lab Coat fume_hood->base_ppe Yes splash_risk Is there a significant splash or aerosol risk? (e.g., handling neat, preparing solutions) base_ppe->splash_risk enhanced_ppe Enhanced PPE: Add Full Face Shield & Chemical-Resistant Apron/Suit splash_risk->enhanced_ppe Yes final_check Proceed with Caution Follow Doffing & Disposal Protocols splash_risk->final_check No enhanced_ppe->final_check

Caption: PPE selection workflow for this compound.

Emergency Response: Immediate Actions

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2].

  • Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][11].

This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is not a substitute for a thorough, site-specific risk assessment and adherence to all institutional and regulatory safety protocols.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • PubChem. (n.d.). 1,5,9-Triazacyclododecane. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 1,5,9-Triazacyclododecane.
  • PubChem. (n.d.). 1,5,9-Cyclododecatriene, 1,5,9-trimethyl-. National Center for Biotechnology Information.
  • ChemPoint.com. (n.d.). Safety Data Sheet.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Echemi. (n.d.). 1,5,10-Trimethyl-1,5,9-cyclododecatriene Safety Data Sheets.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Safesite. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Resource Compliance. (2020). Emergency Response & PPE - Ammonia Refrigeration PSM.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Amine.
  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.